3-Bromo-5-iodobenzoic acid
Description
Propriétés
IUPAC Name |
3-bromo-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJBJYCBKXPQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409240 | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188815-32-9 | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-iodobenzoic acid CAS number
An In-Depth Technical Guide to 3-Bromo-5-iodobenzoic Acid
CAS Number: 188815-32-9
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 188815-32-9), a pivotal halogenated carboxylic acid intermediate in modern organic synthesis. We delve into its physicochemical properties, present a logical synthetic strategy, and explore its critical applications in pharmaceutical research and materials science. The document highlights the compound's unique utility in regioselective cross-coupling reactions, a feature derived from the differential reactivity of its carbon-iodine and carbon-bromine bonds. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.
Introduction: The Strategic Value of a Dihalogenated Intermediate
This compound is a crystalline solid that has emerged as a highly valuable building block in synthetic chemistry.[1][2] Its significance lies not merely in its function as a substituted benzoic acid, but in the strategic placement of two different halogen atoms—bromine and iodine—on the aromatic ring. This unique structural feature allows for programmed, sequential chemical modifications, making it an indispensable tool for constructing complex molecular architectures.[2]
The primary utility of this compound stems from the differential reactivity of the aryl-iodide and aryl-bromide bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond.[3] This reactivity gradient enables chemists to perform a selective reaction at the iodine position while leaving the bromine position intact for a subsequent, different transformation. This "one-pot" or sequential functionalization is a cornerstone of efficient synthesis, minimizing step counts and maximizing molecular complexity, a critical advantage in the development of novel pharmaceuticals and advanced materials.[2][4]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.[5][6]
| Property | Value | Source(s) |
| CAS Number | 188815-32-9 | [5] |
| Molecular Formula | C₇H₄BrIO₂ | [5] |
| Molecular Weight | 326.91 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 219-221 °C (lit.) | [5] |
| Solubility | Soluble in methanol; sparingly soluble in water (0.20 g/L at 25°C, calculated). | [1] |
| SMILES String | OC(=O)c1cc(Br)cc(I)c1 | [5] |
| InChI Key | MKJBJYCBKXPQSY-UHFFFAOYSA-N | [5] |
Safety Profile: [5] this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should always be used when handling the solid.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
Proposed Synthesis Workflow
While multiple synthetic routes can be envisioned, a common and logical pathway to this compound involves the sequential halogenation of a readily available starting material like 3-aminobenzoic acid. This approach leverages well-established and reliable transformations in aromatic chemistry.
Protocol and Mechanistic Rationale
Step 1: Synthesis of 3-Iodobenzoic Acid via Sandmeyer-type Reaction
-
Dissolution & Diazotization: 3-Aminobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.
-
Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The primary amine is converted into an excellent leaving group (N₂), facilitating nucleophilic substitution.
-
-
Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution. The mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed.
-
Causality: The iodide ion (I⁻) acts as a nucleophile, displacing the nitrogen gas to form the stable C-I bond, yielding 3-iodobenzoic acid.
-
Step 2: Regioselective Bromination
-
Reaction Setup: 3-Iodobenzoic acid is treated with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Causality: The carboxylic acid and iodo groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, the incoming electrophile (Br⁺, generated from the Br₂/FeBr₃ system) is directed to the C5 position, which is meta to both existing substituents. This provides high regiochemical control, leading to the desired this compound product.
-
Applications in Regioselective Cross-Coupling Reactions
The primary value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and predictable synthesis of highly substituted, complex molecules.[1][6]
Core Principle: Reactivity Hierarchy The bond dissociation energy of the C−I bond is lower than that of the C−Br bond. Consequently, the C−I bond undergoes oxidative addition to a Pd(0) catalyst under milder conditions (e.g., lower temperatures, specific ligand systems) than the C−Br bond.[3][8] This allows for a reaction to be performed selectively at the iodo position. The more robust C−Br bond can then be functionalized in a subsequent step, often requiring more forcing conditions or a different catalyst system.
Key Experimental Applications
-
Synthesis of Thromboxane Receptor Antagonists: The compound is a documented starting reagent for the large-scale synthesis of potent thromboxane receptor antagonists.[1][4] In one key step, a regioselective Heck cross-coupling reaction is performed. The Heck reaction, which couples an aryl halide with an alkene, is directed to the more reactive C-I bond to build a critical part of the final drug molecule's scaffold.[1][4][9]
-
Sonogashira Coupling: The C-I bond is highly susceptible to Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating aryl alkynes, which are precursors to conjugated polymers, pharmaceuticals, and molecular probes. This compound can be selectively coupled with an alkyne at the C5 position, yielding a 3-bromo-5-alkynylbenzoic acid intermediate that is ready for further modification at the C3 position.[6][10]
-
General Organic Synthesis: It is used to prepare a variety of other important intermediates, such as methyl 3-bromo-5-iodobenzoate and phenyl(3-bromo-5-iodo)benzoate, which are then used in further synthetic steps.[1][6]
Conclusion
This compound (CAS: 188815-32-9) is far more than a simple halogenated aromatic. It is a sophisticated synthetic tool engineered for efficiency and precision. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable method for performing regioselective, sequential cross-coupling reactions. This capability is of paramount importance in the multi-step synthesis of complex, high-value molecules, particularly in the field of drug discovery, where it facilitates the rapid construction of diverse chemical libraries and the optimization of lead compounds. A thorough understanding of its properties, handling requirements, and reactivity profile is essential for any researcher aiming to leverage its full synthetic potential.
References
- 1. This compound 97 188815-32-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 8. reddit.com [reddit.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-5-iodobenzoic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Dihalogenated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on aromatic scaffolds is paramount. 3-Bromo-5-iodobenzoic acid is a premier example of a molecular building block engineered for versatility and reactivity. This dihalogenated benzoic acid derivative is not merely a static intermediate; it is an active participant in complex molecular construction, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with high precision.
The compound's utility is rooted in the differential reactivity of its bromine and iodine substituents, a feature that allows for selective, sequential cross-coupling reactions. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and critical applications, offering researchers and drug development professionals the insights required to effectively leverage this powerful synthetic tool.
Physicochemical and Structural Characteristics
The intrinsic properties of this compound dictate its handling, reactivity, and application. These are summarized below.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 326.91 g/mol | [1][2] |
| Molecular Formula | C₇H₄BrIO₂ | [1][2] |
| CAS Number | 188815-32-9 | [1] |
| Melting Point | 219-221 °C (lit.) | [1][3] |
| Appearance | Tan or off-white crystalline solid | [1] |
| Solubility | Low solubility in water; soluble in methanol and other polar organic solvents. |
Molecular Structure and Reactivity Analysis
The structure of this compound is key to its synthetic utility. The electron-withdrawing carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, but more importantly, the distinct carbon-halogen bond strengths (C-I < C-Br) are the cornerstone of its application in regioselective chemistry. The weaker carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing the iodine to be replaced while the bromine atom remains intact for a subsequent, different coupling reaction.
Caption: Molecular structure of this compound.
Synthesis Protocol: A Validated Approach via Diazotization
The most reliable and scalable synthesis of this compound originates from its amino precursor, 3-amino-5-bromobenzoic acid. The transformation is a classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This method is robust, high-yielding, and ensures the correct regiochemistry.
Experimental Workflow: Sandmeyer Iodination
References
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate and building block in various fields of chemical research and development.[1][2][3] Its unique trifunctional structure—featuring a carboxylic acid group, a bromine atom, and an iodine atom at the 1, 3, and 5 positions of the benzene ring, respectively—offers a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The strategic placement of two different halogen atoms allows for selective and sequential cross-coupling reactions, making it an invaluable tool in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as advanced materials.[1][2][4][5][6]
Core Physical and Chemical Properties
The physical characteristics of a compound are fundamental to its application in synthesis and formulation. The properties of this compound are summarized below, with detailed experimental protocols for their determination provided in the subsequent sections.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrIO₂ | [2][7][8] |
| Molecular Weight | 326.91 g/mol | [2][7][8] |
| CAS Number | 188815-32-9 | [1][2][8] |
| Appearance | Tan crystalline powder; Pale cream to cream to pale brown or pale yellow to pale orange crystals or powder. | [2][9] |
| Melting Point | 219-221 °C (lit.) | [5][6][8][10] |
| Solubility | Sparingly soluble in water (0.20 g/L at 25°C, calculated); Soluble in methanol; Partially soluble in other alcohols and ketones. | [11][12] |
| pKa (Estimated) | < 4.2 | Inferred from Hammett Equation Principles[13][14] |
Molecular Structure
The arrangement of atoms in this compound is key to its reactivity and physical properties.
Caption: Molecular structure of this compound.
Experimental Protocols for Physical Property Determination
The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range (typically < 2°C) is indicative of high purity.
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. This phase change is observed by heating a small, packed sample of the material and noting the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Caption: Workflow for melting point determination.
Solubility Assessment
Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.
Principle: The shake-flask method is a common technique to determine the solubility of a substance in a given solvent. It involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Caption: Workflow for solubility assessment.
Acidity (pKa) Estimation
The acidity of the carboxylic acid group is a key determinant of the compound's behavior in different pH environments.
Principle: While an experimental determination of the pKa is ideal, a reliable estimate can be derived from the principles of the Hammett equation.[13][14] The Hammett equation relates the electronic effects of substituents on the benzene ring to the acidity of the benzoic acid derivative. Both bromine and iodine are electron-withdrawing groups through their inductive effect, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) of the benzoic acid.
Analysis: The pKa of unsubstituted benzoic acid is approximately 4.2. The presence of two meta-halogen substituents (bromo and iodo) will significantly increase the acidity. The Hammett substituent constants (σ) for meta-bromo and meta-iodo are both positive, indicating their electron-withdrawing nature. Therefore, the pKa of this compound is predicted to be lower than 4.2.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three aromatic protons will be present in different chemical environments, likely appearing as multiplets in the downfield region (typically 7-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically >160 ppm) and six for the aromatic carbons, with the carbons attached to the electronegative halogens being significantly shifted.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.
-
C-Br and C-I stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (326.91). The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I, monoisotopic).
Conclusion
This compound is a compound of significant interest due to its versatile synthetic utility. A thorough understanding of its physical properties, as detailed in this guide, is essential for its effective application in research and development. The methodologies and data presented herein provide a solid foundation for scientists and researchers working with this important chemical entity.
References
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.com [scientificlabs.com]
- 6. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 8. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. web.viu.ca [web.viu.ca]
- 10. global.oup.com [global.oup.com]
- 11. asianpubs.org [asianpubs.org]
- 12. 3-Bromo-5-chloro-2-iodobenzoic acid | C7H3BrClIO2 | CID 11046629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Melting Point Determination of 3-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the melting point of 3-Bromo-5-iodobenzoic acid, a critical parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. We will delve into the theoretical underpinnings of melting point behavior, present a robust, field-proven protocol for its accurate determination, and discuss the critical factors that can influence this fundamental physical property.
Introduction: The Significance of a Sharp Melting Point
In the realm of organic chemistry and pharmaceutical development, the melting point is more than just a physical constant; it is a primary indicator of a substance's purity and identity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid is a characteristic property. A sharp melting point, typically a narrow range of 0.5-1.0°C, is indicative of a high degree of purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1][2] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.
The melting point is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4][5] For this compound, these forces include London dispersion forces, dipole-dipole interactions due to the polar carbon-halogen and carbonyl bonds, and potentially hydrogen bonding between the carboxylic acid moieties. The energy required to overcome these forces and allow the molecules to enter the liquid phase is what we measure as the melting point.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrIO₂ | [6][7][8] |
| Molecular Weight | 326.91 g/mol | [6][8] |
| CAS Number | 188815-32-9 | [7][9][10] |
| Appearance | White to pale cream or pale yellow crystalline solid/powder | [8][9][11] |
| Reported Melting Point Range | 215 - 225 °C | [7][8][9][10][12][13] |
Note: The reported melting point can vary slightly between suppliers, which may be attributed to minor differences in purity or the specific method of determination.
Core Protocol: Accurate Melting Point Determination
This protocol is designed to be a self-validating system, incorporating best practices for ensuring the accuracy and reliability of the obtained data. It is based on established methodologies, including those outlined by major pharmacopeias.[14][15]
Part 1: Apparatus Calibration and System Suitability
The integrity of your melting point data is fundamentally dependent on the accurate calibration of your melting point apparatus.[16][17][18] This procedure must be performed regularly and whenever the instrument undergoes maintenance.[16]
Objective: To verify the temperature accuracy of the melting point apparatus using certified reference standards.
Materials:
-
Melting Point Apparatus
-
Certified Reference Standards (e.g., Vanillin, Acetanilide, Caffeine, Benzoic Acid) with known, sharp melting points spanning the expected range of the sample.[16][17]
-
Melting point capillaries
Procedure:
-
Selection of Reference Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of this compound (approximately 215-225 °C). For example, Caffeine (mp ~238 °C) and a standard with a lower melting point like Acetanilide (mp ~114 °C) can be used to check the linearity of the instrument's temperature scale.[17]
-
Sample Preparation: Individually crush each reference standard into a fine powder.
-
Capillary Loading: Pack each reference standard into a separate capillary tube to a height of 2.5-3.5 mm.[14] This is achieved by tapping the sealed end of the capillary on a hard surface.[19]
-
Melting Point Determination of Standards:
-
Place the capillary in the heating block of the apparatus.
-
Set the heating rate to 10 °C/minute until the temperature is about 20 °C below the expected melting point of the standard.[20]
-
Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[20][21]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).[14][20]
-
-
Acceptance Criteria: The observed melting points of the reference standards should be within the acceptable limits specified in their certificates of analysis. If the deviation is greater than the instrument's specified accuracy, the apparatus must be recalibrated according to the manufacturer's instructions.[16]
Part 2: Melting Point Determination of this compound
Objective: To accurately determine the melting point range of a sample of this compound.
Materials:
-
Calibrated Melting Point Apparatus
-
Sample of this compound
-
Melting point capillaries
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the sample is not a fine powder, gently crush it.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring the powder is tightly packed.[14][19]
-
Initial (Rapid) Determination (Optional but Recommended):
-
If the approximate melting point is unknown, a rapid determination can be performed by heating at a rate of 5-10 °C/minute.[21] This provides a ballpark figure and saves time in the subsequent, more accurate determination.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid determination.
-
Place the fresh capillary with the sample into the apparatus.
-
Heat at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/minute.[14] A slow heating rate is crucial for an accurate measurement.[20]
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible.
-
Continue heating at the slow rate and record the temperature when the last crystal of the solid melts completely.
-
The recorded values constitute the melting point range.
-
-
Repeatability: Perform the determination in triplicate to ensure the results are reproducible.
Data Interpretation
-
Sharp Melting Range (e.g., 219-220.5 °C): Indicates a high purity sample.
-
Broad Melting Range (e.g., 215-220 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range and at a lower temperature than the pure compound.[1][2]
Experimental Workflow Visualization
Caption: Workflow for accurate melting point determination.
Factors Influencing Melting Point
Several factors beyond purity can affect the observed melting point of this compound:
-
Intermolecular Forces: The presence of bromine and iodine atoms, along with the carboxylic acid group, creates significant dipole-dipole interactions and the potential for hydrogen bonding, leading to a relatively high melting point.[2][3][5]
-
Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[4][22] The relatively planar structure of the benzene ring allows for efficient packing in the crystal lattice, which also contributes to a higher melting point.[4]
-
Heating Rate: A fast heating rate can lead to an artificially elevated and broad melting point range because there is insufficient time for heat to be uniformly transferred from the heating block to the sample and the thermometer.[20]
-
Sample Packing: A loosely packed sample in the capillary tube can heat unevenly, resulting in a wider melting range.
Conclusion
The accurate determination of the melting point of this compound is a fundamental analytical procedure that provides critical insights into its identity and purity. By adhering to a robust, self-validating protocol that includes regular apparatus calibration and controlled experimental conditions, researchers and drug development professionals can ensure the generation of reliable and reproducible data. This, in turn, underpins the quality and integrity of subsequent research and development activities.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. sciencing.com [sciencing.com]
- 3. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A17076.06 [thermofisher.com]
- 10. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 11. chembk.com [chembk.com]
- 12. This compound | 188815-32-9 [chemicalbook.com]
- 13. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 14. thinksrs.com [thinksrs.com]
- 15. scribd.com [scribd.com]
- 16. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. Melting Point Apparatus [biometrix.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. csub.edu [csub.edu]
- 22. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-5-iodobenzoic Acid in Organic Solvents
Introduction
3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrIO₂.[1][2][3] This compound serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the distinct reactivity of the bromo and iodo substituents, allowing for selective functionalization in complex molecular architectures. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation studies.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, several key molecular features influence its solubility:
-
Polarity: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. The benzene ring is largely nonpolar, while the bromine and iodine substituents contribute to the molecule's overall polarizability and molecular weight. The interplay of these features results in a molecule of moderate polarity.
-
Hydrogen Bonding: The carboxylic acid moiety is the primary driver for interactions with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Van der Waals Forces: The aromatic ring and the large halogen atoms (bromine and iodine) contribute to significant van der Waals interactions, which are crucial for solubility in nonpolar solvents.
Based on these principles, we can anticipate the following general solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like short-chain alcohols (e.g., methanol, ethanol), where both hydrogen bonding and dipole-dipole interactions can be maximized. It is reported to be soluble in methanol.[2][5][6]
-
Moderate Solubility: Likely in less polar solvents such as dichloromethane and toluene, where dipole-induced dipole and van der Waals forces will be the predominant interactions.
-
Low Solubility: Expected in nonpolar aliphatic solvents like hexane, which lack the ability to form strong interactions with the polar carboxylic acid group.
-
Aqueous Solubility: The compound has low solubility in water.[1][5] A calculated value for its sparing solubility is 0.20 g/L at 25°C, although the solvent is not explicitly stated, it is likely water.[2][5][6] The large, nonpolar aromatic ring and heavy halogen atoms outweigh the polarity of the carboxylic acid group in an aqueous environment.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the gold standard.[3][7] This method determines the equilibrium or thermodynamic solubility of a compound in a given solvent at a specific temperature. The following protocol is a self-validating system designed to ensure accuracy and precision.
Protocol: Shake-Flask Method for Solubility Determination
1. Preparation of Saturated Solution:
- Step 1.1: Add an excess amount of this compound (e.g., 50-100 mg) to a clean, dry vial (e.g., a 4 mL glass vial with a screw cap). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.
- Step 1.2: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
- Step 1.3: Securely cap the vial to prevent solvent evaporation.
2. Equilibration:
- Step 2.1: Place the vial in a constant temperature shaker or rotator. For ambient temperature solubility, this is typically 25 °C.
- Step 2.2: Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[1][7] Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in the dissolved concentration.
3. Separation of Undissolved Solid:
- Step 3.1: Allow the vial to stand undisturbed at the equilibration temperature for at least one hour to let the excess solid settle.
- Step 3.2: Carefully withdraw a sample of the supernatant using a syringe.
- Step 3.3: Immediately filter the supernatant through a chemically inert syringe filter (e.g., a 0.45 µm PTFE filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
4. Quantification of Dissolved Solute:
- Step 4.1 (Gravimetric Method):
- Accurately weigh the vial containing the filtered saturated solution.
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (219-221 °C[2][8][9]) until a constant weight of the dried solid is achieved.
- Reweigh the vial to determine the mass of the dissolved this compound.
- Calculate the solubility in g/L or mg/mL.
- Step 4.2 (Spectroscopic Method - UV-Vis):
- Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
- Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
- Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
- Calculate the original concentration of the saturated solution, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Quantitative Solubility Data
As previously stated, comprehensive experimental data for this compound is scarce. However, based on the theoretical principles, a qualitative and estimated quantitative solubility profile can be proposed to guide solvent selection. The following table presents these expected trends. Researchers should experimentally verify these values for their specific applications.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility | Estimated Solubility Range (g/L at 25°C) |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Very High | > 100 |
| Ethanol | 4.3 | Donor & Acceptor | High | 50 - 100 | |
| Polar Aprotic | Acetone | 5.1 | Acceptor | Very High | > 100 |
| Ethyl Acetate | 4.4 | Acceptor | High | 50 - 100 | |
| Dichloromethane | 3.1 | Weak Acceptor | Moderate | 10 - 50 | |
| Nonpolar Aromatic | Toluene | 2.4 | None | Low to Moderate | 1 - 10 |
| Nonpolar Aliphatic | Hexane | 0.1 | None | Very Low | < 1 |
| Aqueous | Water | 10.2 | Donor & Acceptor | Sparingly Soluble | ~0.2[2][5][6] |
Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several external factors. Understanding and controlling these variables is essential for obtaining reproducible results and for process optimization.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: The dissolution of most solids is an endothermic process; therefore, solubility generally increases with temperature. This principle is the basis for recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.
-
Solvent Properties: As detailed in the theoretical framework, the polarity and hydrogen bonding capacity of the solvent are the most critical factors.
-
Purity of the Compound: The presence of impurities can affect the measured solubility. Highly pure, crystalline material should be used for accurate thermodynamic solubility determination.
-
pH (in protic media): As a carboxylic acid, the solubility of this compound in aqueous or alcoholic solutions will be highly dependent on pH. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form the more polar and significantly more soluble carboxylate salt.
Safety Information
This compound is an irritant to the eyes, respiratory system, and skin.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains limited, the theoretical principles and the detailed experimental protocol presented herein offer a robust foundation for researchers. By applying the "like dissolves like" principle and employing the reliable shake-flask method, scientists and professionals in drug development can effectively select appropriate solvents for synthesis, purification, and formulation, thereby optimizing the utility of this important chemical intermediate.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. chem.ws [chem.ws]
- 5. chembk.com [chembk.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. scribd.com [scribd.com]
- 9. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the ¹H NMR Peak Assignments of 3-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and development, the precise structural elucidation of novel chemical entities and intermediates is a critical step in the drug discovery pipeline. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 3-bromo-5-iodobenzoic acid, a halogenated aromatic compound that can serve as a versatile building block in organic synthesis. Understanding the nuances of its ¹H NMR spectrum is fundamental to confirming its identity and purity.
This document will delve into the theoretical principles governing the chemical shifts and coupling patterns observed in the ¹H NMR spectrum of this compound. We will present a predicted spectrum based on established substituent effects and provide a rationale for the assignment of each proton signal. Furthermore, this guide will outline a standard operating procedure for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The benzene ring contains three aromatic protons at positions 2, 4, and 6. Due to the substitution pattern, none of these protons are chemically equivalent, leading to three distinct signals in the aromatic region of the spectrum.[1][2] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.[3][4]
The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the carboxylic acid group (-COOH), the bromine atom (-Br), and the iodine atom (-I). Both the carboxylic acid group and the halogens are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[1][2] The magnitude of this deshielding effect is position-dependent.
The expected splitting pattern for the aromatic protons is governed by spin-spin coupling. In aromatic systems, protons that are meta to each other (separated by three bonds) exhibit a small coupling constant, typically in the range of 2-3 Hz.[5] In this compound, the proton at C2 is meta to the proton at C6, and the proton at C4 is meta to both the proton at C2 and the proton at C6. This will result in each aromatic proton appearing as a triplet, or more accurately, a doublet of doublets with similar coupling constants, which may resolve as a triplet if the coupling constants are nearly identical.
Predicted Peak Assignments
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3 - 8.5 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |
| H-6 | ~8.1 - 8.3 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |
| H-4 | ~7.9 - 8.1 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |
| -COOH | >10 (often broad) | s (singlet) | - |
Rationale for Assignments:
-
H-2: This proton is positioned between the electron-withdrawing carboxylic acid and iodine substituents. The proximity to these groups is expected to cause the most significant deshielding, resulting in the most downfield chemical shift among the aromatic protons. It will be split by both H-4 and H-6 through a four-bond meta-coupling.
-
H-6: This proton is situated between the bromine and iodine atoms. While both are electron-withdrawing, their combined deshielding effect is predicted to be slightly less than that experienced by H-2, which is adjacent to the strongly withdrawing carboxylic acid. It will be split by H-2 and H-4 via meta-coupling.
-
H-4: This proton is flanked by a bromine atom and a hydrogen atom. It is expected to be the most upfield of the three aromatic protons as it is least affected by the deshielding cones of the substituents. It will exhibit meta-coupling to both H-2 and H-6.
-
-COOH: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[3][4] Its signal is typically a broad singlet and may appear at a chemical shift greater than 10 ppm.[4][6]
Spin-Spin Coupling Network
The coupling relationships between the aromatic protons in this compound can be visualized as a network of meta-couplings.
Caption: Spin-spin coupling pathways in this compound.
Experimental Protocol
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing a Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing the carboxylic acid proton, which may exchange with residual water in other solvents.[7]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Filtering: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for a ¹H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected range of chemical shifts.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: The relative areas under each peak are integrated to determine the proton ratios.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predictable downfield shifts of the aromatic protons, governed by the electron-withdrawing nature of the substituents, and the characteristic meta-coupling patterns provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity of their chemical syntheses and advancing their drug discovery efforts.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-iodobenzoic acid. As a vital tool in structural elucidation, a thorough understanding of ¹³C NMR is indispensable for professionals in chemical research and pharmaceutical development. This document will delve into the theoretical principles governing the spectrum, predict the chemical shifts with detailed justifications, outline a practical experimental protocol for data acquisition, and provide a full spectral assignment.
Foundational Principles: Substituent Effects in Aromatic ¹³C NMR
The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. In substituted benzene derivatives, such as this compound, the positions of the carbon signals are primarily dictated by the electronic effects of the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[1] The carboxylic acid group (-COOH), bromine (-Br), and iodine (-I) atoms each exert distinct influences on the electron density of the aromatic ring, leading to a predictable pattern of chemical shifts.
-
Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. This deshielding effect causes the ipso-carbon (the carbon directly attached to the substituent) to shift downfield (to a higher ppm value). The carbonyl carbon of the carboxylic acid itself is highly deshielded and typically appears in the 160-185 ppm region.[2]
-
Halogens (-Br, -I): The effect of halogens on the ¹³C chemical shifts of aromatic rings is a balance of two opposing factors: the electronegativity (paramagnetic effect) and the "heavy atom effect" (diamagnetic shielding).[3] While electronegativity tends to deshield the ipso-carbon, the large number of electrons in bromine and particularly iodine leads to significant shielding, shifting the ipso-carbon signal upfield (to a lower ppm value).[3][4] This heavy atom effect is a dominant factor for bromine and iodine.[3] For carbons further away (ortho, meta, para), the inductive and resonance effects of the halogens become more influential.
Predicted ¹³C NMR Spectrum of this compound
Based on the principles of substituent additivity and known chemical shift effects, we can predict the approximate chemical shifts for each of the seven unique carbon atoms in this compound. The molecule's structure dictates that all seven carbons are chemically non-equivalent, and therefore, seven distinct signals are expected in the ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~167 | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two electronegative oxygen atoms. |
| C1 | ~134 | This carbon is deshielded by the inductive effect of the attached carboxylic acid group. |
| C2 | ~139 | This carbon is deshielded by the meta-directing carboxylic acid and influenced by the ortho-iodine. |
| C3 | ~123 | The ipso-carbon attached to bromine is shielded due to the heavy atom effect. |
| C4 | ~142 | This carbon is deshielded due to its position between two electron-withdrawing halogens. |
| C5 | ~93 | The ipso-carbon attached to iodine experiences a very strong shielding effect (heavy atom effect), shifting it significantly upfield. |
| C6 | ~132 | This carbon is influenced by the ortho-bromine and meta-carboxylic acid. |
Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.
3.1. Sample Preparation
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are suitable choices for benzoic acid derivatives.[5]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is assigned a chemical shift of 0.00 ppm.[5]
3.2. NMR Instrument Parameters
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard ¹³C{¹H} decoupled |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or higher (for good signal-to-noise) |
| Spectral Width | 0-200 ppm |
| Temperature | 298 K |
Spectral Interpretation Workflow
The process of assigning the peaks in the ¹³C NMR spectrum of this compound follows a logical progression.
Caption: Workflow for the interpretation of the ¹³C NMR spectrum of this compound.
Detailed Spectral Assignment
A detailed assignment of the ¹³C NMR spectrum is crucial for confirming the structure of this compound.
Caption: Relationship between substituents, carbon atoms, and predicted ¹³C NMR chemical shifts.
The interpretation of the ¹³C NMR spectrum of this compound is a clear application of fundamental spectroscopic principles. The distinct electronic environments created by the three different substituents on the aromatic ring result in a well-resolved spectrum with seven unique signals. The strong shielding "heavy atom effect" of iodine is particularly noteworthy, causing a significant upfield shift for the carbon to which it is attached. This detailed analysis serves as a robust guide for researchers in the accurate structural verification of this and similar halogenated aromatic compounds.
References
A Technical Guide to the FT-IR Characteristic Peaks of 3-Bromo-5-iodobenzoic Acid
Introduction
3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development.[1][2][3] It serves as a versatile intermediate for creating complex, biologically active molecules, including anti-inflammatory and anti-cancer agents.[2][3] The precise molecular structure, characterized by the presence of a carboxylic acid group, a benzene ring, a bromine atom, and an iodine atom, gives rise to a unique vibrational spectrum.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of this compound. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, offering researchers and drug development professionals a detailed understanding of its characteristic vibrational modes.
Molecular Structure and Vibrational Analysis
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The key structural features influencing the spectrum are:
-
Carboxylic Acid (COOH) Group: This group gives rise to some of the most prominent and recognizable peaks in the spectrum, including the O-H and C=O stretching vibrations.
-
Aromatic Ring (Benzene): The substituted benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Halogen Substituents (C-Br and C-I): The carbon-bromine and carbon-iodine bonds have characteristic stretching vibrations in the fingerprint region of the spectrum.
The interplay of these groups, including electronic effects and potential for hydrogen bonding, dictates the precise position and intensity of the absorption bands.
Key Vibrational Modes Workflow
The following diagram illustrates the logical flow for identifying and assigning the characteristic peaks in the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR spectral analysis of this compound.
Detailed Analysis of Characteristic FT-IR Peaks
The FT-IR spectrum of this compound can be divided into several key regions, each containing characteristic absorption peaks.
O-H Stretching (Carboxylic Acid)
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction results in a very broad and characteristic O-H stretching band that appears in the region of 3300-2500 cm⁻¹ .[4][5] This broadness is a hallmark of the strong hydrogen bonding present and is one of the most easily identifiable features in the spectrum of a carboxylic acid.[5]
C-H Stretching (Aromatic)
The stretching vibrations of the C-H bonds on the benzene ring typically appear in the range of 3100-3000 cm⁻¹ . These peaks are generally of weak to medium intensity and can sometimes be superimposed on the broad O-H stretching band.
C=O Stretching (Carbonyl)
The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong and sharp absorption peak. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹ .[4][5] Its high intensity makes it a key diagnostic peak for the presence of the carboxylic acid functionality. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to non-conjugated carboxylic acids.
C=C Stretching (Aromatic)
The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. These peaks confirm the presence of the aromatic backbone of the molecule.
C-O Stretching and O-H Bending
The fingerprint region of the spectrum contains coupled vibrations that are highly characteristic of the molecule. The C-O stretching vibration, coupled with the in-plane O-H bending vibration of the carboxylic acid group, results in a strong band typically observed around 1320-1210 cm⁻¹ .[5] Another band in the 1440-1395 cm⁻¹ range is also associated with these coupled vibrations.
C-H Bending (Aromatic)
The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene ring, strong absorption bands are expected in the 900-675 cm⁻¹ region.
C-Br and C-I Stretching
The stretching vibrations of the carbon-halogen bonds are found in the lower frequency region of the spectrum. The C-Br stretch typically appears in the range of 680-515 cm⁻¹ , while the C-I stretch is found at even lower wavenumbers, generally between 600-500 cm⁻¹ . These peaks can sometimes overlap, but their presence confirms the halogenation of the aromatic ring.
Summary of Characteristic Peaks
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Broad, Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |
| C=O Stretch | Carbonyl (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |
| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Weak |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |
| C-H Bend | Aromatic (Out-of-plane) | 900 - 675 | Strong |
| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium to Strong |
| C-I Stretch | Aryl Iodide | 600 - 500 | Medium to Strong |
Experimental Protocol: FT-IR Analysis
This section provides a standardized, self-validating protocol for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
I. Instrument Preparation and Validation
-
Power On and Purge: Ensure the FT-IR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.
-
Performance Verification: Run the instrument's built-in performance verification routine (e.g., using a polystyrene standard) to confirm that the spectrometer is operating within specifications.
-
Accessory Installation: Install the ATR accessory and ensure the ATR crystal (typically diamond or germanium) is clean and free of any residue.
II. Background Spectrum Acquisition
-
Clean Crystal: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
III. Sample Analysis
-
Sample Application: Place a small amount of the this compound powder (typically 1-5 mg) onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Collect Sample Spectrum: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.
-
Clean Up: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step II.1.
IV. Data Processing and Interpretation
-
ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Peak Picking: Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Interpretation: Compare the observed peak positions and relative intensities to the expected values detailed in the table above and to reference spectra to confirm the identity and purity of the this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for FT-IR analysis using an ATR accessory.
Conclusion
The FT-IR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and structural confirmation. The key characteristic peaks include the broad O-H stretch of the carboxylic acid dimer, the strong carbonyl C=O stretch, and the various vibrations associated with the substituted aromatic ring and carbon-halogen bonds. By following the detailed analytical protocol and understanding the origins of these characteristic peaks, researchers and scientists can confidently utilize FT-IR spectroscopy for the reliable characterization of this important synthetic intermediate.
References
- 1. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometry Fragmentation of 3-Bromo-5-iodobenzoic Acid: A Predictive Technical Guide Based on First Principles and Structural Analogues
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract: 3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of interest in synthetic chemistry and as a building block in pharmaceutical development.[1] Understanding its behavior under mass spectrometric analysis is critical for its identification, structural confirmation, and purity assessment. This technical guide provides a detailed, in-depth analysis of the predicted fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. As experimental mass spectra for this specific compound are not widely available in public databases, this guide synthesizes data from established fragmentation principles of aromatic carboxylic acids, halogenated benzenes, and close structural analogues to construct a predictive fragmentation model.[2][3][4] This approach provides a robust framework for researchers to interpret experimental data, anticipate key fragment ions, and design appropriate analytical methodologies.
Predicted Electron Ionization (EI-MS) Fragmentation Pathway
Electron Ionization (EI) at a standard energy of 70 eV is a high-energy technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the analyte.[5] For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[6][7] The fragmentation of this compound (Molecular Weight: ~327 g/mol [1]) is governed by the interplay between the stable aromatic core, the acidic carboxyl group, and the two different halogen substituents.
The initial event is the removal of an electron to form the molecular ion, [M]•+, which will appear as a characteristic doublet at m/z 326 and 328 due to the natural isotopic abundance of bromine (79Br:~50.7%, 81Br:~49.3%). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and neutral radicals. The C-I bond is significantly weaker than the C-Br and C-C bonds, suggesting that the loss of an iodine radical is a highly favorable pathway.
Key Predicted EI Fragmentation Pathways:
-
Loss of Iodine Radical (•I): This is predicted to be a major fragmentation route due to the lability of the C-I bond. This pathway leads to the formation of the 3-bromobenzoyl cation fragment.
-
Alpha-Cleavage of the Carboxyl Group: Aromatic carboxylic acids readily undergo fragmentation via the loss of the hydroxyl (•OH) or the entire carboxyl (•COOH) group.[3][8] The loss of •OH forms a stable acylium (benzoyl) cation.
-
Loss of Bromine Radical (•Br): While less favorable than iodine loss, the cleavage of the C-Br bond will also occur, leading to the 3-iodobenzoyl cation.
-
Sequential Fragmentation: Primary fragment ions, such as the acylium cations, can undergo further fragmentation, most commonly through the loss of carbon monoxide (CO) to form substituted phenyl cations.[3]
Visualizing the EI-MS Fragmentation
Caption: Predicted EI-MS fragmentation pathway for this compound.
Summary of Predicted EI-MS Fragment Ions
| Predicted m/z | Proposed Fragment Ion Structure/Formula | Fragmentation Pathway Description |
| 326 / 328 | [C₇H₄BrIO₂]⁺• | Molecular Ion ([M]⁺•) . Isotopic pattern due to 79Br/81Br. |
| 309 / 311 | [C₇H₃BrIO]⁺ | [M - •OH]⁺ . Loss of a hydroxyl radical from the carboxylic acid group to form a stable acylium ion.[8] |
| 281 / 283 | [C₆H₃BrI]⁺• | [M - •COOH]⁺ . Loss of the entire carboxyl group. Also formed by [M - •OH - CO]⁺ . |
| 247 | [C₇H₄IO₂]⁺ | [M - •Br]⁺ . Loss of a bromine radical. |
| 199 / 201 | [C₇H₄BrO₂]⁺ | [M - •I]⁺ . Highly probable loss of an iodine radical. |
| 171 / 173 | [C₆H₄Br]⁺ | [M - •I - CO]⁺ . Loss of carbon monoxide from the [M - •I]⁺ fragment. |
| 154 | [C₅H₃Br]⁺• | Further fragmentation of the bromophenyl cation. |
| 75 | [C₅H₃]⁺ | Phenyl cation fragment after loss of both halogens. |
Predicted Electrospray Ionization (ESI-MS) Fragmentation Pathway
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, which are readily analyzed in negative ion mode.[9][10] In this mode, the primary ion observed is the deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through Collision-Induced Dissociation (CID), providing structural information.
For this compound, ESI in negative mode will generate an abundant [M-H]⁻ ion at m/z 325/327. The fragmentation of this precursor ion is expected to be simple and highly diagnostic.
Key Predicted ESI Fragmentation Pathways:
-
Decarboxylation: The most characteristic fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[11] This results in a highly stable 3-bromo-5-iodophenyl anion. This is often the base peak in the CID spectrum.
-
Halide Adduct Formation: In the presence of halide ions (e.g., from chlorinated solvents or additives), it is possible to observe adduct ions such as [M+Cl]⁻.[12] The stability of these adducts can be influenced by instrumental parameters like the cone voltage.[12]
Visualizing the ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion of this compound.
Summary of Predicted ESI-MS Ions
| Predicted m/z | Proposed Ion Structure/Formula | Ionization / Fragmentation Pathway |
| 325 / 327 | [C₇H₃BrIO₂]⁻ | [M-H]⁻ . Deprotonated parent molecule, primary ion in negative ESI. |
| 281 / 283 | [C₆H₃BrI]⁻ | [M-H-CO₂]⁻ . Product ion from the neutral loss of CO₂ via CID.[11] |
Experimental Protocols
To ensure trustworthy and reproducible results, the following experimental workflows are recommended. These protocols represent a self-validating system for the analysis of this compound.
General Experimental Workflow
Caption: General workflow for mass spectrometry analysis.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an EI source.
-
Sample Introduction:
-
Direct Insertion Probe (for pure standards): Place a small amount of the solid sample into a capillary tube and insert it directly into the ion source. Gradually heat the probe to volatilize the sample.
-
Gas Chromatography (GC-MS): Inject 1 µL of the prepared solution onto a suitable GC column (e.g., a non-polar DB-5 type column). Use a temperature program that ensures elution of the analyte, for example, ramping from 100°C to 280°C.
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230-250 °C.
-
Mass Analyzer Mode: Full scan.
-
Scan Range: m/z 50-400.
-
-
Data Analysis: Identify the molecular ion doublet (m/z 326/328). Analyze the fragmentation pattern and compare the observed m/z values and isotopic patterns with the predicted fragments in the summary table.
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Create a working solution by diluting the stock to 1-10 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water). While acids are often used for positive mode, their addition can suppress negative ion signal; neutral or slightly basic conditions (using a volatile base like ammonium acetate) may be optimal.[10]
-
Instrumentation: Utilize an LC-MS system (e.g., Triple Quadrupole, Q-TOF, or Ion Trap) equipped with an ESI source.
-
Sample Introduction:
-
Flow Injection Analysis (FIA): Infuse the working solution directly into the ESI source at a low flow rate (5-10 µL/min) to optimize MS parameters.
-
Liquid Chromatography (LC-MS): Inject 1-5 µL of the working solution onto a C18 reversed-phase column. Use a gradient elution with water and acetonitrile as mobile phases.
-
-
MS Parameters:
-
Ionization Mode: Negative.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone/Nozzle Voltage: 20-40 V (Optimize for maximal [M-H]⁻ signal).
-
Desolvation Gas (N₂) Flow & Temperature: Optimize for the specific instrument and flow rate (e.g., 600 L/hr at 350°C).
-
MS1 Acquisition: Scan from m/z 100-400 to confirm the [M-H]⁻ precursor ion at m/z 325/327.
-
MS2 (CID) Acquisition: Select the m/z 325 or 327 ion for fragmentation. Apply a range of collision energies (e.g., 10-30 eV) to observe the formation of the m/z 281/283 product ion.
-
-
Data Analysis: Confirm the mass of the precursor ion. Analyze the MS/MS spectrum to confirm the characteristic neutral loss of 44 Da (CO₂).
References
- 1. This compound 97 188815-32-9 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodobenzoic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-iodobenzoic acid, a valuable building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of synthetic strategies, reaction mechanisms, and practical experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene ring: a carboxylic acid and two different halogen atoms at the meta positions. This arrangement allows for selective functionalization through a range of cross-coupling and derivatization reactions. This guide will focus on the most reliable and efficient methods for its preparation, with a particular emphasis on the Sandmeyer reaction, which offers excellent regiochemical control.
Strategic Analysis of Synthetic Routes
The synthesis of this compound presents an interesting challenge in controlling the regioselectivity of electrophilic aromatic substitution. Two primary strategies are considered:
-
Direct Halogenation of a Disubstituted Benzene: This approach involves the sequential introduction of bromine and iodine onto a benzene ring already bearing a methyl or carboxyl group. The success of this route is heavily dependent on the directing effects of the existing substituents.
-
The Sandmeyer Reaction: This classic transformation allows for the introduction of a halide via a diazonium salt intermediate, offering a powerful method for precise positional control of substituents.
Our analysis indicates that the Sandmeyer reaction provides a more robust and predictable route to the desired product.
Recommended Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is the preferred method for the synthesis of this compound due to its high regioselectivity. The overall strategy involves the diazotization of an appropriately substituted aniline, followed by displacement of the diazonium group with an iodide.
The synthesis can be broken down into the following key steps:
-
Synthesis of the Precursor: 3-Amino-5-bromobenzoic acid.
-
Diazotization of 3-Amino-5-bromobenzoic acid.
-
Iodination via the Sandmeyer Reaction.
Step 1: Synthesis of 3-Amino-5-bromobenzoic acid
The starting material for the Sandmeyer route is 3-amino-5-bromobenzoic acid. This compound can be prepared from 3-aminobenzoic acid through electrophilic bromination.
Reaction Scheme:
Experimental Protocol: Bromination of 3-Aminobenzoic Acid
-
In a well-ventilated fume hood, dissolve 10.0 g of 3-aminobenzoic acid in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of 12.0 g of bromine in 20 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 3-aminobenzoic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-amino-5-bromobenzoic acid.[1][2]
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.
-
Low Temperature: The bromination of an activated ring (due to the amino group) is a highly exothermic reaction. Low temperatures are necessary to control the reaction rate and prevent the formation of polybrominated byproducts.
-
Recrystallization: This purification step is crucial to remove any unreacted starting material or isomeric byproducts.
Step 2: Diazotization of 3-Amino-5-bromobenzoic acid
The conversion of the amino group to a diazonium salt is a critical step. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Reaction Scheme:
/-----\ KI /----- | Br | -----> | Br | | | | | -----/ -----/ | | COOH COOH
/-----\ KMnO4, H2O /----- | I Br | -----> | I Br | | | heat | | -----/ -----/
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Regioselectivity in the Halogenation of m-Toluic Acid
Caption: Competing directing effects in the electrophilic halogenation of m-toluic acid.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route to this compound. The Sandmeyer reaction, starting from 3-aminobenzoic acid, is presented as the most strategic approach due to its predictable and high regioselectivity. The provided experimental protocols are based on established chemical principles and offer a solid foundation for the successful synthesis of this important chemical intermediate. While alternative routes exist, they present significant challenges in controlling the introduction of the halogen substituents. For researchers and drug development professionals, the Sandmeyer route represents the most efficient and dependable method for accessing this compound for further synthetic applications.
References
A Senior Application Scientist's Guide to Sourcing and Qualifying 3-Bromo-5-iodobenzoic Acid for Pharmaceutical R&D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-5-iodobenzoic Acid in Synthesis
This compound (CAS No. 188815-32-9) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its bromine and iodine substituents. This differential halogenation allows for selective, stepwise cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, providing a robust platform for the construction of complex molecular architectures.[1][2] This attribute makes it an indispensable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[3][4]
A notable application is its use as a key starting material in the scalable synthesis of potent thromboxane receptor antagonists, which are investigated for cardiovascular and anti-inflammatory therapies. The precise arrangement of the bromo, iodo, and carboxylic acid moieties offers medicinal chemists a versatile scaffold to explore structure-activity relationships (SAR) and optimize drug candidates for efficacy and safety. Given its pivotal role, the quality and purity of this compound are paramount; impurities can lead to unpredictable side reactions, complicate purification, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides a technical framework for selecting reliable commercial suppliers and establishing rigorous quality control protocols.
Part 1: Selecting a Commercial Supplier: A Framework for Qualification
Choosing a supplier for a critical raw material extends beyond simply comparing price per gram. For a specialized reagent like this compound, a multi-faceted evaluation is necessary to mitigate risks in research and development timelines. The core principle is to ensure batch-to-batch consistency and unimpeachable quality.
Key Supplier Evaluation Criteria:
-
Purity Specification and Analytical Transparency: The nominal purity, typically ≥97% as determined by HPLC, is a primary filter.[3] However, the critical insight comes from the supplier's transparency regarding their analytical methods. Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with every batch. While a specific, complete CoA for this compound is not always publicly available, a representative CoA for a similar halogenated benzoic acid, such as the one from Thermo Fisher Scientific for 2-Iodosobenzoic acid, demonstrates the expected level of detail: it should clearly state the analytical methods used (e.g., titration, spectroscopy), the specifications, and the actual test results.[5]
-
Documentation and Regulatory Support: The supplier should readily provide a comprehensive Safety Data Sheet (SDS) and be able to state the country of origin.[5] For later-stage development, suppliers with a track record of supporting pharmaceutical clients and who operate under quality management systems like ISO 9001:2015 are highly preferred.[5]
-
Synthetic Route and Impurity Profile: Understanding the manufacturing process is crucial for anticipating potential impurities. A likely synthetic route involves a diazotization-iodination (Sandmeyer-type) reaction starting from an appropriate aminobenzoic acid precursor, such as 3-amino-5-bromobenzoic acid.[6] Knowledge of this pathway allows the discerning scientist to probe for potential process-related impurities.
-
Potential Impurities from Synthesis:
-
Starting Material: Residual 3-amino-5-bromobenzoic acid.
-
Dehalogenation Products: 3-Bromobenzoic acid or 3-Iodobenzoic acid.
-
Isomeric Impurities: Contaminants from the synthesis of the amine precursor.
-
Residual Solvents and Reagents: Traces of solvents or reagents used in the synthesis and purification.
-
-
A prospective supplier should be capable of discussing their general synthetic approach and the controls they have in place to minimize these impurities.
Comparative Analysis of Commercial Suppliers
The following table summarizes prominent suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market, from large, well-established firms to more specialized chemical providers.
| Supplier | Stated Purity | Available Grades | Noteworthy Information |
| Sigma-Aldrich (Merck) | 97% | Research Grade | Extensive documentation available, including lot-specific CoA requests; cited in peer-reviewed literature. |
| Thermo Scientific Chemicals | 97% | Research Grade | Formerly Alfa Aesar; provides detailed product pages with physical properties and handling information. |
| Chem-Impex International | ≥ 97% (HPLC) | Research Grade | Provides purity confirmation by HPLC and offers a range of pack sizes.[3] |
| J&K Scientific | Not specified | Research Grade | Lists the compound and highlights its application in pharmaceutical development.[4] |
| Biosynth | Not specified | Research Grade | Provides basic physical data and notes the product is stable for storage. |
Part 2: In-House Quality Control - A Self-Validating System
Even when sourced from a reputable supplier, independent verification of identity and purity is a cornerstone of scientific integrity. The following workflow and protocols describe a self-validating system for qualifying incoming batches of this compound.
Logical Workflow for Incoming Material Qualification
The following diagram outlines the decision-making process for accepting or rejecting a new batch of the reagent.
Caption: Workflow for qualifying incoming this compound.
Experimental Protocols
1. Identity Confirmation by ¹H NMR Spectroscopy
-
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a unique fingerprint of the molecule's structure. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks for the aromatic protons confirm the identity and substitution pattern of the benzoic acid ring. This technique is highly effective for verifying that the correct isomer has been received.
-
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Data Interpretation: The expected spectrum should show three distinct signals in the aromatic region (typically between 7.5 and 8.5 ppm), each integrating to one proton. The splitting pattern will be consistent with a 1,3,5-trisubstituted benzene ring. Published spectral data can be used for comparison.[7]
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC with UV detection is the gold-standard technique for assessing the purity of aromatic compounds. It separates the main component from potential impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The area percentage of the main peak provides a quantitative measure of purity.
-
Protocol (Adapted from general methods for halogenated benzoic acids): [8]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile (ACN) and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated. A typical starting point could be a gradient from 30% to 95% ACN over 15-20 minutes.
-
Standard Preparation: Accurately weigh and dissolve a small amount of the this compound in the mobile phase or a suitable solvent (like ACN/water) to create a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where the compound has strong absorbance, typically around 254 nm.
-
-
Analysis: Inject the sample and run the gradient method.
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%. The result should be ≥97% and should align with the supplier's CoA. Pay close attention to any small peaks that may correspond to the potential impurities discussed earlier.
-
Conclusion
This compound is a high-value building block whose quality directly impacts the efficiency and success of synthetic chemistry campaigns in drug discovery and development. A cursory approach to sourcing this material introduces significant project risk. By implementing a rigorous supplier qualification framework grounded in analytical transparency and adopting a self-validating in-house QC protocol, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of robust, reproducible science, ultimately accelerating the path toward novel therapeutics.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 7. This compound(188815-32-9) 1H NMR spectrum [chemicalbook.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Methodological & Application
Application Note: Strategic C-C Bond Formation via Selective Suzuki Coupling at the Iodine Position of 3-Bromo-5-iodobenzoic Acid
Introduction: The Imperative of Selectivity in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its functional group tolerance and mild reaction conditions.[1][2] This application note delves into a nuanced application of this powerful reaction: the selective coupling at the more reactive C-I bond in the presence of a C-Br bond, exemplified by the substrate 3-Bromo-5-iodobenzoic acid.[3][4]
The selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the efficient, stepwise synthesis of highly substituted molecules. By exploiting the inherent differences in the reactivity of carbon-halogen bonds, chemists can orchestrate a sequence of coupling reactions, introducing diverse functionalities at specific positions. This targeted approach minimizes the need for cumbersome protecting group strategies and shortens synthetic routes, a significant advantage in the fast-paced environment of drug discovery and development.
This guide provides a comprehensive technical overview, including the mechanistic basis for selectivity, a detailed experimental protocol, and field-proven insights to ensure reproducible and high-yielding selective Suzuki couplings on this compound.
Mechanistic Underpinnings of Selectivity: A Tale of Two Halogens
The success of a selective Suzuki-Miyaura coupling hinges on the differential reactivity of the carbon-halogen bonds towards the palladium(0) catalyst. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The selectivity for the C-I versus the C-Br bond is established in the initial, and often rate-determining, oxidative addition step.[5] The relative reactivity of organic halides in this step follows the order: R-I > R-OTf > R-Br >> R-Cl.[6] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), with the weaker C-I bond being more susceptible to cleavage and insertion of the Pd(0) catalyst.
By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to facilitate the oxidative addition at the iodine-bearing carbon while leaving the more robust bromine-bearing carbon untouched. This kinetic control is the cornerstone of the selective protocol described herein.
References
Application Notes and Protocols for the Chemoselective Heck Reaction of 3-Bromo-5-iodobenzoic Acid with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed transformation has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[2] Its broad functional group tolerance and stereoselectivity make it a powerful tool in drug discovery and development.[2] This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for the chemoselective coupling of 3-bromo-5-iodobenzoic acid with acrylates, a reaction of significant interest for the synthesis of polysubstituted aromatic compounds.
The primary challenge in the Heck reaction with dihalogenated substrates like this compound lies in achieving selective activation of one carbon-halogen bond over the other. The well-established reactivity trend for aryl halides in the oxidative addition step of the Heck catalytic cycle is C-I > C-Br > C-Cl. This inherent difference in bond strength and reactivity allows for the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. Mastering these selective conditions is crucial for the efficient and controlled synthesis of intricate molecular scaffolds.
Mechanistic Insights: The Heck Catalytic Cycle and Chemoselectivity
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this mechanism is key to controlling the reaction's outcome, particularly its chemoselectivity.
The Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming an arylpalladium(II) species.[4] This is typically the rate-determining step and the basis for chemoselectivity. The weaker carbon-iodine bond of this compound will preferentially react with the palladium(0) catalyst over the stronger carbon-bromine bond.
-
Olefin Coordination and Insertion: The acrylate then coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[4] This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A syn-elimination of a palladium hydride species from the alkylpalladium intermediate occurs, leading to the formation of the substituted alkene product.[5]
-
Reductive Elimination and Catalyst Regeneration: The palladium(II) hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: The Heck catalytic cycle.
Achieving Chemoselectivity:
The selective reaction at the C-I bond is primarily governed by the significant difference in bond dissociation energies (C-I: ~272 kJ/mol, C-Br: ~330 kJ/mol). This energy difference translates to a lower activation energy for the oxidative addition at the C-I bond, making it the kinetically favored pathway. Careful control of reaction parameters such as temperature and reaction time is crucial to prevent the competing reaction at the C-Br bond.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the chemoselective Heck reaction of this compound with a model acrylate, methyl acrylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Methyl acrylate | ≥99% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Schlenk flask and accessories | - | Glassware Supplier |
| Magnetic stirrer with heating | - | Laboratory Equipment Supplier |
Step-by-Step Protocol
Figure 2: Experimental workflow for the Heck reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL), triethylamine (2.0 mmol), and methyl acrylate (1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 1 M aqueous HCl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-3-bromo-5-(2-(methoxycarbonyl)vinyl)benzoic acid.
Justification and Optimization of Reaction Parameters
The choice of each reaction component is critical for achieving high yield and selectivity.
-
Catalyst System: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and promotes the reaction.[1] The use of bulky, electron-rich phosphine ligands can sometimes improve catalyst stability and activity.[1]
-
Base: An organic base like triethylamine is typically used to neutralize the hydrogen halide (HI) formed during the catalytic cycle.[1] Inorganic bases such as potassium carbonate can also be employed.[6] The choice and amount of base can influence the reaction rate and should be optimized.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are commonly used as they can dissolve the reactants and the palladium catalyst. The choice of solvent can impact the reaction rate and selectivity.
-
Temperature: The reaction temperature is a crucial parameter for controlling chemoselectivity. While higher temperatures can increase the reaction rate, they may also lead to the undesired reaction at the C-Br bond. A temperature range of 80-100 °C is a good starting point for selective C-I bond activation.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, might promote the side reaction at the C-Br bond.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or presence of oxygen. | Use fresh catalyst and anhydrous, deoxygenated solvent. Ensure a properly inert atmosphere. Increase the reaction temperature in small increments. |
| Formation of di-coupled product | Reaction temperature is too high or reaction time is too long. | Decrease the reaction temperature and monitor the reaction closely to stop it once the mono-coupled product is formed. |
| Dehalogenation of starting material | Presence of impurities or side reactions. | Use purified starting materials and ensure an inert atmosphere. |
| Low yield after work-up | Incomplete reaction or loss of product during extraction/purification. | Optimize reaction time. Ensure proper pH adjustment during work-up to facilitate extraction. |
Conclusion
The chemoselective Heck reaction of this compound with acrylates is a valuable synthetic tool for the construction of functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly the catalyst system, base, solvent, and temperature, it is possible to achieve selective coupling at the more reactive carbon-iodine bond. The protocol provided in this guide serves as a robust starting point for researchers in drug discovery and development, enabling the efficient synthesis of complex molecules with high precision.
References
- 1. youtube.com [youtube.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for the Selective Sonogashira Coupling of 3-Bromo-5-iodobenzoic Acid with Terminal Alkynes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful cross-coupling reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] Its utility lies in its mild reaction conditions and broad functional group tolerance.[2]
This application note provides a detailed protocol and in-depth scientific rationale for the selective Sonogashira coupling of 3-bromo-5-iodobenzoic acid with terminal alkynes. The presence of two different halogen substituents on the aromatic ring—iodine and bromine—offers a unique opportunity for regioselective functionalization. The well-established reactivity trend for aryl halides in Sonogashira coupling (I > OTf > Br > Cl) allows for the preferential reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[4] This selective approach is highly valuable in the modular synthesis of complex, multifunctional molecules.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (in our case, preferentially with the aryl iodide) to form a Pd(II) intermediate.
-
Transmetalation: The aryl-Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle) in a step called transmetalation. This transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The Copper Cycle:
-
Coordination and Acidification: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.
-
Transmetalation: This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium complex.
Copper-Free Sonogashira Coupling: While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] To circumvent this, copper-free protocols have been developed. In these systems, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium complex, often requiring a stronger base or different reaction conditions.[1]
Visualizing the Catalytic Cycle
To illustrate the intricate dance of molecules in the Sonogashira coupling, the following diagram outlines the key steps of the palladium and copper catalytic cycles.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Coupling at the Iodide Position
This protocol is adapted from established procedures for the Sonogashira coupling of halogenated aromatic acids in aqueous media, which advantageously avoids the need for protecting the carboxylic acid group.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Terminal Alkyne | ≥98% | Commercially available | e.g., Phenylacetylene |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |
| Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) | ≥97% | Commercially available | Water-soluble ligand |
| Copper(I) Iodide (CuI) | ≥98% | Commercially available | Use a fresh bottle |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | |
| Tetrabutylammonium bromide (TBAB) | ≥99% | Commercially available | Phase-transfer catalyst |
| Deionized Water | High purity | In-house | Degassed |
| Ethyl Acetate | ACS grade | Commercially available | For extraction |
| Hydrochloric Acid (HCl) | Concentrated | Commercially available | For acidification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 equiv), potassium carbonate (20 mmol, 2.0 equiv), palladium(II) acetate (0.2 mmol, 2 mol%), TPPTS (0.8 mmol, 8 mol%), copper(I) iodide (0.2 mmol, 2 mol%), and tetrabutylammonium bromide (0.6 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times. This is crucial to prevent the homocoupling of the alkyne.[4]
-
-
Solvent and Reagent Addition:
-
Add 20 mL of degassed deionized water to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes under the inert atmosphere.
-
Add the terminal alkyne (12 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The optimal temperature may vary depending on the specific alkyne used. For less reactive aryl bromides, higher temperatures are often necessary, but for the more reactive aryl iodide, 80°C should be sufficient.[2][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will protonate the carboxylic acid product, making it soluble in organic solvents.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-5-(alkynyl)benzoic acid.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use fresh Pd and Cu catalysts.- Purify starting materials if necessary.- Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.[4] |
| Formation of black precipitate (Palladium black) | - Catalyst decomposition | - Use high-purity reagents and solvents.- Consider a different solvent if using THF, as it can sometimes promote this.[5] |
| Significant alkyne homocoupling (Glaser coupling) | - Presence of oxygen- High copper catalyst loading | - Rigorously exclude oxygen from the reaction.- Consider a copper-free protocol or reduce the amount of CuI.[4] |
| Reaction stalls | - Deactivation of the catalyst- Insufficient base | - Add a fresh portion of the catalyst.- Ensure the base is dry and used in sufficient excess. |
Conclusion and Future Perspectives
The protocol detailed herein provides a robust and reliable method for the selective Sonogashira coupling of this compound with terminal alkynes. The strategic choice of reaction conditions allows for the preferential functionalization of the more reactive C-I bond, yielding a versatile intermediate for further synthetic elaborations at the C-Br position. This selective approach is a powerful tool in the design and synthesis of complex organic molecules for applications in drug discovery and materials science. Future work could explore the optimization of this protocol for a wider range of terminal alkynes and the development of one-pot procedures for subsequent cross-coupling reactions at the bromide position.
References
Application Notes and Protocols for 3-Bromo-5-iodobenzoic Acid in Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-iodobenzoic acid has emerged as a highly valuable and versatile scaffold, particularly in the fields of pharmaceutical and materials science research.[1] Its utility stems from the differential reactivity of the two distinct halogen atoms—iodine and bromine—positioned on the aromatic ring. This structural feature allows for programmed, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions.
The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-bromine (C-Br) bond. This reactivity differential is the cornerstone of its application, enabling chemists to perform sequential couplings. Typically, the iodo-position can be selectively functionalized under milder conditions, leaving the bromo-position intact for a subsequent, more forcing transformation. This powerful attribute streamlines synthetic routes, minimizes the need for cumbersome protection-deprotection sequences, and provides a direct pathway to highly substituted and complex aromatic compounds. This application note provides an in-depth guide to leveraging this compound as a strategic building block, complete with detailed protocols for key synthetic transformations.
Core Principle: Chemoselective Cross-Coupling
The synthetic power of this compound is realized through the judicious application of palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl. This hierarchy allows for a stepwise approach to molecular elaboration.
Caption: Stepwise functionalization of this compound.
Application I: Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[2][3] When employing this compound, this reaction can be performed with high selectivity at the more reactive C-I bond. This transformation is pivotal for synthesizing arylalkyne intermediates, which are prevalent in pharmaceutical agents and organic materials.[1][4]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also acts as a scavenger for the hydrogen halide generated during the reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or an amine solvent like triethylamine itself is typically used to ensure the solubility of the reactants and intermediates.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Detailed Protocol: Synthesis of 3-Bromo-5-(alkynyl)benzoic Acid
This protocol describes a general procedure for the selective Sonogashira coupling at the iodine position.
Materials:
| Reagent/Material | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| Terminal Alkyne | 1.1 - 1.5 | e.g., Phenylacetylene, Trimethylsilylacetylene |
| Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | Co-catalyst |
| Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 | Base and solvent |
| Anhydrous DMF (optional) | - | Co-solvent if needed for solubility |
| Round-bottom flask or Schlenk tube | - | Reaction vessel |
| Inert gas supply (Argon or Nitrogen) | - | For maintaining an inert atmosphere |
| Standard workup and purification supplies | - | Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate, silica gel |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (or a mixture of DMF and triethylamine) via syringe to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-bromo-5-(alkynyl)benzoic acid.
Application II: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[5] For this compound, this reaction can be performed selectively at the C-I position to generate 3-bromo-5-arylbenzoic acid derivatives, which are important intermediates in drug discovery.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) source is required. This can be a pre-formed complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with the addition of a phosphine ligand (e.g., PPh₃, SPhos). The ligand stabilizes the Pd(0) species and influences the rate and selectivity of the reaction.
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous solution.
-
Solvent System: A two-phase solvent system, such as dioxane/water or toluene/water, is frequently employed to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
Detailed Protocol: Synthesis of 3-Bromo-5-arylbenzoic Acid
This protocol is a general starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids.
Materials:
| Reagent/Material | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| Arylboronic Acid | 1.2 - 1.5 | e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.01 - 0.05 | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| 1,4-Dioxane and Water (e.g., 4:1 v/v) | - | Degassed solvent system |
| Round-bottom flask or Schlenk tube | - | Reaction vessel |
| Inert gas supply (Argon or Nitrogen) | - | For maintaining an inert atmosphere |
| Standard workup and purification supplies | - | Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate, silica gel |
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 3-bromo-5-arylbenzoic acid.
Representative Yields for Suzuki Coupling of Aryl Bromides:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | 0.1 | K₂CO₃ | Water | RT | 1.5 | 97 |
| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 0.1 | K₂CO₃ | Water | RT | 1.5 | 95 |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 0.1 | K₂CO₃ | Water | RT | 1.5 | 99 |
| (Data adapted from a study on a similar substrate, 3-bromobenzoic acid, and serves as a strong indicator of expected yields under optimized conditions).[5] |
Application III: Stille Coupling
The Stille reaction, which couples an organohalide with an organostannane (organotin) compound, is another powerful C-C bond-forming tool.[2][6] It is valued for its tolerance of a wide array of functional groups.[7] As with the other cross-coupling reactions, the C-I bond of this compound will react preferentially over the C-Br bond.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand, is required to initiate the catalytic cycle.[7]
-
Organostannane Reagent: Various organostannanes (R-SnBu₃) can be used, including vinyl, aryl, and alkynyl stannanes. A key consideration is the toxicity of organotin compounds, which necessitates careful handling and purification to remove tin byproducts.
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step.
-
Solvent: Anhydrous, non-protic polar solvents such as DMF, dioxane, or THF are typically used.
Generalized Protocol: Stille Coupling
Materials:
| Reagent/Material | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| Organostannane (e.g., Aryl-SnBu₃) | 1.1 - 1.2 | Coupling partner |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | 0.01 - 0.05 | Palladium catalyst system |
| Anhydrous DMF or Toluene | - | Degassed solvent |
| Schlenk tube | - | Reaction vessel |
| Inert gas supply (Argon or Nitrogen) | - | For maintaining an inert atmosphere |
| Standard workup and purification supplies | - | Ethyl acetate, water, KF solution, brine, anhydrous sodium sulfate, silica gel |
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 eq.) via syringe.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired coupled product.
Safety and Handling
This compound is a solid that should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
Palladium catalysts, phosphine ligands, and organotin reagents (in Stille coupling) have their own specific hazards and should be handled with extreme care according to their respective Safety Data Sheets (SDS). Organotin compounds are particularly toxic.
Conclusion
This compound is a strategically important building block that offers a reliable platform for sequential, site-selective functionalization. The differential reactivity of its carbon-iodine and carbon-bromine bonds under palladium catalysis provides a powerful and efficient route to a diverse array of di- and tri-substituted benzoic acid derivatives. The protocols outlined in this application note for Sonogashira, Suzuki-Miyaura, and Stille couplings serve as a robust starting point for researchers in drug discovery and materials science, enabling the streamlined synthesis of complex and valuable molecules.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-iodobenzoic Acid
Introduction: The Strategic Value of 3-Bromo-5-iodobenzoic Acid in Drug Discovery
This compound is a highly functionalized aromatic compound that has emerged as a cornerstone building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its utility stems from the strategic placement of three distinct functional groups on a central benzene ring: a carboxylic acid, a bromine atom, and an iodine atom. This arrangement provides a powerful platform for constructing complex molecular architectures found in a wide array of biologically active compounds, including anti-inflammatory and anti-cancer agents.[1]
The synthetic elegance of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, a key activation step in many cross-coupling reactions.[3] This reactivity difference allows for predictable and regioselective functionalization, enabling chemists to introduce a desired substituent at the 5-position (iodine) while leaving the less reactive 3-position (bromine) intact for subsequent transformations. This stepwise approach is fundamental to creating diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical process in optimizing drug candidates.[2]
This guide provides an in-depth exploration of the core synthetic strategies and detailed experimental protocols for leveraging this compound to synthesize key pharmaceutical intermediates. We will delve into the mechanistic principles that govern reaction selectivity and provide field-proven protocols for common, high-value transformations.
Core Synthetic Strategies: Harnessing Differential Halogen Reactivity
The ability to selectively manipulate the C-I and C-Br bonds is paramount. The primary tools for this are palladium-catalyzed cross-coupling reactions, which have revolutionized C-C, C-N, and C-O bond formation.
The Principle of Regioselective Cross-Coupling
The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[4] This selectivity is driven by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond breaks more readily, allowing the palladium catalyst to insert selectively at this position. This principle underpins the ability to perform sequential couplings, first at the iodine position and subsequently at the bromine position, often by modifying the catalyst system or reaction conditions to address the less reactive C-Br bond.
Below is a diagram illustrating this principle of selective functionalization.
Caption: Selective, stepwise functionalization of this compound.
Key Cross-Coupling Methodologies
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon single bonds between the aryl halide and an organoboron species (typically a boronic acid or ester).[4][5][6] It is one of the most robust and widely used methods for synthesizing biaryl compounds, which are prevalent structural motifs in pharmaceuticals.[7][8] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Sonogashira Coupling: This reaction creates carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne.[9][10] It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10] The resulting alkynyl-substituted arenes are versatile intermediates, readily transformed into other functional groups or used in constructing more complex heterocyclic systems like benzofurans.[11]
-
Heck Coupling: This reaction forms a carbon-carbon double bond by coupling the aryl halide with an alkene.[12][13][14] It is a powerful method for the vinylation of aryl rings and can be performed regioselectively.[15]
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine.[16][17][18] It has largely replaced harsher classical methods for synthesizing aryl amines and is indispensable in modern drug development.[16] The choice of phosphine ligand is critical for achieving high efficiency, especially when coupling the less reactive aryl bromide.[16]
Application 1: Regioselective Synthesis of 3-Bromo-5-(phenyl)benzoic Acid via Suzuki-Miyaura Coupling
Objective: To demonstrate the selective C-C bond formation at the C-I position, yielding a key biaryl intermediate while preserving the C-Br bond for future diversification.
Causality & Experimental Insights: This protocol utilizes a standard palladium catalyst, Pd(PPh₃)₄, which is sufficiently reactive to activate the C-I bond under relatively mild conditions without significantly affecting the C-Br bond. A base, such as potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[19] A two-phase solvent system like Toluene/Water or Dioxane/Water is commonly employed to dissolve both the organic and inorganic reagents.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the selective C-I position.
Materials and Reagents:
| Reagent | Mol. Wt. | Moles (mmol) | Equiv. | Amount Used |
| This compound | 326.91 | 1.0 | 1.0 | 327 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| Toluene | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Experimental Protocol:
-
Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (327 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an oxygen-free atmosphere.
-
Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Add 1 M HCl (aq) until the pH is ~2-3 to protonate the carboxylic acid and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-5-(phenyl)benzoic acid.
Application 2: Stepwise Di-functionalization to Synthesize 3-(diethylamino)-5-(phenyl)benzoic Acid
Objective: To demonstrate the sequential functionalization of both halogen positions, first via Suzuki coupling at the C-I bond and then via Buchwald-Hartwig amination at the less reactive C-Br bond.
Causality & Experimental Insights: This two-step protocol highlights the full synthetic potential of the starting material. After the initial Suzuki coupling (as in Application 1), the resulting 3-bromo-biaryl intermediate is subjected to a Buchwald-Hartwig amination. The C-Br bond is less reactive, necessitating a more robust catalyst system. Here, a palladium(II) precatalyst (Pd(OAc)₂) is combined with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos or XPhos) which promotes the challenging oxidative addition to the aryl bromide. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[16][20]
Synthetic Workflow:
Caption: Two-step workflow for the synthesis of a di-substituted benzoic acid.
Protocol (Step 2): Buchwald-Hartwig Amination of 3-Bromo-5-(phenyl)benzoic Acid
Materials and Reagents:
| Reagent | Mol. Wt. | Moles (mmol) | Equiv. | Amount Used |
| 3-Bromo-5-(phenyl)benzoic acid | 277.12 | 1.0 | 1.0 | 277 mg |
| Diethylamine | 73.14 | 1.5 | 1.5 | 155 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos (Ligand) | 410.52 | 0.04 | 0.04 | 16.4 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 10 mL |
Experimental Protocol:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(phenyl)benzoic acid (277 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the tube, then evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by diethylamine (155 µL, 1.5 mmol) via syringe.
-
Reaction: Seal the Schlenk tube tightly and heat the mixture to 100-110 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Adjust the pH to ~6-7 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 3-(diethylamino)-5-(phenyl)benzoic acid.
Application 3: Synthesis of a Benzofuran Intermediate via Sonogashira Coupling and Intramolecular Cyclization
Objective: To construct the benzofuran scaffold, a privileged heterocycle in medicinal chemistry, using a Sonogashira/cyclization cascade strategy.[21][22][23]
Causality & Experimental Insights: This protocol first uses a Sonogashira reaction to couple this compound with a terminal alkyne bearing a hydroxyl group, such as propargyl alcohol.[11] This reaction is selective for the C-I position. The resulting intermediate possesses an alkyne and a carboxylic acid in a meta-relationship, poised for cyclization. The subsequent intramolecular cyclization can often be promoted by the same catalyst system under the reaction conditions or by subsequent treatment with a base or another catalyst to facilitate the nucleophilic attack of the carboxylic acid oxygen onto the alkyne, forming the five-membered furan ring.
Synthetic Pathway:
Caption: Tandem Sonogashira-cyclization for benzofuran synthesis.
Materials and Reagents:
| Reagent | Mol. Wt. | Moles (mmol) | Equiv. | Amount Used |
| This compound | 326.91 | 1.0 | 1.0 | 327 mg |
| Propargyl alcohol | 56.06 | 1.5 | 1.5 | 88 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 418 µL |
| DMF (anhydrous) | - | - | - | 10 mL |
Experimental Protocol:
-
Setup: In an oven-dried Schlenk tube, combine this compound (327 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inerting: Seal the tube, evacuate, and backfill with Argon three times.
-
Reagent Addition: Add anhydrous DMF (10 mL), triethylamine (418 µL, 3.0 mmol), and propargyl alcohol (88 µL, 1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The reaction may proceed directly to the cyclized product.
-
Monitoring: Monitor for the consumption of the starting material and the formation of the benzofuran product by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to isolate the 6-bromo-4-carboxybenzofuran product (or its ester if the alcohol attacks the activated carboxylic acid). Note: The exact product may vary based on conditions, and further hydrolysis or reduction steps might be needed to obtain a specific target.
References
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. Benzofuran synthesis [organic-chemistry.org]
Application Notes: 3-Bromo-5-iodobenzoic Acid as a Key Building Block in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of Halogenated Benzoic Acids in Agrochemical Discovery
In the relentless pursuit of more effective and selective agrochemicals, discovery chemists frequently turn to highly functionalized aromatic scaffolds as foundational building blocks. Among these, halogenated benzoic acids are of paramount importance due to the profound influence of halogen substituents on a molecule's physicochemical properties and biological activity. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with target proteins, making them a powerful tool in the rational design of new herbicides, fungicides, and insecticides.
3-Bromo-5-iodobenzoic acid is a particularly noteworthy starting material in this context.[1] The differential reactivity of the bromine and iodine substituents offers a versatile chemical handle for sequential, site-selective modifications, such as cross-coupling reactions.[2] This allows for the construction of complex molecular architectures with a high degree of control. This application note will provide an in-depth guide to the strategic use of this compound in the synthesis of a representative class of herbicidal N-phenylbenzamides, including a detailed, field-proven protocol and an exploration of the chemical principles underpinning the synthetic strategy.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 188815-32-9 | [3] |
| Molecular Formula | C₇H₄BrIO₂ | [3] |
| Molecular Weight | 326.91 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 219-221 °C | [3] |
| SMILES | OC(=O)c1cc(Br)cc(I)c1 | |
| InChI Key | MKJBJYCBKXPQSY-UHFFFAOYSA-N |
Application in Herbicidal N-Phenylbenzamide Synthesis: A Representative Workflow
N-phenylbenzamides represent a significant class of herbicides. The following section details a robust, two-step protocol for the synthesis of a model herbicidal compound, N-(2,4-difluorophenyl)-3-bromo-5-iodobenzamide, starting from this compound. This protocol is based on well-established amide bond formation methodologies.
Step 1: Synthesis of 3-Bromo-5-iodobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step to facilitate the subsequent amidation. Thionyl chloride is a widely used and effective reagent for this transformation.
Protocol: Synthesis of 3-Bromo-5-iodobenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 30.6 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Carefully add thionyl chloride (4.4 mL, 61.2 mmol, 2.0 equiv.) to the suspension. Add a catalytic amount of anhydrous DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-bromo-5-iodobenzoyl chloride, a solid, can be used in the next step without further purification.
Step 2: Amide Coupling to Synthesize N-(2,4-difluorophenyl)-3-bromo-5-iodobenzamide
The highly reactive 3-bromo-5-iodobenzoyl chloride is then coupled with a substituted aniline to form the final herbicidal benzamide.
Protocol: Synthesis of N-(2,4-difluorophenyl)-3-bromo-5-iodobenzamide
Materials:
-
Crude 3-bromo-5-iodobenzoyl chloride
-
2,4-Difluoroaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (3.95 g, 30.6 mmol, 1.0 equiv.) and triethylamine (6.4 mL, 45.9 mmol, 1.5 equiv.) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 3-bromo-5-iodobenzoyl chloride from the previous step in anhydrous DCM (50 mL). Slowly add this solution dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(2,4-difluorophenyl)-3-bromo-5-iodobenzamide as a solid.
Experimental Workflow and Mechanistic Rationale
The synthetic workflow is designed for efficiency and high yield, leveraging fundamental principles of organic chemistry.
Caption: Synthetic workflow for N-(2,4-difluorophenyl)-3-bromo-5-iodobenzamide.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup. The addition of a catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.
-
Amide Coupling: The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the aniline. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its distinct halogenation pattern provides a platform for the strategic introduction of various functionalities through well-established synthetic methodologies. The protocols detailed in this application note offer a robust and reproducible pathway for the synthesis of a model herbicidal N-phenylbenzamide, highlighting the practical utility of this important building block. Researchers in the field of agrochemical discovery are encouraged to explore the potential of this compound in the development of the next generation of crop protection solutions.
References
Application Note & Protocol: Strategic Synthesis of Biaryl Anti-Inflammatory Agents Utilizing 3-Bromo-5-iodobenzoic Acid
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 3-Bromo-5-iodobenzoic acid as a pivotal starting material for the synthesis of anti-inflammatory agents. The core of this guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for constructing the biaryl scaffolds prevalent in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] We delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, field-proven experimental protocol, and outline methods for robust validation of the final product. This guide is designed not merely as a set of instructions, but as an educational tool to empower researchers to understand the causality behind the protocol and adapt it for the synthesis of diverse molecular architectures.
Introduction: The Strategic Advantage of a Dihalogenated Precursor
This compound is a highly valuable and versatile building block in pharmaceutical and organic synthesis.[3] Its utility stems from the presence of two different halogen atoms—bromine and iodine—on a benzoic acid scaffold. This dihalogenation offers a distinct advantage in palladium-catalyzed cross-coupling reactions, as the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity differential allows for selective, sequential functionalization, providing a powerful tool for building complex molecular frameworks from a single, readily available precursor.[4]
Many potent anti-inflammatory agents, such as Diflunisal and its analogs, are built upon a biaryl carboxylic acid core.[5][6][7] This structural motif is critical for their mechanism of action, which often involves the inhibition of cyclooxygenase (COX) enzymes that mediate the inflammatory cascade.[2][7] The Suzuki-Miyaura cross-coupling reaction is an exceptionally efficient and robust method for creating the requisite carbon-carbon bond to form these biaryl systems.[8][9][10]
This application note will detail a protocol for the synthesis of a biaryl precursor for anti-inflammatory agents, specifically by coupling this compound with an arylboronic acid, leveraging the higher reactivity of the C-I bond.
Scientific Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps:[9][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond of our substrate) of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and purity.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-(4-fluorophenyl)benzoic Acid
This protocol describes the selective Suzuki-Miyaura coupling at the iodine position of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | 188815-32-9 | 326.91 | 1.0 | 1.0 |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Schlenk line or equivalent for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 327 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon) three times. This step is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of Argon, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 35 mg). Using a syringe, add 20 mL of anhydrous 1,4-dioxane followed by 5 mL of degassed water. The use of a mixed solvent system is necessary to dissolve both the organic reactants and the inorganic base.[1][9]
-
Reaction: Attach the reflux condenser (with Argon flowing at the top). Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid as the mobile phase. The starting material should gradually be consumed as a new, less polar product spot appears. The reaction is typically complete within 12-18 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Carefully acidify the aqueous layer with 2M HCl until the pH is ~2. This protonates the carboxylate salt, rendering the product soluble in the organic layer.
-
Washing: Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product, 3-Bromo-5-(4-fluorophenyl)benzoic acid.
Caption: Experimental workflow for the synthesis of 3-Bromo-5-(4-fluorophenyl)benzoic acid.
Trustworthiness: Product Validation and Characterization
To ensure the integrity of the synthesis, the identity and purity of the final product must be rigorously confirmed. This self-validating process is essential for any subsequent use in drug development workflows.
| Technique | Purpose | Expected Outcome for 3-Bromo-5-(4-fluorophenyl)benzoic Acid |
| TLC | Assess purity | A single spot with a distinct Rf value from starting materials. |
| Melting Point | Confirm identity and purity | A sharp, defined melting range. |
| ¹H NMR | Structural confirmation | Aromatic protons with characteristic splitting patterns; absence of C-H proton at the C5 position. |
| ¹³C NMR | Confirm carbon framework | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to C₁₃H₈BrFO₂ (MW = 295.11). |
Conclusion and Future Directions
This guide demonstrates a reliable and robust protocol for the synthesis of a biaryl anti-inflammatory agent precursor using this compound. The Suzuki-Miyaura reaction provides an efficient means to selectively functionalize the C-I bond, yielding the desired product in good purity.
The synthesized compound, 3-Bromo-5-(4-fluorophenyl)benzoic acid, is itself a valuable intermediate. The remaining bromine atom serves as a handle for a second, orthogonal cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki coupling), enabling the creation of more complex, tri-substituted scaffolds. This modular approach is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR) and develop novel anti-inflammatory therapeutics with improved efficacy and safety profiles.[13][14]
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound 97 188815-32-9 [sigmaaldrich.com]
- 5. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
Application Notes & Protocols: 3-Bromo-5-iodobenzoic Acid as a Strategic Precursor for Advanced Materials Synthesis
Abstract
3-Bromo-5-iodobenzoic acid is a pivotal precursor in the fields of materials science and pharmaceutical development. Its unique structural feature—a benzene ring substituted with three distinct functionalities: a carboxylic acid, a bromine atom, and an iodine atom—offers exceptional versatility for sequential and site-selective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility, enabling the programmed construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of novel materials, including functionalized polymers and precursors for metal-organic frameworks (MOFs). Detailed, field-proven protocols for key synthetic transformations, such as Sonogashira and Suzuki-Miyaura couplings, are presented, along with the underlying mechanistic principles that govern these reactions.
Introduction: The Strategic Advantage of Differential Halogen Reactivity
The synthetic utility of this compound is rooted in the distinct properties of its carbon-halogen bonds. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, leading to a lower bond dissociation energy.[1] This inherent difference in bond strength dictates the reactivity of the molecule in palladium-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond is a critical step in the catalytic cycle.[1][3]
The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1][2][4] This predictable reactivity hierarchy allows for the selective functionalization of the iodine-bearing position under milder reaction conditions, while the bromine-substituted position remains intact for subsequent transformations under more forcing conditions.[2] This stepwise approach is invaluable for the synthesis of multifunctional molecules with precisely controlled architectures.
This differential reactivity provides a strategic advantage, enabling researchers to:
-
Perform sequential cross-coupling reactions: Introduce one functional group at the iodo position and a different one at the bromo position.
-
Control polymer architecture: Create highly regular and functionalized polymers.
-
Synthesize complex drug intermediates: Build intricate molecular scaffolds for pharmaceutical applications.[5][6][7]
Diagram 1: Reactivity Hierarchy in Cross-Coupling Reactions
This diagram illustrates the decreasing reactivity of carbon-halogen bonds, which is fundamental to the selective functionalization of this compound.
Caption: Decreasing reactivity of C-X bonds in cross-coupling.
Application in Functionalized Polymer Synthesis
The selective functionalization of this compound makes it an excellent monomer for the synthesis of novel, functionalized polymers.[8][9][10][11] By employing a sequence of cross-coupling reactions, polymers with precisely placed side chains can be constructed, leading to materials with tailored electronic, photophysical, or biomedical properties.
Protocol: Stepwise Functionalization via Sonogashira and Suzuki Couplings
This protocol details the synthesis of a bifunctional monomer derived from this compound, followed by its potential use in polymerization.
Step 1: Selective Sonogashira Coupling at the Iodo Position
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[12][13] Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at this position.[14]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Sonogashira Coupling Workflow
This diagram outlines the key steps in the selective Sonogashira coupling reaction.
Caption: Workflow for selective Sonogashira coupling.
Step 2: Suzuki-Miyaura Coupling at the Bromo Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][15][16][17] This reaction can now be performed at the less reactive bromo position.
Materials:
-
3-Bromo-5-(alkynyl)benzoic acid (from Step 1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Sodium carbonate (Na₂CO₃) (Base)
-
Toluene/Water solvent mixture
Procedure:
-
In a flask, dissolve 3-bromo-5-(alkynyl)benzoic acid (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and water.
-
Add Na₂CO₃ (2.0 eq) and degas the mixture with argon.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Reaction | Catalyst | Base | Solvent | Temperature | Typical Yield |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Room Temp. | 85-95% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 °C | 80-90% |
Application in Metal-Organic Framework (MOF) Precursor Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, catalysis, and sensing.[18][19] The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, while the halogenated sites offer opportunities for post-synthetic modification of the MOF.
Conceptual Framework for MOF Synthesis and Post-Synthetic Modification
-
MOF Synthesis: this compound can be used as an organic linker in the solvothermal synthesis of MOFs with various metal ions (e.g., Zn²⁺, Cu²⁺). The resulting MOF will have accessible bromo and iodo functional groups within its pores.
-
Post-Synthetic Modification (PSM): The halogenated sites within the MOF can be functionalized using cross-coupling reactions. This allows for the introduction of new functionalities into the MOF, tailoring its properties for specific applications. The differential reactivity of the C-I and C-Br bonds can be exploited for stepwise PSM.
Diagram 3: MOF Synthesis and Post-Synthetic Modification
This diagram illustrates the conceptual pathway from the precursor to a functionalized MOF.
Caption: MOF synthesis and functionalization pathway.
Characterization of Synthesized Materials
Thorough characterization is essential to confirm the structure and purity of the synthesized materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the synthesized molecules.[20][21]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the products.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., carboxylic acid, alkyne).
-
For Polymers: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity.
-
For MOFs: Powder X-ray Diffraction (PXRD) is used to confirm the crystalline structure.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide range of novel materials. Its unique pattern of substitution allows for selective and sequential functionalization through well-established cross-coupling methodologies. The protocols and concepts outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this building block in materials science and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. A facile synthesis of iodine-functionalized hypercrosslinked polymers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier [mdpi.com]
- 20. This compound(188815-32-9) 1H NMR spectrum [chemicalbook.com]
- 21. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Cross-Coupling of 3-Bromo-5-iodobenzoic Acid
Introduction: The Strategic Advantage of Dihalogenated Scaffolds
In the landscape of modern drug discovery and materials science, the efficient and precise construction of complex molecular architectures is paramount. 3-Bromo-5-iodobenzoic acid has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its utility stems not just from the benzoic acid moiety, a common feature in bioactive molecules, but from the strategic placement of two different halogen atoms on the aromatic ring. This differential halogenation provides a powerful tool for chemists: the ability to perform sequential, site-selective cross-coupling reactions.
The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the initial functionalization at the more reactive iodine position, while leaving the bromine atom untouched for a subsequent, distinct transformation. This inherent regioselectivity is the key to building complex, multi-substituted aromatic compounds in a controlled, step-wise manner, streamlining synthetic pathways and accelerating the development of novel pharmaceuticals and advanced materials.[1][3]
This guide provides an in-depth exploration of the principles governing this regioselectivity and offers detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
The Principle of Regioselectivity: A Mechanistic Overview
The foundation of site-selective cross-coupling on dihalogenated arenes lies in the relative strengths of the carbon-halogen bonds and the mechanism of the palladium-catalyzed cycle. The universally accepted first step in these cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5]
The energy required to break these bonds follows the trend C-Br > C-I. The weaker C-I bond has a lower bond dissociation energy and a lower activation barrier for oxidative addition, making it the kinetically favored site for the reaction.[4][6] Therefore, under carefully controlled conditions, the Pd(0) catalyst will selectively insert into the C-I bond of this compound, initiating the first coupling reaction while preserving the C-Br bond for later use.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nbinno.com [nbinno.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 3-Bromo-5-iodobenzoic Acid
Introduction: The Strategic Importance of 3-Bromo-5-iodobenzoic Acid Esters
This compound is a highly functionalized aromatic carboxylic acid, serving as a critical building block in the synthesis of complex organic molecules. Its derivatives, particularly its esters, are valuable intermediates in the development of pharmaceuticals and advanced materials.[1][2] The ester functional group plays a pivotal role in modulating a molecule's pharmacokinetic properties, including lipophilicity, membrane permeability, and metabolic stability. This makes the efficient and selective esterification of this compound a key transformation for researchers in medicinal chemistry and drug discovery.
The presence of two distinct halogen atoms (bromine and iodine) at the meta-positions offers unique opportunities for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the stepwise and regioselective introduction of diverse functionalities.[1] This guide provides a comprehensive overview of robust and field-proven protocols for the esterification of this compound, with a focus on explaining the rationale behind the selection of specific methodologies to empower researchers to make informed decisions in their synthetic endeavors.
Considerations for Esterifying this compound
The selection of an appropriate esterification method is contingent upon several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the presence of other functional groups in the molecule. The steric hindrance and electronic effects of the bromo and iodo substituents on the benzoic acid can influence reactivity.[3][4] This application note will detail three widely applicable and effective methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, unhindered alcohols.
-
Steglich Esterification: A mild and versatile method ideal for more complex or sterically hindered alcohols.
-
Diazomethane-Mediated Esterification: A highly efficient method for the specific preparation of methyl esters, particularly on a small scale.
Data Presentation: A Comparative Overview of Esterification Methods
| Method | Alcohol Scope | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Primary and secondary alcohols | Excess alcohol (as solvent), strong acid catalyst (e.g., H₂SO₄), reflux | Cost-effective, simple procedure, suitable for large scale.[5] | Harsh conditions (acidic, high temperature) may not be suitable for sensitive substrates, reversible reaction requiring strategies to drive to completion.[6][7] |
| Steglich | Wide range, including sterically hindered alcohols (e.g., tert-butanol) | DCC or EDC as coupling agent, catalytic DMAP, aprotic solvent (e.g., DCM), room temperature | Mild conditions, high yields, compatible with acid-sensitive functional groups.[8][9][10][11][12] | Use of expensive reagents, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[11] |
| Diazomethane | Specifically for methyl esters | Diazomethane solution in ether, room temperature | Very fast and clean reaction, high yields, mild conditions.[13][14] | Diazomethane is toxic, explosive, and carcinogenic, requiring specialized handling and glassware.[13][14][15] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 3-Bromo-5-iodobenzoate
This protocol is a robust and cost-effective method for preparing simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess as the solvent.
Rationale: The Fischer-Speier esterification is an equilibrium-driven process.[5] By using a large excess of the alcohol (methanol in this case), the equilibrium is shifted towards the product side, ensuring a high yield of the desired ester. The strong acid catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[5]
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[16]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-bromo-5-iodobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure ester.
Protocol 2: Steglich Esterification for Sterically Hindered Esters
This method is particularly advantageous for synthesizing esters from more complex or sterically hindered alcohols where the Fischer-Speier method may be inefficient.
Rationale: The Steglich esterification proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[12] The reaction is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][11] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium species, which is a highly active ester.[9][10] This "active ester" then readily reacts with the alcohol to form the desired product and regenerates the DMAP catalyst. A key advantage of this method is the prevention of a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[10][11]
Reaction Mechanism Diagram:
Caption: Mechanism of Steglich Esterification.
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form.[11] Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 3: Diazomethane-Mediated Methyl Esterification
This protocol is a highly efficient, rapid, and clean method for the exclusive formation of methyl esters. Extreme caution is required due to the toxic and explosive nature of diazomethane. [13][14][15]
Rationale: Diazomethane reacts with carboxylic acids in a simple acid-base reaction followed by an SN2 displacement.[17] The carboxylic acid protonates the diazomethane to form a carboxylate anion and a methyldiazonium cation.[14] The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation, with the highly stable nitrogen gas (N₂) as an excellent leaving group.[14][17] The reaction is essentially irreversible due to the evolution of nitrogen gas.
Experimental Workflow Diagram:
Caption: Workflow for Diazomethane-Mediated Esterification.
Materials:
-
This compound
-
Ethereal solution of diazomethane (generated in situ from a precursor like Diazald®)
-
Diethyl ether
-
Methanol (co-solvent)
-
Acetic acid (for quenching)
-
Flame-polished glassware
-
Blast shield
Step-by-Step Procedure:
Safety First: This reaction must be performed in a well-ventilated fume hood, behind a blast shield, using flame-polished glassware to avoid any sharp edges that could trigger the detonation of diazomethane.[13][14]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of diethyl ether and a small amount of methanol in a flame-polished Erlenmeyer flask. Cool the solution to 0°C in an ice bath.
-
Addition of Diazomethane: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. The yellow color of diazomethane will disappear as it reacts.[13] Continue the addition until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction Completion: Stir the reaction mixture at 0°C for 15-30 minutes, then allow it to warm to room temperature. The reaction is typically complete within minutes.[13]
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up and Purification: The reaction mixture can be concentrated under reduced pressure. In many cases, the resulting methyl ester is of high purity and may not require further purification. If necessary, it can be purified by column chromatography or recrystallization.
Conclusion
The esterification of this compound is a fundamental transformation that opens the door to a wide array of complex molecular architectures. The choice between Fischer-Speier, Steglich, or diazomethane-mediated esterification should be guided by the specific requirements of the target molecule, the scale of the synthesis, and the available laboratory infrastructure. By understanding the underlying principles and carefully following the detailed protocols provided in these application notes, researchers can confidently and efficiently synthesize the desired ester intermediates for their drug discovery and development programs.
References
- 1. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 188815-32-9 [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Diazomethane | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-iodobenzoic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the large-scale synthesis of 3-Bromo-5-iodobenzoic acid, a pivotal intermediate in the development of pharmaceuticals and advanced materials. The document details a robust and scalable synthetic protocol, starting from the commercially available 3-Amino-5-bromobenzoic acid. Furthermore, it outlines the procedures for the synthesis of key derivatives, including the corresponding acyl chloride, esters, and amides, which are crucial for further molecular elaboration. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth, field-proven insights into the practical aspects of synthesis, purification, and characterization.
Introduction: The Strategic Importance of this compound
This compound is a halogen-substituted aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a bromine atom, and an iodine atom, offers a versatile platform for a wide array of chemical transformations. The differential reactivity of the bromine and iodine moieties allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[3][4] This regioselective control is of paramount importance in the construction of complex molecular architectures.
In the pharmaceutical industry, this compound is a key starting material for the synthesis of a variety of biologically active molecules, including anti-inflammatory and anti-cancer drugs.[1][2] A notable application is its use in the large-scale synthesis of thromboxane receptor antagonists.[3][4] Beyond pharmaceuticals, this compound also finds utility in materials science for the development of specialty polymers and coatings.[1][2]
This guide provides a detailed, practical, and scalable protocol for the synthesis of this compound, followed by procedures for the preparation of its synthetically useful derivatives.
Large-Scale Synthesis of this compound
The most viable and scalable route for the synthesis of this compound is a Sandmeyer reaction, starting from the commercially available 3-Amino-5-bromobenzoic acid.[1][5] The Sandmeyer reaction is a well-established and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7]
Reaction Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | 216.03 g/mol | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 3.0 |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 1.1 |
| Potassium Iodide | 7681-11-0 | 166.00 g/mol | 1.2 |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed |
| Sodium Bisulfite | 7631-90-5 | 104.06 g/mol | As needed |
| Isopropanol | 67-63-0 | 60.10 g/mol | For washing |
Procedure:
-
Diazotization:
-
In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully add 3.0 equivalents of concentrated sulfuric acid to deionized water, maintaining the temperature below 50°C.
-
To this acidic solution, add 1.0 equivalent of 3-Amino-5-bromobenzoic acid portion-wise, ensuring the temperature is maintained between 20-30°C. Stir the resulting slurry until a fine suspension is obtained.
-
Cool the reaction mixture to 0-5°C using an ice-salt bath.
-
Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the addition funnel over 1-2 hours. The temperature must be strictly maintained below 5°C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Sandmeyer Reaction (Iodination):
-
In a separate vessel, dissolve 1.2 equivalents of potassium iodide in a minimal amount of deionized water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. The addition rate should be controlled to maintain the reaction temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete conversion. The product will precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the crude product using a Buchner funnel and wash the filter cake with cold deionized water until the filtrate is neutral.
-
To remove any unreacted iodine, wash the filter cake with a cold, dilute solution of sodium bisulfite.
-
Finally, wash the product with cold isopropanol to remove organic impurities.
-
The crude product can be further purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[8] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum at 60-70°C.
-
Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 219-221 °C[9] |
| Purity (HPLC) | ≥98% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.6 (br s, 1H, COOH), 8.18 (t, J=1.6 Hz, 1H), 8.10 (t, J=1.6 Hz, 1H), 8.01 (t, J=1.6 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.8, 142.1, 138.9, 134.5, 131.2, 122.0, 93.8 |
| IR (KBr, cm⁻¹) | 3100-2500 (br, O-H), 1700 (C=O), 1580, 1420, 880, 750 |
Note: The provided NMR and IR data are based on typical values for this compound and related structures.[10][11][12][13][14] Actual values may vary slightly.
Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, enhancing its utility as a synthetic intermediate.
Synthesis of 3-Bromo-5-iodobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental step for the synthesis of esters and amides.
Caption: Synthesis of 3-Bromo-5-iodobenzoyl chloride.
Protocol:
-
In a dry, multi-necked flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 1.0 equivalent of this compound.
-
Add an excess of thionyl chloride (SOCl₂) (2.0-3.0 equivalents), either neat or in an inert solvent such as toluene.
-
Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Bromo-5-iodobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Synthesis of Esters and Amides
The acyl chloride is a versatile intermediate for the synthesis of esters and amides through reaction with the corresponding alcohols or amines.
General Protocol for Esterification:
-
Dissolve 1.0 equivalent of 3-Bromo-5-iodobenzoyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0°C.
-
Add 1.1 equivalents of the desired alcohol and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up involves washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtration, and solvent evaporation. The crude ester is then purified by column chromatography or recrystallization.
General Protocol for Amidation:
-
Dissolve 1.0 equivalent of 3-Bromo-5-iodobenzoyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Slowly add a solution of 2.2 equivalents of the desired primary or secondary amine in the same solvent. One equivalent acts as the nucleophile, and the other as a base to neutralize the HCl byproduct.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature until completion.
-
Work-up and purification are similar to the esterification procedure.
Safety and Handling
-
3-Amino-5-bromobenzoic acid: May be harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Sodium Nitrite: Oxidizing agent. Toxic if swallowed.
-
Potassium Iodide: Handle with care.
-
Thionyl Chloride: Corrosive and lachrymator. Reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Are potentially explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Conclusion
This application note provides a comprehensive and practical guide for the large-scale synthesis of this compound and its key derivatives. The detailed protocols, based on established chemical principles and field experience, are designed to be robust and scalable, catering to the needs of researchers and professionals in drug development and chemical manufacturing. The strategic use of this versatile building block opens up a plethora of possibilities for the synthesis of complex and valuable molecules.
References
- 1. 3-Amino-5-bromobenzoic acid | 42237-85-4 | FA55299 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 10. This compound(188815-32-9) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 14. 3-Bromobenzoic acid(585-76-2) IR Spectrum [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-Bromo-5-iodobenzoic Acid
Here is the technical support center with troubleshooting guides and FAQs for the Suzuki coupling with 3-Bromo-5-iodobenzoic acid.
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura coupling reactions involving this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges such as low yield, poor selectivity, or reaction stalling. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve these challenges effectively.
Understanding Your Substrate: The Root of the Challenge
The unique structure of this compound presents both a challenge and an opportunity. Its successful use hinges on understanding its distinct chemical properties.
Q: What makes this compound a special case for Suzuki coupling?
A: This substrate has three key features that dictate the reaction strategy:
-
Differential Halogen Reactivity : The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the carbon-bromine (C-Br) bond. The established reactivity order is I >> Br > OTf >> Cl > F.[1] This allows for high regioselectivity, enabling the targeted coupling at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.
-
Electron-Withdrawing Nature : The carboxylic acid (-COOH) and the two halogen substituents are electron-withdrawing groups. This electronic property generally activates the aryl halide, making the oxidative addition step of the catalytic cycle more favorable.[1][2]
-
Acidic Proton : The carboxylic acid's proton can react with the basic conditions required for the Suzuki reaction. This can neutralize the base needed for the crucial transmetalation step or lead to solubility issues. Therefore, the choice of base is critical.
Caption: Key reactive sites and properties of the substrate.
Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common issues encountered during the reaction, structured as a logical troubleshooting guide.
My reaction has stalled or shows very low conversion. Where do I start?
A: Low or no conversion is often due to issues with one of the three core components of the catalytic cycle: the catalyst, the base, or the reaction environment.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. If your reaction mixture is not properly degassed, the catalyst can be oxidized to inactive Pd(II) or form palladium black.[3] Ensure you are using rigorous degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4]
-
Improper Base Selection/Activation: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a boronate species, which is required for transmetalation.[1][5]
-
Solubility: If the base is not soluble in the reaction medium, its effectiveness is drastically reduced. For instance, using an insoluble base like K₃PO₄ in a non-aqueous solvent may require trace amounts of water to function.[6][7]
-
Strength: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a very strong base like NaOH might lead to side reactions or degradation of sensitive substrates.[8][9] For your substrate, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent starting points.[4][10]
-
-
Solvent Purity: Solvents must be anhydrous (unless using an aqueous system) and free of peroxides, which can degrade both the catalyst and phosphine ligands.
Q: I'm observing a mixture of products. How can I improve selectivity for coupling at the iodine position?
A: Achieving high selectivity is one of the primary advantages of this substrate. If you are seeing coupling at the bromine position, your reaction conditions are likely too harsh.
-
Lower the Temperature: Oxidative addition at the C-Br bond requires a higher activation energy. Running the reaction at a lower temperature (e.g., 50-80 °C) will heavily favor the kinetically preferred C-I bond cleavage.[1] Reactions at higher temperatures (>100 °C) may begin to show non-selective coupling.[4]
-
Choose the Right Catalyst System: While highly active Buchwald-type catalysts are excellent, an overly reactive catalyst might overcome the energy barrier for C-Br insertion. Start with a standard, reliable catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃. If reactivity is low, then move to more active ligand systems.
Q: My main side-product is the homo-coupled biaryl from my boronic acid. How can I prevent this?
A: Homo-coupling is typically caused by oxygen in the reaction mixture, which can promote an alternative catalytic cycle involving the boronic acid.
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents (including water, if used) and the reaction flask containing the reagents are thoroughly purged with an inert gas.[3][4]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homo-coupling.
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which can have different reactivity profiles.
Q: I suspect my boronic acid is decomposing (protodeboronation). What are the signs and solutions?
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the parent arene and reducing the available nucleophile. This is often favored by high temperatures and strongly basic, aqueous conditions.[11]
-
Use a Milder Base: Consider switching from a strong base like NaOH or K₃PO₄ to a milder one like K₂CO₃ or even KF.[3][5]
-
Use Boronate Esters: Pinacol esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids and are an excellent alternative for challenging reactions.[11][12]
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of this side reaction.
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for optimization.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Validated Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Selective Mono-Coupling at the Iodine Position
This protocol is optimized for selectivity and is a reliable starting point.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[3]
-
Via syringe, add the degassed solvent system (e.g., for a 1 mmol scale, use 4 mL of toluene and 1 mL of water). The water should be degassed by sparging with inert gas for 30 minutes prior to use.[4]
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Screening for Ligand and Base Optimization
When the general protocol fails, a systematic screen is necessary. Set up parallel reactions in vials to test multiple conditions simultaneously.
Objective: To identify the optimal combination of ligand and base for a specific arylboronic acid partner.
Setup:
-
Constant Parameters: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd source (e.g., Pd₂(dba)₃, 1.5 mol%), Solvent (e.g., Dioxane/H₂O 4:1), Temperature (90 °C), Time (12 h).
-
Variable Parameters: Ligand (see table), Base (see table).
Procedure:
-
Prepare a stock solution of this compound and the arylboronic acid in the chosen solvent.
-
In separate reaction vials, add the palladium source, the ligand, and the base according to the matrix below.
-
Add the stock solution to each vial.
-
Seal the vials, degas thoroughly, and place them in a heating block at the desired temperature.
-
After the set time, quench the reactions and analyze the yield/conversion of each by LC-MS or ¹H NMR with an internal standard.
Data Interpretation & Visualization
Table 1: Example Ligand and Base Screening Matrix
This table illustrates how to structure your optimization screen. Yields are hypothetical and serve as an example of what to look for: a combination that provides high conversion with minimal side products.
| Entry | Palladium Source | Ligand (2 equiv to Pd) | Base (3 equiv) | Hypothetical Yield (%) | Notes |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 45% | Baseline condition |
| 2 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | 55% | Stronger base improves yield slightly |
| 3 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 60% | Cesium effect often beneficial |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 75% | Buchwald ligand shows improvement |
| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 92% | Optimal Combination: Bulky ligand and strong base |
| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 88% | Good result, but K₃PO₄ is more cost-effective |
| 7 | Pd(OAc)₂ | SPhos | K₃PO₄ | 90% | Alternative Pd source, also effective |
| 8 | None | XPhos | K₃PO₄ | 0% | Control: No palladium, no reaction |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Low yield can result from a bottleneck at any stage of this cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-iodobenzoic Acid Derivatives
Welcome to the technical support center for the purification of 3-bromo-5-iodobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with these versatile halogenated building blocks. This compound is a key intermediate in the synthesis of complex molecules, including pharmaceuticals like thromboxane receptor antagonists.[1][2][3] Achieving high purity is critical for downstream applications, yet the unique electronic and steric properties of this compound and its analogs can present specific challenges during workup and isolation.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common purification hurdles. The guidance herein is grounded in fundamental organic chemistry principles and practical, field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound derivatives in a direct question-and-answer format.
Question 1: After my initial acid-base extraction, the yield is low, and the product is still impure. What went wrong?
Answer: This is a frequent issue stemming from incomplete extraction or undesired side reactions. Let's break down the potential causes and solutions.
-
Cause A: Incomplete Deprotonation or Reprotonation. this compound is acidic, but its solubility can be influenced by the halogen substituents. A weak base like sodium bicarbonate (NaHCO₃) is generally sufficient for deprotonation, converting the acid into its water-soluble sodium salt.[4][5] However, if the reaction mixture contains highly acidic byproducts, a stronger base might be needed, though this risks hydrolysis of ester derivatives. Conversely, during the acidification step to precipitate the purified acid, insufficient addition of a strong acid (like HCl) will lead to incomplete precipitation and loss of product in the aqueous layer.[6]
-
Solution Strategy:
-
Optimize Base Extraction: When extracting the crude product from an organic solvent (e.g., ethyl acetate, dichloromethane), use a saturated NaHCO₃ solution.[7] Perform the extraction at least twice, combining the aqueous layers to ensure complete transfer of the carboxylate salt.[7]
-
Ensure Complete Re-acidification: Cool the combined aqueous extracts in an ice bath to minimize the solubility of the final product.[7] Add a strong acid (e.g., 3M or 6M HCl) dropwise with vigorous stirring until the solution is acidic to litmus or pH paper (pH ~2).[6][7] Adding the acid slowly prevents trapping impurities during rapid precipitation.
-
Check for Product in the Organic Layer: If you suspect incomplete extraction, analyze a sample of the organic layer by TLC or LC-MS. If the product is present, re-extract with the basic solution.
-
-
Cause B: Emulsion Formation. Halogenated compounds can sometimes stabilize emulsions between organic and aqueous layers, making separation difficult and trapping the product at the interface.
-
Solution Strategy:
-
"Break" the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration: If an insoluble precipitate or goo forms at the interface, it may be necessary to filter the entire mixture through a pad of Celite to remove the interfacial material before proceeding with the separation.[8]
-
Question 2: My compound streaks badly on silica gel TLC and co-elutes with impurities during column chromatography. How can I improve the separation?
Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to poor chromatographic behavior.[7]
-
Cause: Strong Analyte-Stationary Phase Interaction. The interaction between the carboxylic acid and silica gel slows the compound's movement, causing it to elute as a broad, streaky band rather than a tight spot. This often leads to poor separation from impurities with similar polarity.
-
Solution Strategy:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[7] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in sharper bands and better separation.
-
Optimize Solvent System: Develop your method using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for your target compound in the acidified solvent system for optimal separation on a flash column.[9]
-
Consider Reversed-Phase Chromatography: If impurities are very close in polarity even with an acidified mobile phase, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative.[10] In this mode, polar compounds elute first. A typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a modifier like formic acid or TFA to control ionization.[10]
-
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate + 1% Acetic Acid | Standard, cost-effective, good for moderately polar compounds. |
| Reversed Phase | C18-Silica | Water/Acetonitrile + 0.1% Formic Acid | Excellent for separating compounds with minor polarity differences and for purifying highly polar or water-soluble targets.[10] |
Question 3: I can't get my purified this compound derivative to crystallize; it just oils out or remains a sticky solid. What should I do?
Answer: Failure to crystallize is usually due to residual impurities or selection of a suboptimal solvent system. An "oily" product often indicates that the temperature of the solution is above the melting point of your solid as it comes out of solution.[11]
-
Cause A: Presence of Impurities. Even small amounts of impurities can disrupt the formation of a crystal lattice, leading to an amorphous solid or oil. The melting point of an impure compound is typically lower and broader than that of the pure substance.[12]
-
Solution Strategy:
-
Re-purify: If you suspect significant impurities, an additional purification step is necessary. If the initial purification was a crystallization, try flash column chromatography, and vice-versa.
-
Charcoal Treatment: If the solution has a colored tint, it may indicate the presence of highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[13][14] Use charcoal sparingly, as it can also adsorb your desired product.[11]
-
-
Cause B: Suboptimal Crystallization Solvent. The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12][15]
-
Solution Strategy:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) in small test tubes. Find a single solvent or a binary solvent mixture that meets the criteria. For benzoic acids, mixtures of ethanol/water or ethyl acetate/hexanes are often effective.
-
Induce Crystallization: If a supersaturated solution fails to produce crystals upon cooling, try the following techniques:
-
Scratching: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[11][16]
-
Seeding: Add a tiny crystal of pure product (a "seed crystal") to the supersaturated solution to initiate crystallization.[16]
-
Reduce Solvent Volume: If too much solvent was added, gently boil some away to re-establish a supersaturated solution and allow it to cool again.[11]
-
-
Workflow for Purification Strategy Selection
The choice between extraction, crystallization, and chromatography depends on the scale of the reaction and the nature of the impurities. This workflow provides a general decision-making framework.
Caption: Decision workflow for purifying this compound derivatives.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: Impurities are highly dependent on the synthetic route. If starting from 3-bromobenzoic acid via iodination, you may have unreacted starting material or regioisomers (e.g., 3-bromo-2-iodobenzoic acid). If synthesized via diazotization of an aniline precursor, residual starting amine or de-aminated (hydrodehalogenated) byproducts can be present. Side reactions from cross-coupling precursors are also a possibility in derivative synthesis.[1][3]
-
-
Q2: How can I confirm the purity and identity of my final product?
-
A2: A combination of techniques is essential.
-
¹H NMR Spectroscopy: This will confirm the structure and substitution pattern on the aromatic ring. For this compound, you should expect to see three distinct aromatic proton signals.[17]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the retention time (a measure of polarity) and the mass-to-charge ratio, confirming the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value (219-221 °C for the parent acid) is a strong indicator of high purity.[1][3][18] Impurities will typically cause melting point depression and broadening.[12]
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., >99% by area).
-
-
-
Q3: What safety precautions are necessary when handling these compounds?
-
A3: this compound and its derivatives are irritants. They can cause skin irritation, serious eye irritation, and respiratory irritation.[1][19] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.[1]
-
Validated Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed for purifying the solid acid when impurities have significantly different solubilities.
-
Solvent Selection: Place ~50 mg of the crude acid into a small test tube. Add a solvent (e.g., 80:20 water:ethanol) dropwise. Heat the mixture gently. The ideal solvent will dissolve the compound when hot but show poor solubility when cool.
-
Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ~20 mL of 80:20 water:ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[15][16] Add the solvent in small portions to ensure you use the minimum amount necessary.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (~10-20 mg) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.[12] Pre-heating the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[16] Once at room temperature, cool the flask further in an ice-water bath for at least 20 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target acid from impurities of similar polarity.
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate and elute with a solvent system such as 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid. Adjust the solvent ratio until the desired compound has an Rf of ~0.3.[9]
-
Column Packing: Select a column of appropriate size for your sample amount (e.g., a 40g silica column for ~1g of crude material). Pack the column using the "slurry" or "dry pack" method with the chosen eluent.[20][21]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution and Fraction Collection: Apply the eluent to the column and maintain a constant flow using positive pressure (air or nitrogen).[20] Collect fractions in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
References
- 1. This compound 97 188815-32-9 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. This compound(188815-32-9) 1H NMR [m.chemicalbook.com]
- 18. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 19. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chromtech.com [chromtech.com]
- 21. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Side Products in Cross-Coupling of 3-Bromo-5-iodobenzoic Acid
Welcome to the technical support center for chemists and researchers working with 3-bromo-5-iodobenzoic acid. This guide is designed to provide expert insights and practical solutions for managing side products in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to explain the causality behind common experimental challenges and offer robust, validated strategies to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: I am planning a sequential cross-coupling with this compound. Which halogen will react first?
A: The carbon-iodine (C-I) bond will react preferentially over the carbon-bromine (C-Br) bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[1][2][3][4] This difference is attributed to the bond dissociation energies (the C-I bond is weaker than the C-Br bond), which makes the initial oxidative addition of the palladium catalyst to the C-I bond significantly faster and more favorable under milder conditions.[4][5] By carefully controlling reaction conditions such as temperature and reaction time, you can achieve highly selective mono-functionalization at the iodine position.[5][6]
Q2: What are the most common side products I should expect when working with this substrate?
A: When performing cross-coupling reactions with this compound, you may encounter several classes of side products:
-
Dehalogenation: The replacement of either iodine or bromine with a hydrogen atom, yielding 3-bromobenzoic acid or 3-iodobenzoic acid. This is particularly common for the more reactive C-I bond.[1][7][8][9]
-
Homocoupling: The dimerization of your coupling partner. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[7][10][11][12][13] In Sonogashira couplings, terminal alkynes can dimerize to form diynes.[14]
-
Double Coupling: Reaction at both the C-I and C-Br positions, which is more likely under harsh conditions or with prolonged reaction times.
-
Protodeborylation (Suzuki-specific): The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on your coupling partner before it can transmetalate to the palladium catalyst.[10][12]
Q3: Do I need to protect the carboxylic acid group?
A: Not always, but it is highly recommended, especially if you are encountering issues with yield or reproducibility. The acidic proton of the carboxylic acid can react with the basic reagents in the coupling reaction, potentially altering the stoichiometry and effectiveness of the base.[15][16] Furthermore, the carboxylate anion can coordinate to the palladium center, which may influence catalyst activity.
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prevents these issues.[15][17] Esterification is a straightforward process and the ester can be easily hydrolyzed back to the carboxylic acid post-coupling.[17]
Q4: How can I ensure the reaction is selective for only the iodine position?
A: To achieve high chemoselectivity for the C-I bond, you should employ mild reaction conditions. Key strategies include:
-
Lower Reaction Temperature: Often, room temperature or slightly elevated temperatures (e.g., 40-60 °C) are sufficient for the C-I bond to react without activating the C-Br bond.[6]
-
Careful Catalyst/Ligand Selection: Use a catalyst system known for high activity at low temperatures. Bulky, electron-rich phosphine ligands can promote efficient coupling.[18][19][20][21]
-
Monitor Reaction Time: Follow the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the bromine site.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific problems, their mechanistic origins, and targeted solutions.
Problem 1: Significant Dehalogenation Byproduct is Observed
You are observing the formation of 3-bromobenzoic acid or benzoic acid, indicating the loss of iodine or both halogens.
Root Cause Analysis
Dehalogenation, or hydrodehalogenation, typically occurs via a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from the reaction of the palladium complex with various components in the mixture, such as amine bases, alcohols (solvents), or even trace amounts of water.[1][7] The Pd-H species can then undergo reductive elimination with the aryl group, replacing the halogen with hydrogen. Aryl iodides are generally more susceptible to this side reaction than aryl bromides.[1][8]
Solutions & Protocols
| Solution Category | Actionable Step | Rationale |
| Solvent Choice | Avoid using alcohol-based solvents (e.g., methanol, ethanol) if possible. Opt for aprotic solvents like dioxane, THF, or toluene. | Alcohols can act as hydride donors, leading to the formation of Pd-H species that cause dehalogenation.[7] |
| Base Selection | Use a non-coordinating, anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ instead of amine bases or hydroxides if dehalogenation is severe. | Some bases are more prone to generating hydride species. The choice of base can significantly impact the reaction outcome.[9] |
| Ligand Optimization | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). | These ligands accelerate the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the competing dehalogenation pathway.[1][12] |
| Protecting Groups | If coupling with an N-H containing heterocycle, protect the N-H group (e.g., with a Boc group). | Deprotonation of N-H containing heterocycles can increase the electron density of the ring system, sometimes making it more prone to side reactions like dehalogenation.[1] |
Problem 2: High Levels of Homocoupling Impurity
Your final product is contaminated with a symmetrical biaryl (from a Suzuki reaction) or a diyne (from a Sonogashira reaction).
Root Cause Analysis
Suzuki Homocoupling: This side reaction is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[7][10] If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) catalyst. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[7][10] Additionally, oxygen can oxidize the active Pd(0) back to Pd(II), which then promotes homocoupling.[10][13]
Sonogashira Homocoupling (Glaser Coupling): This is typically a copper-mediated oxidative dimerization of the terminal alkyne. It is highly sensitive to the presence of oxygen.[14]
Solutions & Protocols
| Solution Category | Actionable Step | Rationale |
| Atmosphere Control | Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[13] | This minimizes the presence of dissolved oxygen, which is a key promoter of oxidative homocoupling.[10][13][22] |
| Catalyst Choice | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source. | This bypasses the in-situ reduction step where homocoupling can occur as a side reaction to generate the active catalyst.[12] |
| Reducing Agents | If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.[10][13][22] | This facilitates the clean reduction of Pd(II) to Pd(0), minimizing the amount of Pd(II) available to catalyze homocoupling.[13][22] |
| Copper-Free Conditions (Sonogashira) | For Sonogashira reactions, use a copper-free protocol. Many modern methods use specific ligands that enable the reaction to proceed efficiently without a copper co-catalyst.[23][24] | Eliminating the copper salt directly prevents the primary pathway for oxidative alkyne homocoupling. |
Problem 3: Low Yield Due to Poor Reactivity or Starting Material Degradation
The reaction is sluggish, incomplete, or results in a complex mixture, suggesting issues beyond simple side products.
Root Cause Analysis
This can stem from several issues: degradation of the coupling partner (like protodeborylation in Suzuki reactions), catalyst deactivation, or complications arising from the unprotected carboxylic acid. Protodeborylation is the hydrolysis of the C-B bond, which is often promoted by aqueous bases and elevated temperatures.[10][12]
Solutions & Protocols
| Solution Category | Actionable Step | Rationale |
| Protect the Carboxylic Acid | Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. | This prevents the acidic proton from interfering with the base and avoids potential coordination of the carboxylate to the palladium catalyst, leading to a cleaner reaction profile.[15][16][17] |
| Use Stable Boron Reagents (Suzuki) | Instead of a boronic acid, use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. | These reagents are more resistant to protodeborylation and provide a slow, controlled release of the active boronic acid into the catalytic cycle, suppressing side reactions.[10] |
| Optimize Base and Solvent | Ensure the chosen base is sufficiently strong to facilitate transmetalation but not so harsh that it promotes degradation. A common effective system is K₃PO₄ in a dioxane/water mixture. | The base plays a critical role in activating the boronic acid for transmetalation. The right choice is crucial for an efficient reaction.[25] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle for a Suzuki reaction and the off-cycle pathways that lead to common side products.
Caption: Desired vs. side reaction pathways in Suzuki coupling.
Recommended Experimental Protocol: Selective Suzuki Coupling
This protocol outlines a general method for the selective Suzuki-Miyaura coupling at the C-I position of methyl 3-bromo-5-iodobenzoate.
Materials:
-
Methyl 3-bromo-5-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 mixture)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add methyl 3-bromo-5-iodobenzoate, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Reagents: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene and water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.
This protocol provides a robust starting point; optimization of the catalyst, base, or solvent system may be necessary for particularly challenging substrates.[26]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
improving solubility of 3-Bromo-5-iodobenzoic acid for reactions
Welcome to the technical support hub for 3-Bromo-5-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the solubility of this versatile synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your success in utilizing this compound in a variety of chemical reactions.
Introduction
This compound is a key building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceuticals and materials science.[1] Its dihalogenated structure offers distinct reactivity at two positions, making it valuable for sequential cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] However, its crystalline nature and limited solubility in common organic solvents can present significant challenges for its use in solution-phase chemistry.
This guide will address these challenges directly, moving from fundamental properties to practical, step-by-step methods for achieving homogeneous reaction conditions.
Physicochemical Properties
A foundational understanding of the properties of this compound is the first step in effective troubleshooting.
| Property | Value | Source(s) |
| CAS Number | 188815-32-9 | |
| Molecular Formula | C₇H₄BrIO₂ | |
| Molecular Weight | 326.91 g/mol | |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 219-221 °C (lit.) | |
| Water Solubility | Sparingly soluble (~0.20 g/L at 25°C, calculated) | [3] |
| Organic Solubility | Soluble in methanol; partially soluble in other alcohols and ketones. | [3] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
This is the most frequent issue encountered. The low solubility is due to the compound's high crystallinity and the polarity of the carboxylic acid group, which is often insufficient to overcome the nonpolar nature of the dihalogenated benzene ring in many common organic solvents. Simple addition of the solid to solvents like THF, toluene, or acetonitrile at room temperature is often ineffective.
Q2: Can I heat the mixture to improve solubility?
Heating can increase the rate of dissolution and the solubility limit. However, for many sensitive reactions, such as those involving palladium catalysts, prolonged heating of the substrate before the addition of all reagents can lead to decomposition or side reactions. A more robust and controlled strategy is often required.
Q3: Is this compound stable?
Under normal storage conditions, the compound is stable. However, it is a weak acid and will react with bases.[3] It is also light-sensitive and should be stored accordingly.[3] For safety, always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Improving Solubility for Reactions
This section provides actionable strategies to overcome solubility issues, categorized by method. The choice of method will depend on the specific reaction conditions (e.g., tolerance to water, base, or specific co-solvents).
Strategy 1: In Situ Salt Formation (Base-Mediated Dissolution)
Core Principle: The most effective method for solubilizing carboxylic acids is to deprotonate them to form a salt. The resulting carboxylate is ionic and significantly more soluble in polar solvents, including water and polar organic solvents, than the neutral acid.
When to Use It: Ideal for reactions that are tolerant of, or require, a base and can accommodate aqueous or polar protic solvents. This is highly effective for palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings.
Common Problems & Solutions:
-
Problem: The compound precipitates out after adding the base and solvent.
-
Cause & Solution: Insufficient base or an inappropriate solvent system may be the cause. Ensure at least one molar equivalent of base is used. For reactions in organic solvents, the choice of cation is important. While NaOH or K₂CO₃ work well in aqueous mixtures, an organic-soluble base like triethylamine (Et₃N) or DBU may be required for anhydrous systems to form a soluble ammonium salt.
-
-
Problem: The reaction is sensitive to water.
-
Cause & Solution: If using an inorganic base like NaOH or K₂CO₃, water is often required for the base's solubility. In such cases, opt for an organic base like triethylamine in an anhydrous solvent such as acetonitrile or THF. The triethylammonium salt of the benzoic acid is often soluble enough for the reaction to proceed.
-
Protocol 1: Aqueous Base Method for Suzuki Coupling (Adapted from a similar protocol for 3-iodobenzoic acid)
This protocol demonstrates the formation of the highly soluble sodium salt in situ for a subsequent cross-coupling reaction.
Diagram: Workflow for Base-Mediated Dissolution
Caption: Workflow for solubilizing the acid via salt formation.
Materials:
-
This compound (1.0 mmol)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (~2-3 mmol)
-
Solvent (e.g., Water, DMF, or a mixture)
-
Other reaction-specific reagents (e.g., Phenylboronic acid, Palladium catalyst)
Procedure:
-
To a reaction flask, add the this compound.
-
Prepare a solution of the base (e.g., NaOH) in the chosen solvent (e.g., 8 mL of water).
-
Add the basic solution to the flask containing the acid.
-
Stir the mixture at room temperature. The solid acid should dissolve to form a clear solution of sodium 3-bromo-5-iodobenzoate.[4]
-
Once the solution is homogeneous, add the other reagents for your reaction (e.g., the boronic acid and palladium catalyst).
-
Proceed with your reaction as planned (e.g., heating).
Expertise Note: The formation of the salt is typically rapid. The key is ensuring complete dissolution before adding sensitive reagents like the palladium catalyst, which can be affected by poor solubility of the reactants.
Strategy 2: Co-Solvent Systems
Core Principle: Using a mixture of solvents can modulate the overall polarity of the reaction medium to better match the solute. A small amount of a highly polar, aprotic solvent can disrupt the crystal lattice of the acid and solvate the carboxylic acid group, while the bulk solvent provides the appropriate environment for the other reagents.
When to Use It: When salt formation is undesirable or when working with reactions that are sensitive to protic solvents.
Common Co-Solvents:
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): Excellent at dissolving carboxylic acids, but can be difficult to remove and may interfere with some catalytic cycles. Use sparingly.
-
Methanol or Ethanol: The compound is known to be soluble in methanol.[3] Adding a percentage of an alcohol to a less polar solvent like toluene or THF can significantly improve solubility.
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice for palladium-catalyzed reactions and can help solubilize the starting material, especially in the presence of an amine base.
Diagram: Co-Solvent Selection Logic
Caption: Decision tree for selecting a solubilization strategy.
Protocol 2: Organic Base/Co-Solvent Method for Heck Coupling (Adapted from a similar protocol for 3-bromobenzoic acid)
This protocol uses an organic base in a polar aprotic solvent, a common strategy for Heck and Sonogashira reactions.
Materials:
-
This compound (1.0 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
-
Other reaction-specific reagents (e.g., Styrene, Pd(OAc)₂, P(o-tolyl)₃)
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound and the palladium catalyst/ligand.
-
Via syringe, add the anhydrous acetonitrile, followed by the triethylamine.
-
Stir the mixture. The combination of the polar solvent and the amine base should facilitate the dissolution of the acid, forming the triethylammonium salt.
-
Add the remaining reagents (e.g., the alkene) via syringe.
-
Proceed with the reaction by heating to reflux.
Trustworthiness Note: This method is self-validating. If the starting material dissolves to form a homogeneous solution upon addition of the solvent and base, the solubilization step has been successful. If solids remain, gentle warming or the addition of a small amount of a stronger co-solvent like DMF may be necessary.
References
Technical Support Center: Reaction Monitoring for 3-Bromo-5-iodobenzoic Acid Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into monitoring the various cross-coupling reactions of 3-Bromo-5-iodobenzoic acid. As a di-halogenated aromatic compound, this compound presents unique challenges and opportunities in regioselective synthesis. Effective reaction monitoring is not just about tracking completion; it's about understanding the kinetics, identifying intermediates, and troubleshooting in real-time to maximize yield and purity.
This center is structured to address the practical issues you face in the lab. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter while monitoring cross-coupling reactions involving this compound.
Q1: My TLC analysis shows multiple spots, and I can't distinguish the product from the starting materials and byproducts. What should I do?
A1: This is a common challenge, especially with complex reaction mixtures. Here’s a systematic approach to troubleshoot and resolve this issue:
-
Optimize Your TLC Solvent System: The key is to find a solvent system that provides good separation of all components.[1][2]
-
Start with a Standard System: For many cross-coupling reactions, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[2]
-
Systematic Polarity Adjustment: If your spots are clumped together at the baseline, your solvent system is not polar enough. Increase the proportion of the polar solvent. If all spots are at the top of the plate, the system is too polar; decrease the proportion of the polar solvent.
-
Consider a Ternary System: For particularly challenging separations, adding a third solvent can be beneficial. For instance, a small amount of acetic acid can help resolve carboxylic acids that tend to streak on the silica plate.[2]
-
-
Use a Co-spot: Always run a co-spot on your TLC plate. This involves spotting your starting material and the reaction mixture on the same lane. This will help you definitively identify the starting material spot in the reaction mixture lane.[3]
-
Employ Visualization Techniques: Since many of the compounds involved are likely UV-active due to their aromatic nature, a UV lamp (254 nm) is the primary visualization tool.[4] If some spots are not UV-active, use chemical stains like potassium permanganate or iodine.[2]
Q2: I'm monitoring a Suzuki-Miyaura coupling, and the reaction seems to have stalled. How can I use monitoring techniques to diagnose the problem?
A2: A stalled reaction can be due to several factors, and reaction monitoring is crucial for diagnosis.
-
LC-MS is Your Best Friend: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool here. It can provide information on the presence of starting materials, the desired product, and potential side products.
-
Look for Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom.[5] LC-MS can identify the mass of this byproduct. If you see a significant amount of the deborylated starting material, you may need to switch to anhydrous conditions or use a milder base.[5][6]
-
Check for Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is another possibility.[7] Again, LC-MS can confirm the presence of this homocoupled product. This is often caused by the presence of oxygen, so ensure your reaction is thoroughly degassed.[5]
-
-
¹H NMR for a Deeper Look: If you have access to NMR, taking a sample of the reaction mixture can provide a wealth of information.
-
Quantitative Analysis: NMR is inherently quantitative, allowing you to determine the ratio of starting material to product.[8][9][10]
-
Identify Catalyst Decomposition: Broadening of peaks in the aromatic region can sometimes indicate the formation of paramagnetic palladium species, suggesting catalyst decomposition.
-
Q3: In a Sonogashira coupling of this compound, how do I confirm that the reaction is occurring selectively at the iodine position?
A3: The higher reactivity of the C-I bond compared to the C-Br bond should favor selective coupling at the iodine position.[11][12] Monitoring techniques are essential to confirm this selectivity.
-
LC-MS Analysis: This is the most direct method.
-
Expected Product Mass: The primary product will have a specific mass corresponding to the coupling at the iodine position.
-
Potential Isomer Mass: The product from coupling at the bromine position will have the same mass. However, the retention time in the liquid chromatography will likely be different.
-
Di-substituted Product: Look for the mass corresponding to the product where coupling has occurred at both the bromine and iodine positions.
-
-
¹H NMR Spectroscopy:
-
Distinct Aromatic Patterns: The substitution pattern on the aromatic ring will give a unique set of peaks in the ¹H NMR spectrum. The expected product from coupling at the iodine position will have a different splitting pattern compared to the product from coupling at the bromine position.
-
Monitor Disappearance of Starting Material: You can track the disappearance of the starting material's characteristic aromatic signals.
-
Frequently Asked Questions (FAQs)
Q1: Which monitoring technique is best for my cross-coupling reaction?
A1: The choice of monitoring technique depends on several factors, including the specific reaction, the available equipment, and the level of detail required.
| Technique | Pros | Cons | Best For |
| Thin-Layer Chromatography (TLC) | Simple, fast, and inexpensive.[13] | Qualitative, can be difficult to interpret with complex mixtures. | Quick checks for reaction progress and completion.[1][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, provides mass information for volatile compounds.[15] | Not suitable for non-volatile or thermally labile compounds. | Reactions with volatile starting materials and products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Excellent for a wide range of compounds, provides both separation and mass information.[16] | More complex and expensive than TLC or GC-MS. | Detailed analysis of reaction mixtures, identifying byproducts.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and is inherently quantitative.[8][9] | Requires a larger sample size and is a more expensive technique. | Kinetic studies and detailed structural elucidation of products and intermediates.[10][17] |
| In-situ Spectroscopy (FTIR, Raman) | Provides real-time data without sampling.[8][18][19] | Requires specialized probes and can be complex to set up and interpret.[18][20] | Process optimization and understanding reaction mechanisms in real-time.[8][21] |
Q2: How often should I take samples to monitor my reaction?
A2: The frequency of sampling depends on the expected reaction rate.
-
Fast Reactions (minutes to a few hours): Sample every 15-30 minutes initially, then less frequently as the reaction slows down.
-
Slow Reactions (several hours to days): Sampling every 1-2 hours is often sufficient.
It is advisable to take a sample at the beginning of the reaction (t=0) to have a clear reference point.[22]
Q3: My reaction mixture is heterogeneous. How can I effectively sample it for monitoring?
A3: For heterogeneous mixtures, ensure you take a representative sample.
-
Vigorous Stirring: Make sure the reaction mixture is well-stirred before taking an aliquot.
-
Quick Sampling: Take the sample quickly to prevent the solids from settling.
-
Quenching: Immediately quench the small aliquot to stop the reaction before analysis. This can be done by diluting it in a suitable solvent.
Q4: Can I use ¹H NMR to monitor a reaction if I am using a non-deuterated solvent?
A4: Yes, while not ideal, it is possible. Modern NMR spectrometers have solvent suppression techniques that can minimize the signal from the non-deuterated solvent. However, be aware that the large solvent peak may obscure signals of interest that are close to it. For quantitative analysis, it is always preferable to use a deuterated solvent. Some benchtop NMR instruments can lock onto a proton signal, avoiding the need for deuterated solvents for qualitative monitoring.[9]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for at least 5 minutes.[4]
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the line. Keep the spots small and well-separated.[4]
-
Develop the Plate: Carefully place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Allow the solvent to move up the plate until it is about 1 cm from the top.[4]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. After the plate is dry, visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.[4]
Protocol 2: Sample Preparation for LC-MS Analysis
-
Take an Aliquot: Withdraw a small aliquot (e.g., 10-20 µL) from the vigorously stirred reaction mixture.
-
Quench the Reaction: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and prepares the sample for analysis.
-
Filter the Sample: If the sample contains solid particles, filter it through a syringe filter (0.22 or 0.45 µm) to prevent clogging of the LC column.
-
Analyze: Inject the filtered sample into the LC-MS system.
Visualizations
Decision-Making Workflow for Monitoring Technique Selection
Caption: A flowchart to guide the selection of an appropriate reaction monitoring technique.
Troubleshooting Workflow for Stalled Suzuki Coupling
Caption: A systematic guide to troubleshooting a stalled Suzuki coupling reaction using LC-MS analysis.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. azom.com [azom.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. briefs.techconnect.org [briefs.techconnect.org]
- 16. lcms.cz [lcms.cz]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. youtube.com [youtube.com]
- 21. mt.com [mt.com]
- 22. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-5-iodobenzoic Acid
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers, chemists, and drug development professionals working with 3-Bromo-5-iodobenzoic acid. This versatile building block is crucial in pharmaceutical and materials science, but its unique properties necessitate robust and well-understood workup procedures.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, ensuring both success and scientific rigor in your experiments.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is the foundation of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO₂ | [4][5] |
| Molecular Weight | 326.91 g/mol | [5] |
| Appearance | White or pale yellow crystalline solid | [4] |
| Melting Point | 219-221 °C (lit.) | [4][6][7] |
| Solubility | Sparingly soluble in water (0.20 g/L at 25°C, calc.); Soluble in methanol and other polar organic solvents like ketones. | [4] |
| Acidity | Weak acid. The electron-withdrawing nature of the halogen substituents makes it a stronger acid than unsubstituted benzoic acid. | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the workup of reactions involving this compound.
Q1: How can I efficiently remove unreacted this compound from my reaction mixture, especially if my product is neutral?
Answer: This is a classic scenario that is best addressed by leveraging the acidic nature of the carboxylic acid group. An acid-base extraction is the most effective and scalable method.[8][9]
The core principle is to convert the acidic starting material into its water-soluble salt form by washing the organic reaction mixture with an aqueous base.[10][11] This deprotonates the carboxylic acid to form a carboxylate salt, which partitions into the aqueous layer, leaving your neutral organic product in the organic phase.
Troubleshooting & Key Considerations:
-
Choice of Base: For most neutral products, a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is ideal. These are strong enough to deprotonate the benzoic acid but are less likely to cause hydrolysis of sensitive functional groups (like esters) than a strong base like sodium hydroxide (NaOH).[8][12]
-
Emulsion Formation: Halogenated compounds can sometimes form emulsions during extraction. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. Avoid vigorous shaking.
-
Confirmation of Removal: To ensure complete removal, perform at least two to three washes with the basic solution. You can test the final aqueous wash with pH paper to ensure it is still basic. To confirm the absence of the starting material in your organic layer, you can use Thin Layer Chromatography (TLC).
Q2: My Suzuki cross-coupling reaction using this compound is complete. What is the best general workup procedure to isolate the biaryl product?
Answer: Workup for palladium-catalyzed reactions like the Suzuki-Miyaura coupling involves several key steps to remove the catalyst, inorganic base, and boronic acid byproducts.[13][14][15] The C-I bond is typically more reactive than the C-Br bond, so selective coupling is often possible, but the workup remains the same regardless of which halide reacts.
A robust workflow is as follows:
-
Catalyst Removal: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate or toluene. Filter the entire mixture through a pad of Celite® or silica gel. This is a critical step to adsorb the finely dispersed palladium catalyst, which can otherwise contaminate your product and complicate purification.[16]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
First, wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Next, perform a basic wash (e.g., 1 M NaOH) to remove unreacted boronic acid and the acidic this compound starting material. Your biaryl product, if it is also a carboxylic acid, will also be extracted into this basic aqueous layer.
-
-
Product Isolation:
-
If your product is an acid: Separate the basic aqueous layer, cool it in an ice bath, and re-acidify it with concentrated HCl until the pH is ~1-2 (test with pH paper). Your product should precipitate out as a solid.
-
If your product is neutral (e.g., an ester): It will remain in the organic layer. Wash this layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]
-
Q3: I've performed a Fischer esterification on this compound. What is the workup procedure to isolate my pure ester?
Answer: The workup for an esterification aims to remove the unreacted carboxylic acid and the acid catalyst (typically H₂SO₄).[17][18]
-
Quench and Dilute: Cool the reaction mixture to room temperature. If a large excess of alcohol was used as the solvent, remove it under reduced pressure with a rotary evaporator. Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[17]
-
Neutralization: Transfer the solution to a separatory funnel. Wash thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃). This step neutralizes both the catalytic acid and the unreacted this compound, converting the latter into its water-soluble sodium salt.[17] Be cautious and vent the funnel frequently, as this neutralization evolves CO₂ gas.[8]
-
Final Washes: Wash the organic layer with water, followed by brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude ester. The product can then be further purified by recrystallization or column chromatography.
Q4: What are the recommended purification techniques for products derived from this compound?
Answer: The choice between recrystallization and column chromatography depends on the nature of the product and impurities.
-
Recrystallization: This is the preferred method for purifying solid products, especially on a larger scale. It is highly effective at removing small amounts of impurities from a crystalline solid matrix.[19][20][21] Since this compound and many of its derivatives are solids with high melting points, this technique is often very successful.[4] The key is finding a suitable solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold.[22][23] Common solvents include ethanol, methanol, acetic acid, or mixtures like ethanol/water or toluene/hexanes.
-
Column Chromatography: This is the most versatile technique for purifying a wide range of compounds, whether solid or oil. It is particularly useful when separating products with similar polarities to byproducts or starting materials, a common scenario in cross-coupling reactions. A silica gel stationary phase with a mobile phase gradient (e.g., hexanes/ethyl acetate) is standard.
Q5: What are the key safety considerations when working with this compound?
Answer: this compound is an irritant. Standard laboratory safety protocols should be strictly followed.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][24] If handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[24]
-
Handling: Avoid contact with skin and eyes, as it can cause irritation and burns.[4] In case of contact, rinse the affected area immediately with plenty of water.[25]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[24][25]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discard it into the environment.[26]
Detailed Protocols & Workflows
Protocol 1: General Acid-Base Extraction Workup
This protocol is designed to separate an acidic product or starting material (like this compound) from neutral or basic components.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Base Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M Na₂CO₃ solution. Stopper the funnel and shake gently, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-3) two more times to ensure complete extraction of the acid.
-
Acid Isolation (if desired): Combine the aqueous layers in a beaker. Cool in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2, check with litmus paper). The acidic compound should precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.[20]
-
Organic Layer Workup: Wash the organic layer from step 3 with brine, dry over Na₂SO₄, filter, and concentrate to isolate the neutral/basic components.
Diagram: Workup Decision Logic
This diagram provides a logical flow for selecting an appropriate workup strategy based on the properties of your desired product.
Caption: Decision tree for selecting a workup strategy.
Diagram: Standard Extraction Workflow
Caption: Workflow for isolating a neutral product via extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chembk.com [chembk.com]
- 5. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. magritek.com [magritek.com]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. coconote.app [coconote.app]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iajpr.com [iajpr.com]
- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. youtube.com [youtube.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. fishersci.com [fishersci.com]
- 26. capotchem.com [capotchem.com]
Technical Support Center: Scaling Up Reactions with 3-Bromo-5-iodobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-5-iodobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from the laboratory bench to larger-scale production. As a uniquely substituted bifunctional reagent, this compound presents specific challenges and opportunities in scale-up. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Compound Profile: this compound
Before delving into troubleshooting, it is crucial to understand the fundamental properties of the reagent. This knowledge forms the basis for rational process design and problem-solving.
| Property | Value | Source(s) |
| CAS Number | 188815-32-9 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [2] |
| Molecular Weight | 326.91 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 219-221 °C (lit.) | [1][3] |
| Boiling Point | 385.2±37.0 °C at 760 mmHg | [1] |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) |
Part 1: Troubleshooting Guide for Scale-Up Operations
This section addresses specific, common issues encountered during the scale-up of reactions involving this compound. The format is designed to help you quickly identify your problem and implement a robust solution.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) yield has decreased dramatically upon moving from a 1 L to a 50 L reactor. What is the likely cause?
This is a classic scale-up problem rooted in heat and mass transfer limitations. What works in a round-bottom flask often fails in a large reactor for several reasons.
Potential Cause 1: Inefficient Heat Transfer A reaction's heat generation scales with volume (cubed), while the vessel's ability to dissipate heat scales with surface area (squared). On a large scale, this mismatch can create localized "hot spots" where the internal temperature far exceeds your probe's reading. This can lead to thermal degradation of the starting material, catalyst, or product.
Recommended Actions:
-
Improve Temperature Monitoring: Ensure your reactor has baffles and a properly placed temperature probe to get a representative reading of the bulk mixture, not just the wall temperature.
-
Control Reagent Addition: If the reaction is exothermic, add one of the coupling partners or the base slowly via an addition funnel or pump to control the rate of heat generation.
-
Select Appropriate Equipment: Use a jacketed reactor with a suitable heat transfer fluid to actively cool the reaction and maintain the target temperature.
Potential Cause 2: Poor Mixing & Mass Transfer Inadequate agitation in a large vessel leads to a heterogeneous mixture. The catalyst may not be evenly distributed, and the reactants may not encounter each other effectively. This is especially problematic in multiphasic reactions (e.g., solid base, aqueous/organic layers).
Recommended Actions:
-
Optimize Agitation: Do not simply increase the stirring speed, as this can create a vortex without improving bulk mixing. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical. Work with a chemical engineer to model the optimal agitation for your reactor geometry and reaction type.[4][5]
-
Ensure Reagent Dissolution: Confirm that all solid reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are either fully dissolved or are a fine, well-suspended powder to maximize surface area.
Below is a workflow to diagnose and address low-yield issues in scale-up.
Q2: I am trying to perform a sequential cross-coupling, reacting the iodine first, but I'm getting significant reaction at the bromine position. How do I improve selectivity?
This issue stems from the inherent, yet finite, reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is substantially more labile and reactive in palladium-catalyzed cross-coupling reactions.[6] However, this selectivity can be eroded under harsh conditions.
Cause: Overly forcing reaction conditions (high temperature, long reaction times) can provide enough energy to activate the more stable C-Br bond, leading to a loss of selectivity.
Recommended Actions:
-
Lower the Temperature: This is the most critical parameter. The C-I bond will react under milder conditions than the C-Br bond.[6] Start your optimization at room temperature or slightly above (e.g., 40-50 °C) and only increase if necessary.
-
Monitor the Reaction Closely: Use in-process controls (HPLC, TLC) to track the consumption of the starting material and the formation of the mono-coupled product. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Choose Your Catalyst Wisely: Certain palladium ligands are known to promote high reactivity. For selective C-I coupling, a less active catalyst system may be beneficial. Consider catalysts that are effective at lower temperatures.
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of your coupling partner for the first reaction. Using a large excess can drive the reaction to completion faster but may also encourage side reactions.
The intended selective reaction pathway is illustrated below.
Q3: Column chromatography was effective for purification in the lab, but it's not feasible for a 5 kg batch. How can I purify my product at scale?
Transitioning away from chromatography is a mandatory step in most scale-up campaigns.[4] Crystallization and acid-base extractions are your most powerful tools.
Recommended Purification Strategy:
-
Aqueous Workup (Acid-Base Extraction): Since your parent molecule is a carboxylic acid, you can use its acidic properties to your advantage.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, MTBE).
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your product will move to the aqueous layer as the carboxylate salt, leaving many non-acidic impurities behind in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) until the product precipitates out (confirm with pH paper).
-
Filter the solid product, wash with water, and dry. This step alone can significantly improve purity.
-
-
Recrystallization: This is the preferred method for achieving high purity on a large scale.[7][8]
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for benzoic acid derivatives include ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or heptane.
-
Procedure: Dissolve the crude solid from the previous step in a minimum amount of the hot solvent. If the solution is colored, you can add activated carbon and hot-filter it. Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for handling bulk quantities of this compound?
Handling multi-kilogram quantities requires a significant step-up in safety protocols compared to bench-scale work.
-
Respiratory Protection: This compound is classified as a respiratory irritant. At scale, the risk of generating and inhaling dust is high. A NIOSH-approved respirator (e.g., N95 dust mask or better) is mandatory. All transfers of the solid should be done in a well-ventilated area, preferably within a contained system like a glovebox or a ventilated enclosure.
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. When handling large quantities, consider adding a face shield and protective clothing.
-
Containment: Have spill kits readily available. In case of a spill, avoid creating dust. Cover the spill, collect it, and place it in a designated waste container.
-
Storage: Store bulk containers in a tightly closed, dry, and well-ventilated place, away from light and incompatible materials like strong oxidizing agents.[9]
Q: Is there a risk of thermal runaway when scaling up reactions with this compound?
While this compound itself is thermally stable well past typical reaction temperatures (M.P. 219-221 °C), the risk of thermal runaway comes from the reaction itself, not the starting material's decomposition.[1] Cross-coupling reactions, especially when run at high concentrations, can be exothermic.
A key challenge in scaling up is that a reaction's heat generation increases with volume, while the ability of the vessel to dissipate that heat only increases with surface area.[4][5] This can lead to a dangerous, uncontrolled increase in temperature and pressure. A formal process safety assessment, including reaction calorimetry, is highly recommended before performing a large-scale reaction for the first time.
Q: How should I dispose of waste containing this compound and its derivatives?
All waste streams must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unreacted starting material and contaminated consumables in a clearly labeled hazardous waste container.
-
Liquid Waste: Organic and aqueous waste streams from the reaction and workup should be segregated and collected in appropriate, labeled hazardous waste containers. Halogenated waste streams often require special (and more expensive) disposal procedures; do not mix them with non-halogenated waste.
-
Disposal: The final disposal must be carried out by an approved and licensed waste disposal company.[10]
References
- 1. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 2. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. calibrechem.com [calibrechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-5-iodobenzoic Acid vs. 3,5-Dibromobenzoic Acid in Synthetic Applications
A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions
In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloarenes, such as 3-bromo-5-iodobenzoic acid and 3,5-dibromobenzoic acid, serve as invaluable building blocks, offering two reactive sites for sequential modification. While structurally similar, the subtle difference in their halogen substituents—iodine versus bromine—imparts a profound divergence in their chemical reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of these two reagents, supported by fundamental principles and experimental insights, to inform rational synthetic planning.
Section 1: The Fundamental Basis of Reactivity: C-I vs. C-Br Bonds
The differential reactivity between the two compounds is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is both longer and weaker than the Carbon-Bromine (C-Br) bond. This is a direct consequence of the larger atomic size of iodine compared to bromine.[1]
Several key parameters dictate this reactivity difference:
-
Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a primary indicator of its lability. The C-I bond has a significantly lower BDE than the C-Br bond.
-
Polarizability: Iodine is more polarizable than bromine, meaning its electron cloud is more easily distorted. This property facilitates interaction with the d-orbitals of transition metal catalysts like palladium.
-
Electronegativity: While both are more electronegative than carbon, the difference influences bond polarity. However, in the context of palladium-catalyzed cross-coupling, bond strength is the more dominant factor governing reactivity.
This fundamental difference in bond energy is the principal reason why this compound can undergo site-selective reactions that are not possible with the symmetric 3,5-dibromobenzoic acid.
Section 2: Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are foundational transformations in modern synthesis.[6][7][8] The critical, often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[9][10][11]
The established reactivity trend for aryl halides in oxidative addition is:
Ar-I > Ar-Br >> Ar-Cl > Ar-F [12][13]
This trend directly correlates with the bond dissociation energies. The weaker C-I bond undergoes oxidative addition with a Pd(0) complex at a much faster rate and under milder conditions than the C-Br bond.[14][15] This kinetic difference is the key to achieving chemoselectivity.
For This compound , a judicious choice of catalyst, ligand, and reaction conditions allows for the selective activation of the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.[16][17][18] This opens the door for building complex, multi-substituted aromatic molecules in a controlled, stepwise manner.
In contrast, 3,5-dibromobenzoic acid possesses two identical C-Br bonds.[19] While mono-functionalization is possible, it often leads to a statistical mixture of mono-coupled, di-coupled, and unreacted starting material, making it challenging to isolate the desired mono-substituted product in high yield without extensive optimization.[12][20] Achieving selective mono-arylation often relies on factors like ligand bulk or catalyst control rather than the intrinsic reactivity of the bonds themselves.[14][21]
Section 3: Experimental Showcase: Selective Suzuki-Miyaura Coupling
To illustrate the practical implications of this reactivity difference, consider a standard Suzuki-Miyaura coupling with phenylboronic acid. The goal is to synthesize the mono-arylated product.
Comparative Data
| Parameter | This compound | 3,5-Dibromobenzoic Acid | Rationale & Causality |
| Reaction Site | Position 5 (Iodine) | Position 3 or 5 (Bromine) | The C-I bond undergoes oxidative addition much faster than the C-Br bond. |
| Typical Temp. | Room Temp. to 60°C | 80°C to 110°C | Higher energy is needed to activate the stronger C-Br bond.[4] |
| Selectivity | High for mono-coupling at C-I | Mixture of mono- & di-coupled products | Intrinsic reactivity difference allows for chemoselective C-I activation.[12] |
| Primary Product | 3-Bromo-5-phenylbenzoic acid | 3-Bromo-5-phenylbenzoic acid | The desired product from a single coupling event. |
| Key Byproduct | Minimal under optimized conditions | 3,5-Diphenylbenzoic acid | The two C-Br bonds have similar reactivity, leading to over-reaction. |
| Yield (Mono) | Often >90% | Variable, often moderate (e.g., 30-60%) | Selective reaction minimizes side products and maximizes desired product formation. |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a selective Suzuki-Miyaura coupling experiment.
Protocol: Selective Suzuki Coupling of this compound
This protocol is designed to selectively target the C-I bond.
-
Preparation : In a dry round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.1-1.2 eq), a suitable base such as K₂CO₃ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[22]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[23]
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[24] Degassing removes dissolved oxygen which can interfere with the reaction.[23]
-
Reaction : Heat the mixture with vigorous stirring to 60°C. The lower temperature is sufficient to activate the C-I bond while leaving the C-Br bond largely unreacted.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[25]
-
Purification : Purify the crude product by silica gel column chromatography to yield 3-bromo-5-phenylbenzoic acid.
By following this protocol, researchers can reliably synthesize the mono-coupled product, preserving the bromine atom for subsequent diversification.
Section 4: Visualizing the Mechanistic Selectivity
The selectivity of the reaction is determined during the first committed step of the catalytic cycle: oxidative addition.
As the diagram illustrates, the activation energy (Ea) for the oxidative addition of the C-I bond to Pd(0) is significantly lower than that for the C-Br bond. This kinetic disparity allows the reaction to proceed selectively through the green pathway under mild conditions, effectively discriminating between the two halogen sites on this compound.
Conclusion and Strategic Outlook
For synthetic chemists, the choice between this compound and 3,5-dibromobenzoic acid is a strategic one dictated by the desired molecular complexity.
-
This compound is the superior choice for sequential, site-selective cross-coupling reactions . Its built-in reactivity differential provides a reliable handle for introducing two different functionalities onto the aromatic ring in a controlled fashion. This makes it a highly valuable building block in programs where precise structural variation is required, such as in structure-activity relationship (SAR) studies.[16][17]
-
3,5-dibromobenzoic acid is suitable for synthesizing symmetric C2-substituted molecules where both bromine atoms are replaced by the same group. While selective mono-functionalization is more challenging, it can be achieved through careful control of stoichiometry and reaction conditions, or by using specialized catalytic systems.[19]
Ultimately, a deep understanding of the fundamental principles of bond strengths and reaction mechanisms empowers researchers to make informed decisions, transforming a simple choice of reagent into a powerful tool for synthetic innovation.
References
- 1. Rank the indicated bonds in order of increasing bond dissociation energy... [askfilo.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. jk-sci.com [jk-sci.com]
- 18. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 19. benchchem.com [benchchem.com]
- 20. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Chemoselectivity of 3-Bromo-5-iodobenzoic Acid in Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical tool in the synthesis of complex molecular architectures. 3-Bromo-5-iodobenzoic acid is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, sequential transformations. This guide provides an in-depth comparison of the chemoselectivity of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Fundamental Principle: A Tale of Two Halogens
The chemoselectivity in the palladium-catalyzed cross-coupling of this compound is fundamentally governed by the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is inherently weaker and thus more susceptible to the rate-determining oxidative addition step to a Pd(0) center. This reactivity difference (Ar-I > Ar-Br) is the cornerstone upon which selective functionalization is built, allowing for reactions to be tuned to activate the C-I bond while the C-Br bond remains available for subsequent transformations.
The choice of palladium catalyst, ligands, base, and solvent all play crucial roles in modulating this inherent reactivity difference, either enhancing the selectivity or, in some cases, leading to a loss of selectivity. The presence of the carboxylic acid functionality also introduces a layer of complexity, influencing the choice of base and potentially participating in the catalytic cycle.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of the performance of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The experimental data presented is representative of typical outcomes and is designed to illustrate the principles of chemoselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the reaction can be directed to selectively form a biaryl structure at the 3-position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of 3-Aryl-5-bromobenzoic acid (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 2 | 85 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a classic and effective catalyst, modern catalysts like those formed from Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos can offer higher turnover numbers and broader substrate scope. The use of a palladacycle precatalyst like [PdCl₂(NH₂CH₂COOH)₂] allows for efficient coupling in aqueous media at room temperature, offering a greener alternative.
-
Base and Solvent: The choice of base is critical, especially in the presence of the carboxylic acid. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used to activate the boronic acid without promoting significant side reactions. The solvent system is chosen to ensure solubility of the reactants and catalyst. Biphasic systems like toluene/water or single solvents like 1,4-dioxane are effective.
Experimental Workflow: Suzuki-Miyaura Coupling
A typical workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds between an aryl halide and a terminal alkyne. This reaction exhibits excellent chemoselectivity for the C-I bond of this compound.
Table 2: Representative Conditions for Selective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield of 3-Alkynyl-5-bromobenzoic acid (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 60 | 6 | 91 (Copper-free) |
| 3 | 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 5 | 88 |
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira protocol employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free conditions, often employing bulky phosphine ligands like XPhos, have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. In copper-free systems, a stronger inorganic base like cesium carbonate may be used.
Catalytic Cycle: Sonogashira Coupling
Simplified catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Similar to the other reactions, high selectivity for the C-I bond of this compound can be achieved with the appropriate choice of catalyst system.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of 3-Amino-5-bromobenzoic acid derivative (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 89 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 10 | 91 |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps. Bidentate ligands like Xantphos and BINAP, as well as highly effective monophosphine ligands like RuPhos, have proven to be excellent for a wide range of amine and aryl halide coupling partners.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like Cs₂CO₃ and K₃PO₄ can be effective, particularly with more electron-rich ligands and when the substrate is sensitive to stronger bases. The carboxylic acid moiety of the substrate necessitates careful consideration of the base to avoid unwanted side reactions.
Logical Relationship: Key Steps in Buchwald-Hartwig Amination
Key steps in the Buchwald-Hartwig amination catalytic cycle.
Step-by-Step Experimental Protocols
The following protocols are provided as a self-validating system for researchers to replicate and adapt.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling (Copper-mediated)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion (typically 4 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.036 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 mmol) and anhydrous toluene (5 mL). Add the desired amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion (typically 12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The chemoselective functionalization of this compound in palladium-catalyzed cross-coupling reactions is a powerful and reliable strategy for the synthesis of complex substituted benzoic acid derivatives. The inherent reactivity difference between the C-I and C-Br bonds provides a clear pathway for selective C-C and C-N bond formation at the 3-position. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields and selectivities in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This guide serves as a foundational resource for scientists and drug development professionals to design and execute these transformations with a high degree of confidence and success. Future research will likely focus on the development of even more active and selective catalyst systems that can operate under milder conditions and with a broader range of functional groups, further expanding the synthetic utility of versatile building blocks like this compound.
A Comparative Spectroscopic Guide to 3-Bromo-5-Iodobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomer Differentiation in Chemical R&D
In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of molecules is not merely a procedural formality but a cornerstone of innovation and safety. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different biological activities, toxicological profiles, and material properties. The bromoiodobenzoic acids, a class of halogenated aromatic carboxylic acids, serve as versatile building blocks in organic synthesis. However, the multiplicity of positional isomers necessitates robust analytical methodologies for their unambiguous identification. This guide provides an in-depth comparison of the spectroscopic differences between 3-bromo-5-iodobenzoic acid and its key structural isomers, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral variations, this document aims to equip researchers with the expertise to confidently distinguish between these closely related compounds.
The Basis of Spectroscopic Differentiation: An Overview
The unique spectroscopic fingerprint of each isomer arises from the distinct electronic environment of its constituent atoms and the specific vibrational modes of its chemical bonds. The relative positions of the bromine, iodine, and carboxylic acid substituents on the benzene ring govern these properties through a combination of inductive and resonance effects.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to the local electron density, which is modulated by the electronegativity and position of the substituents. Furthermore, the spin-spin coupling patterns between adjacent protons offer definitive proof of their relative positions on the aromatic ring.
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups. While all isomers share the characteristic absorptions of a carboxylic acid and an aromatic ring, the substitution pattern subtly influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), providing a diagnostic marker for isomer identification.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments. While all isomers exhibit the same molecular ion peak, their fragmentation patterns upon electron ionization can differ based on the relative positions of the halogens, offering clues to their substitution pattern.
Comparative Spectroscopic Data
The following sections present a detailed analysis of the spectral data for this compound and a selection of its isomers. The choice of isomers for comparison is based on the availability of reliable spectral data across multiple techniques.
Molecular Structures for Comparison
¹H NMR Spectroscopy Data
The ¹H NMR spectra of trisubstituted benzene rings provide a wealth of information based on chemical shifts and coupling constants. The electronegativity of the substituents (COOH > Br > I) and their positions dictate the electronic environment of the aromatic protons. Electron-withdrawing groups deshield protons (shift to higher ppm), with the effect being most pronounced at the ortho and para positions.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental, in DMSO-d₆)
| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | Splitting Pattern |
| This compound | ~8.1 (s) | ~8.3 (s) | ~8.0 (s) | Three singlets (or very small meta coupling) |
| 2-Bromo-5-iodobenzoic acid | - | ~8.0 (dd) | ~7.8 (d) | H-3: ~7.9 (d) |
| 4-Bromo-3-iodobenzoic acid | ~8.2 (d) | - | ~7.9 (dd) | H-5: ~7.6 (d) |
| 2-Bromo-4-iodobenzoic acid | - | - | ~7.9 (d) | H-3: ~8.2 (d), H-5: ~7.8 (dd) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a synthesis of predicted values and available experimental data.
Analysis of ¹H NMR Differences:
-
This compound: This symmetrically substituted isomer is expected to show three distinct signals for the aromatic protons, each appearing as a singlet or a finely split triplet due to small meta-coupling (⁴JHH ≈ 1.5-3 Hz). The proton at C4, situated between two halogens, is likely to be the most deshielded.
-
Other Isomers: The asymmetrical substitution patterns of the other isomers lead to more complex spectra with distinct doublet and doublet of doublets patterns arising from ortho- (³JHH ≈ 7-10 Hz) and meta-coupling. The number of signals and their splitting patterns are unique to each substitution pattern, allowing for unambiguous identification.
¹³C NMR Spectroscopy Data
In ¹³C NMR, the chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached substituents and the overall substitution pattern. Carbons bearing electronegative substituents are generally deshielded.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental, in DMSO-d₆)
| Compound | C=O | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound | ~165 | ~135 | ~133 | ~123 (C-Br) | ~145 | ~95 (C-I) | ~138 |
| 2-Bromo-5-iodobenzoic acid | ~166 | ~133 | ~120 (C-Br) | ~138 | ~139 | ~93 (C-I) | ~132 |
| 4-Bromo-3-iodobenzoic acid | ~165 | ~132 | ~132 | ~98 (C-I) | ~125 (C-Br) | ~139 | ~130 |
| 2-Bromo-4-iodobenzoic acid | ~166 | ~135 | ~122 (C-Br) | ~135 | ~95 (C-I) | ~142 | ~129 |
Note: The assignments are based on predicted spectra and established substituent effects. Carbons directly attached to iodine (C-I) are significantly shielded (shifted to lower ppm) due to the heavy atom effect, while carbons attached to bromine (C-Br) are also shielded but to a lesser extent.
Analysis of ¹³C NMR Differences:
The number of unique carbon signals and their chemical shifts provide a clear distinction between the isomers. The most diagnostic signals are those of the carbons directly bonded to the halogens. The carbon attached to iodine consistently appears at the lowest chemical shift (most shielded) among the aromatic carbons, providing a key landmark in the spectrum. The relative positions of the halogenated carbons and the carboxylic acid group create a unique chemical shift pattern for each isomer.
Infrared (IR) Spectroscopy Data
The IR spectra of these isomers are dominated by the characteristic absorptions of the carboxylic acid group. However, the fingerprint region offers valuable clues to the substitution pattern.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Other Isomers (General Range) |
| O-H Stretch (Carboxylic Acid) | ~3000 (very broad) | ~3300-2500 (very broad) |
| C-H Stretch (Aromatic) | ~3100-3050 | ~3100-3050 |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1710-1680 |
| C=C Stretch (Aromatic) | ~1600, ~1550 | ~1600-1450 |
| C-H Out-of-Plane Bending | ~880, ~820 | 900-675 (pattern dependent) |
Analysis of IR Differences:
The most significant differences between the isomers in their IR spectra are found in the C-H out-of-plane (oop) bending region (900-675 cm⁻¹). The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring.[1][2][3] For a 1,3,5-trisubstituted ring like this compound, strong absorptions are expected in the 900-860 cm⁻¹ and 850-810 cm⁻¹ regions. In contrast, other substitution patterns will exhibit different characteristic oop bending absorptions, allowing for differentiation.[1]
Mass Spectrometry (MS) Data
In electron ionization mass spectrometry (EI-MS), all bromoiodobenzoic acid isomers will show a molecular ion peak (M⁺) at the same m/z value, corresponding to the molecular weight of C₇H₄BrIO₂ (approximately 326 g/mol ). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 326/328 |
| [M-OH]⁺ | Loss of hydroxyl radical | 309/311 |
| [M-COOH]⁺ | Loss of carboxyl group | 281/283 |
| [M-Br]⁺ | Loss of bromine radical | 247 |
| [M-I]⁺ | Loss of iodine radical | 199/201 |
| [M-Br-CO]⁺ | Subsequent loss of CO | 253/255 |
| [M-I-CO]⁺ | Subsequent loss of CO | 171/173 |
Analysis of MS Fragmentation Differences:
While the major fragments are common to all isomers, the relative intensities of these fragments can vary depending on the stability of the resulting fragment ions. For instance, the propensity to lose a bromine or iodine radical may be influenced by steric hindrance or electronic effects from the adjacent substituents. A detailed analysis of the relative abundances of the [M-Br]⁺ and [M-I]⁺ fragments could potentially provide clues to the substitution pattern, although this often requires careful comparison with authenticated standards.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the bromoiodobenzoic acid isomer for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height should be approximately 4-5 cm.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled spectrum. A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) depending on the sample concentration.
-
Process the data similarly to the ¹H NMR spectrum.
-
Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid bromoiodobenzoic acid isomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Data Processing and Cleaning: The background spectrum will be automatically subtracted from the sample spectrum. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Propose structures for the major fragment ions based on logical bond cleavages.
Conclusion
The differentiation of this compound from its structural isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most definitive information through the analysis of chemical shifts and coupling patterns, which are unique for each substitution pattern. ¹³C NMR complements this by providing the number of unique carbon environments and characteristic shifts for carbons bonded to halogens. While IR spectroscopy shows broad similarities in the functional group region, the fingerprint region offers diagnostic bands related to the C-H out-of-plane vibrations. Finally, mass spectrometry confirms the molecular weight and can provide supporting structural information through analysis of fragmentation patterns. By judiciously applying these techniques and understanding the underlying principles of structure-spectra correlations, researchers can confidently identify and characterize these important chemical building blocks.
References
A-Comparative-Guide-to-2D-NMR-Techniques-for-the-Structural-Validation-of-3-Bromo-5-iodobenzoic-acid-Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. In the realm of substituted aromatic compounds, such as derivatives of 3-Bromo-5-iodobenzoic acid, this task can be particularly challenging due to the potential for isomeric ambiguity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, its limitations in resolving complex spin systems often necessitate the use of more advanced two-dimensional (2D) techniques.[1][2] This guide provides an in-depth comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the definitive structural validation of this compound and its derivatives.
The Challenge with Polysubstituted Aromatics
The substitution pattern on a benzene ring profoundly influences the chemical shifts and coupling patterns of the aromatic protons.[3][4] In the case of this compound, the three substituents create a complex electronic environment, leading to proton signals that may be difficult to assign definitively using 1D ¹H NMR alone.[5] The small coupling constants between meta-protons can further complicate spectral interpretation.[3] 2D NMR spectroscopy overcomes these challenges by spreading the information into a second dimension, revealing correlations between nuclei that are not apparent in a 1D spectrum.[1]
A Multi-faceted Approach: COSY, HSQC, and HMBC
A combination of homonuclear and heteronuclear 2D NMR experiments provides a robust and self-validating system for structure elucidation.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[1] For a this compound derivative, COSY is instrumental in establishing the connectivity between adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[1] This is crucial for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[6][7][8] HMBC is often the key to the puzzle, as it can connect proton signals to non-protonated (quaternary) carbons, such as the carboxyl carbon and the carbons bearing the bromo and iodo substituents.[9][10]
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for utilizing these 2D NMR techniques for the structural validation of a this compound derivative.
Caption: A logical workflow for 2D NMR-based structure validation.
Detailed Experimental Protocol
The following is a generalized, step-by-step protocol for acquiring 2D NMR data for a derivative of this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
Instrument Setup and 1D Spectra Acquisition:
-
Insert the sample into the NMR spectrometer.[11]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[11]
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and chemical shift range of the protons.[11][12]
-
Acquire a 1D ¹³C NMR spectrum to determine the spectral width for the carbon dimension.[12]
2D NMR Acquisition:
-
COSY:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).[11]
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.[12]
-
Typically, 256-512 increments in the F1 dimension and 1K-2K data points in the F2 dimension are sufficient.[11]
-
Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio.[11]
-
-
HSQC:
-
Load a standard sensitivity-improved, edited HSQC pulse program (e.g., hsqcedetgpsisp).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.[12]
-
Optimize the ¹JCH coupling constant (typically around 165 Hz for aromatic C-H).
-
-
HMBC:
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction for each 2D spectrum.[12]
Data Interpretation: A Case Study of this compound
Let's consider the expected 2D NMR correlations for the parent compound, this compound.
Structure and Numbering:
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts and Correlations:
| Proton | Predicted ¹H Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 | ~8.2 | H-4, H-6 | C-2 | C-1, C-3, C-4, C-6 |
| H-4 | ~8.1 | H-2, H-6 | C-4 | C-2, C-3, C-5, C-6 |
| H-6 | ~7.9 | H-2, H-4 | C-6 | C-1, C-2, C-4, C-5 |
Analysis of Correlations:
The following diagram illustrates the key correlations that would unambiguously confirm the 1,3,5-substitution pattern.
Caption: Key HMBC correlations for structure validation.
-
COSY would show correlations between all three aromatic protons (H-2, H-4, and H-6), confirming their presence on the same ring but not their relative positions.
-
HSQC would directly link each of these protons to its attached carbon (C-2, C-4, and C-6).
-
HMBC is the definitive experiment. For example, the proton at H-2 will show a three-bond correlation to the carboxyl carbon (C-1) and a two-bond correlation to the carbon bearing the bromine (C-3). Similarly, H-6 will show a correlation to C-1 and the carbon with the iodine substituent (C-5). These long-range correlations provide the unambiguous connectivities required to confirm the 3-bromo-5-iodo substitution pattern.
Conclusion
For the definitive structural validation of this compound derivatives, a multi-pronged approach utilizing COSY, HSQC, and HMBC 2D NMR experiments is indispensable. This combination of techniques provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the substitution pattern on the aromatic ring. By following a logical experimental workflow and carefully analyzing the resulting correlation data, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. HMBC [bloch.anu.edu.au]
- 8. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
A Senior Application Scientist's Guide to Suzuki Coupling: Bromo-Iodo vs. Dibromo Arenes for Optimal Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool in this endeavor, valued for its versatility and functional group tolerance. The choice of haloarene substrate is a critical parameter that dictates the efficiency, selectivity, and strategic possibilities of the synthesis. This in-depth guide provides a technical comparison of two common classes of dihaloarenes: bromo-iodo arenes and dibromo arenes, offering field-proven insights and experimental data to inform your selection.
The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition
The efficacy of a Suzuki coupling is fundamentally governed by the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The propensity of an aryl halide to undergo this step is directly related to the carbon-halogen (C-X) bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl, a direct consequence of the decreasing bond strength down the halogens.[4]
This inherent difference in reactivity is the cornerstone of chemoselectivity. For a bromo-iodo arene, the significantly weaker C-I bond will preferentially undergo oxidative addition, allowing for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.[5][6] In contrast, the two identical C-Br bonds of a dibromo arene present a greater challenge for achieving selective mono-arylation, often leading to mixtures of mono- and di-substituted products.[7]
Comparative Performance: Bromo-Iodo vs. Dibromo Arenes in Suzuki Coupling
The theoretical advantage of bromo-iodo arenes in selective Suzuki couplings is well-supported by experimental observations. The ability to precisely control the reaction at the more reactive C-I bond provides a powerful tool for synthetic chemists.
| Substrate | Coupling Partner | Catalyst System | Conditions | Product(s) | Selectivity/Yield | Reference(s) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 70 °C | 4-Bromo-4'-phenylbiphenyl | High selectivity for mono-arylation at the iodine position. | [7] |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 70 °C | 4-Bromobiphenyl & 1,4-Diphenylbenzene | Mixture of mono- and bis-arylated products, with a preference for bis-coupling. | [7] |
| 4-Bromo-3-iodophenol | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 4-Bromo-3-arylphenol | High selectivity for mono-arylation at the iodine position. | [5] |
| 1,3-Dibromobenzene | Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄, 1,4-Dioxane, 100 °C | Mixture of mono- and di-arylated products | Achieving high selectivity for mono-arylation can be challenging and often requires careful optimization of ligands and conditions. | [8] |
Note: The yields and selectivity are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed.
Mechanistic Insight: The Basis of Chemoselectivity
The selective Suzuki coupling of a bromo-iodo arene is a direct consequence of the kinetics of the oxidative addition step. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition at the iodo-substituted position.
Caption: Figure 1. Selective Oxidative Addition in Suzuki Coupling.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Selective Mono-arylation of 1-Bromo-4-iodobenzene
This protocol is designed to achieve selective coupling at the iodine position.[9]
Materials:
-
1-Bromo-4-iodobenzene (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-4-iodobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 1,3-Dibromobenzene
This protocol provides a general procedure for the Suzuki coupling of a dibromoarene, where achieving mono-selectivity can be challenging.[8]
Materials:
-
1,3-Dibromobenzene (1.0 eq.)
-
Arylboronic acid (1.1 eq. for mono-coupling, >2.2 eq. for di-coupling)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add 1,3-dibromobenzene, the arylboronic acid, the palladium precatalyst, and Cs₂CO₃ to a dry Schlenk flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.
Strategic Implications for Drug Discovery and Development
The ability to perform sequential, site-selective cross-coupling reactions is of paramount importance in the synthesis of complex molecules, a common requirement in drug discovery.[10] Bromo-iodo arenes are ideal substrates for such strategies. The initial, milder Suzuki coupling at the iodo-position yields a bromo-aryl intermediate. This intermediate can then be subjected to a second, distinct cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) at the bromo-position. This stepwise approach allows for the controlled and convergent synthesis of highly functionalized, unsymmetrical biaryl and polyaryl structures.
In contrast, while mono-coupling of dibromo arenes is possible, it often requires more rigorous optimization of reaction conditions, including the use of specific bulky ligands or running the reaction to partial conversion, which can complicate purification and lower overall yields.[7]
Conclusion
For synthetic chemists aiming for efficiency and precision, the choice between bromo-iodo and dibromo arenes in Suzuki coupling is clear. Bromo-iodo arenes offer a distinct advantage due to the inherent and predictable difference in the reactivity of the C-I and C-Br bonds. This allows for highly chemoselective mono-arylation, paving the way for efficient, sequential cross-coupling strategies. While dibromo arenes remain valuable substrates, achieving selective mono-functionalization is often less straightforward and may require more extensive optimization. For complex, multi-step syntheses, particularly in the context of drug discovery and development, the superior control offered by bromo-iodo arenes makes them the more strategic and efficient choice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Relative Reactivity of C-I vs. C-Br Bonds in 3-Bromo-5-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, 3-bromo-5-iodobenzoic acid stands as a versatile and highly valuable building block.[1][2] Its utility stems from the two distinct halogen atoms attached to the aromatic ring, which possess differential reactivity that can be harnessed for sequential, site-selective chemical modifications. This guide provides an in-depth comparison of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by fundamental principles and experimental data, to enable rational design in complex organic synthesis.
The central question for any synthetic chemist employing this reagent is: which bond reacts first? The answer overwhelmingly lies with the carbon-iodine bond.[3][4] Its superior reactivity is not a matter of chance but is dictated by fundamental chemical principles, primarily bond strength.
The Decisive Factor: Bond Dissociation Energy (BDE)
The reactivity of an aryl halide in the most common and synthetically useful cross-coupling reactions is inversely proportional to the strength of its carbon-halogen (C-X) bond. The energy required to break this bond homolytically is known as the Bond Dissociation Energy (BDE).[5][6] A lower BDE signifies a weaker bond that is more easily cleaved, thus leading to higher reactivity.
The established trend for C-X BDE in aryl halides is a clear and predictable decrease down the halogen group.[5][7][8] This is primarily attributed to the decreasing effectiveness of orbital overlap between the progressively larger halogen atom and the carbon atom of the aromatic ring.[5][9]
Table 1: Average Bond Dissociation Energies of Aryl Halides
| Bond | Approximate BDE (kJ/mol) | Relative Strength |
| Ar-F | ~500 | Strongest |
| Ar-Cl | ~400 | Strong |
| Ar-Br | ~335 | Weaker |
| Ar-I | ~270 | Weakest |
Note: Values are approximate and sourced from various compilations.[10][11] The consistent trend is the critical takeaway.
This fundamental difference in bond energy is the primary driver for the selective reactivity observed in this compound. The C-I bond, being significantly weaker than the C-Br bond, is the preferred site for oxidative addition by a metal catalyst, which is the crucial first step in most cross-coupling reactions.[3][4][12]
The Gateway to Reactivity: Oxidative Addition
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis. The catalytic cycle for these transformations, such as the renowned Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, invariably begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[3][4][13] In this often rate-determining step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex.
Given the BDE trend, the energy barrier for the oxidative addition into the C-I bond is substantially lower than that for the C-Br bond. This results in a predictable and highly exploitable reactivity order: I > Br >> Cl .[3][12][14]
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Harnessing Differential Reactivity: Key Synthetic Applications
The predictable reactivity of the C-I bond allows for the stepwise and selective functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an aryl halide with an organoboron reagent.[3][15] When this compound is subjected to Suzuki conditions with one equivalent of a boronic acid, the coupling occurs exclusively at the C-I position.
Table 2: Representative Yields in Suzuki Coupling
| Aryl Halide | Coupling Partner | Typical Yield |
| Aryl Iodide | Phenylboronic Acid | >90% |
| Aryl Bromide | Phenylboronic Acid | 70-90% |
| Aryl Chloride | Phenylboronic Acid | <50% (requires specialized catalysts) |
| Data compiled from various sources demonstrating general reactivity trends.[5][16] |
This protocol is representative for the selective coupling at the more reactive halogen site.
-
Reaction Setup: In a dry round-bottom flask, combine the dihalide (e.g., 1-bromo-3-iodobenzene, 1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2-3 eq).[17]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the resulting product via column chromatography.[18]
Figure 2: Logical workflow for the stepwise functionalization of this compound.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in materials science and medicinal chemistry.[14][19] The reactivity order for the aryl halide remains consistent: I > Br > Cl.[14][20] Consequently, treating this compound with a terminal alkyne under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) leads to selective alkynylation at the iodine-bearing carbon.
Figure 3: A typical experimental workflow for a selective Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[13][21][22] This palladium-catalyzed reaction also adheres to the C-I > C-Br reactivity trend, enabling the selective introduction of primary or secondary amines at the C-5 position of the benzoic acid ring. This leaves the C-Br bond at the C-3 position available for a subsequent, different coupling reaction, showcasing the molecule's power as a scaffold for building molecular complexity.
Conclusion: A Principle-Driven Approach to Synthesis
The differential reactivity of the carbon-halogen bonds in this compound is a direct consequence of their differing bond dissociation energies. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium catalyst than the C-Br bond. This predictable hierarchy allows for exquisite, site-selective control over a wide range of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
For the researcher and drug development professional, a firm grasp of these fundamental principles is not merely academic; it is the key to designing efficient, elegant, and robust synthetic routes. By leveraging the inherent reactivity differences within this dihalogenated building block, chemists can construct complex molecular architectures with precision, accelerating the discovery and development of novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating the Bioactive Landscape of 3-Bromo-5-Iodobenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic selection of a foundational scaffold is paramount to the successful development of novel therapeutic agents. 3-Bromo-5-iodobenzoic acid has emerged as a versatile and highly valuable starting material, offering a unique substitution pattern that provides a fertile ground for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth, objective comparison of the potential biological activities of various classes of compounds synthesized from this halogenated benzoic acid derivative. While direct, comprehensive comparative studies on a wide range of derivatives from this specific precursor are not extensively documented in a single source, this guide synthesizes available data on structurally related compounds to provide a predictive framework based on established structure-activity relationships (SAR). We will delve into the potential anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from analogous systems, and provide detailed methodologies for the evaluation of these properties.
The Strategic Advantage of the 3-Bromo-5-Iodo Scaffold
The this compound scaffold presents several key advantages for medicinal chemists. The differential reactivity of the bromine and iodine substituents allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of molecular fragments, leading to the creation of diverse chemical libraries. Furthermore, the presence of both a bromine and an iodine atom, along with the carboxylic acid handle, provides multiple points for modification, allowing for fine-tuning of physicochemical properties like lipophilicity, polarity, and molecular shape, which are critical for optimizing pharmacological profiles.
Comparative Biological Activities: A Predictive Analysis
Based on the broader scientific literature, derivatives of this compound can be rationally designed to exhibit a spectrum of biological activities. Here, we compare the potential of three major classes of derivatives: amides, esters, and heterocyclic analogues.
Anticancer Activity
Halogenated benzoic acid derivatives have long been investigated for their potential as anticancer agents. The introduction of bromine and iodine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.
Amide Derivatives: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate interactions with biological targets. Studies on related bromo- and iodo-substituted benzamides have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain N-substituted benzamides have been shown to induce apoptosis and inhibit cell proliferation.
Heterocyclic Derivatives: The carboxylic acid group of this compound can be utilized as a synthon for the construction of various heterocyclic ring systems, such as oxadiazoles, thiadiazoles, and triazoles. These heterocycles are prevalent in many clinically used anticancer drugs. The resulting fused systems can act as bioisosteres for other functional groups and can engage in specific interactions with enzyme active sites or DNA.
| Derivative Class | Potential Anticancer Mechanism | Analogous Compound IC₅₀ (µM) | Target Cancer Cell Line |
| N-Aryl Benzamides | Induction of apoptosis, cell cycle arrest | 1.0 - 10 | Breast (MCF-7), Lung (A549) |
| 1,3,4-Oxadiazoles | Topoisomerase inhibition | 5 - 20 | Colon (HCT-116) |
| 1,3,4-Thiadiazoles | Kinase inhibition | 2 - 15 | Leukemia (K562) |
Table 1: Predicted Anticancer Potential of this compound Derivatives Based on Structurally Related Compounds. Note: The IC₅₀ values are indicative and sourced from studies on analogous compounds, not direct derivatives of this compound.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. Derivatives of this compound could potentially modulate inflammatory pathways.
Ester Derivatives: Esterification of the carboxylic acid can lead to prodrugs that may exhibit improved pharmacokinetic properties and reduced gastrointestinal side effects compared to the parent carboxylic acid. These esters can be hydrolyzed in vivo to release the active acidic drug.
Amide Derivatives: Similar to their anticancer potential, amide derivatives can also exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
| Derivative Class | Potential Anti-inflammatory Target | Analogous Compound % Inhibition | Assay |
| Methyl/Ethyl Esters | Cyclooxygenase (COX) enzymes | 40 - 60% | In vitro COX inhibition |
| N-Alkyl/Aryl Amides | Pro-inflammatory cytokine production | 30 - 50% | LPS-induced cytokine release |
Table 2: Predicted Anti-inflammatory Potential of this compound Derivatives Based on Structurally Related Compounds. Note: The percentage inhibition values are indicative and sourced from studies on analogous compounds.
Antimicrobial Activity
The presence of halogens on an aromatic ring is a well-known strategy for enhancing antimicrobial activity. The lipophilicity imparted by bromine and iodine can facilitate the disruption of bacterial cell membranes.
Amide and Hydrazide Derivatives: Amides and their hydrazide counterparts derived from halogenated benzoic acids have shown promising activity against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Heterocyclic Derivatives: Heterocycles such as thiadiazoles and triazoles synthesized from this compound could exhibit potent antimicrobial effects. These ring systems are found in several commercial antimicrobial agents.
| Derivative Class | Target Organism | Analogous Compound MIC (µg/mL) |
| N-Aryl Benzamides | Staphylococcus aureus, Escherichia coli | 16 - 64 |
| Hydrazide-hydrazones | Bacillus subtilis, Candida albicans | 8 - 32 |
| 1,3,4-Thiadiazoles | Gram-positive and Gram-negative bacteria | 4 - 16 |
Table 3: Predicted Antimicrobial Potential of this compound Derivatives Based on Structurally Related Compounds. Note: The MIC (Minimum Inhibitory Concentration) values are indicative and sourced from studies on analogous compounds.
Experimental Protocols
To facilitate the validation of the predicted biological activities, this section provides detailed, step-by-step methodologies for key in vitro assays.
Synthesis of N-Aryl Amide Derivatives
Caption: Synthetic workflow for N-aryl amide derivatives.
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude 3-bromo-5-iodobenzoyl chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, add the desired arylamine (1.0 eq) and a base such as triethylamine (1.5 eq) at 0 °C.
-
Work-up and Purification: Stir the reaction mixture at room temperature overnight. Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl-3-bromo-5-iodobenzamide.
In Vitro Anticancer Activity: MTT Assay
A Senior Application Scientist's Guide to the Reactivity of 3-Bromo-5-iodobenzoic Acid: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the selection of building blocks with predictable and tunable reactivity is paramount.[1] 3-Bromo-5-iodobenzoic acid has emerged as a valuable scaffold due to its differentiated halogen atoms, offering a handle for selective and sequential cross-coupling reactions. This guide provides an in-depth computational and experimental comparison of the reactivity of this compound against its symmetric counterparts, 3,5-dibromobenzoic acid and 3,5-diiodobenzoic acid. We will delve into the underlying principles governing their reactivity in cornerstone reactions like Suzuki-Miyaura and Sonogashira couplings, supported by experimental data and detailed protocols.
The Significance of Differentiated Halogens: A Reactivity Perspective
The unique reactivity profile of this compound stems from the distinct carbon-halogen bond strengths of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions. This inherent difference allows for regioselective functionalization, a highly desirable feature in multi-step syntheses.
Computational Analysis: Unveiling the Energetic Landscape
This principle is the cornerstone of the selective reactivity observed in molecules like this compound. The lower activation barrier for the C-I bond cleavage dictates that under carefully controlled conditions, coupling reactions will preferentially occur at the iodine-substituted position.
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of our target compounds in this reaction is directly linked to the ease of the initial oxidative addition step.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromobenzoic Acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | Room Temp | 1.5 | 97 | [1] |
| 4-Bromobenzoic Acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 | [2] |
| 3,5-Dibromobenzoic Acid | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | N/A | Moderate | |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| 3,5-Diiodobenzoic Acid | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
The higher reactivity of the C-I bond suggests that a Suzuki-Miyaura coupling on this compound can be performed selectively at the 5-position under milder conditions (e.g., lower temperature, shorter reaction time) compared to the conditions required to react the C-Br bond. To achieve double coupling on 3,5-dibromobenzoic acid or 3,5-diiodobenzoic acid, more forcing conditions are typically necessary.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 3-bromobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1 mol%)
-
Base (e.g., K₂CO₃) (3.0 mmol)
-
Solvent (e.g., Water) (5.0 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent to the flask.
-
Stir the mixture vigorously at the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.[1]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity in Sonogashira Coupling: A Comparative Analysis
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also exhibits a strong dependence on the nature of the halogen.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromobenzoic Acid | Phenylacetylene | UC Pd/C (2 mol%) / XPhos (4 mol%) | K₂CO₃ | 95% Ethanol | 50 | N/A | High | [2] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (3 mol%) | Et₃N | THF | 25 | 1 | ~98 | [3] |
| This compound | Triisopropylsilylacetylene | N/A | N/A | N/A | N/A | N/A | High | [4] |
| 3,5-Dibromobenzoic Acid | N/A | N/A | N/A | N/A | N/A | N/A | N/A | |
| 3,5-Diiodobenzoic Acid | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
The significantly milder conditions required for the coupling of iodobenzene compared to bromobenzoic acid highlight the greater reactivity of the C-I bond.[2][3] This allows for the selective Sonogashira coupling at the 5-position of this compound, leaving the bromo group intact for subsequent transformations.[4]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an appropriate workup and purify the product by column chromatography.[3]
Catalytic Cycle of the Sonogashira Coupling
References
A Comparative Guide to the Electrochemical Properties of 3-Bromo-5-iodobenzoic Acid Derivatives
An In-Depth Technical Guide
Introduction
Halogenated aromatic compounds are pivotal intermediates in organic synthesis and play a significant role in the development of pharmaceuticals and functional materials. 3-Bromo-5-iodobenzoic acid is a unique building block, featuring two different halogen atoms and a carboxylic acid moiety, offering multiple sites for synthetic modification. Understanding the electrochemical properties of this molecule and its derivatives is crucial for applications ranging from electrosynthesis, where selective dehalogenation is desired, to the design of molecular probes and materials with tailored redox characteristics.
This guide provides a comprehensive comparison of the expected electrochemical behavior of this compound and its common derivatives. As direct comparative studies on a full series of these specific derivatives are not extensively documented in published literature, this guide integrates fundamental principles of electrochemistry with data from related aryl halide and benzoic acid systems to provide a predictive framework. We will explore the theoretical underpinnings of their redox behavior, present a robust experimental protocol for their characterization using cyclic voltammetry, and offer insights into the interpretation of the resulting data.
Theoretical Framework: Predicting Electrochemical Behavior
The electrochemical signature of this compound derivatives is primarily governed by three factors: the reductive cleavage of the carbon-halogen bonds, the redox activity of the aromatic system, and the electronic influence of the carboxylic acid derivative group.
-
Reductive Dehalogenation: The most prominent electrochemical feature of aryl halides is their irreversible reduction, which leads to the cleavage of the carbon-halogen (C-X) bond to generate an aryl radical.[1] The reduction potential is highly dependent on the nature of the halogen. The C-I bond is significantly weaker than the C-Br bond, and iodine is a better leaving group. Consequently, the reduction of the C-I bond is expected to occur at a less negative potential than the reduction of the C-Br bond. For this compound, we can predict a two-step reduction process:
-
Step 1 (Less Negative Potential): Selective reduction and cleavage of the C-I bond.
-
Step 2 (More Negative Potential): Reduction and cleavage of the C-Br bond from the resulting 3-bromobenzoic acid intermediate.
-
-
Influence of Substituents: The potential at which these reduction events occur is modulated by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negatively charged radical anion intermediate formed upon electron transfer, making the reduction easier (i.e., occur at a less negative potential).[2] Conversely, electron-donating groups (EDGs) destabilize this intermediate, shifting the reduction potential to more negative values.
-
The Role of the Carboxylic Acid and Its Derivatives:
-
Carboxylic Acid (-COOH): The parent acid itself is an electron-withdrawing group. In aprotic solvents, the acidic proton can complicate the electrochemical response, potentially leading to a phenomenon known as self-protonation where the acid protonates the initially formed radical anion.[3]
-
Esters (-COOR): Ester groups are also electron-withdrawing, though generally slightly less so than the corresponding carboxylic acid. Their electrochemical behavior is typically more straightforward in aprotic media as they lack the acidic proton.
-
Amides (-CONR₂): The electronic effect of an amide group is more complex and depends on the nitrogen substituents. A primary (-CONH₂) or secondary (-CONHR) amide can be weakly withdrawing or even donating, while a tertiary amide (-CONR₂) is typically a weaker withdrawing group than an ester.
-
Based on these principles, we can predict a general trend for the ease of reduction (from least negative to most negative potential) for the C-I bond cleavage:
Acid > Ester > Amide
Experimental Design for Comparative Analysis
Cyclic Voltammetry (CV) is the premier technique for investigating the redox properties of new molecules.[4] It provides information on reduction/oxidation potentials and the kinetics of electron transfer.[5] A rigorously designed experiment is crucial for obtaining reproducible and comparable data.
Workflow for Electrochemical Characterization
The following diagram outlines the essential steps for a comprehensive electrochemical study of this compound derivatives.
Caption: Experimental workflow for comparative electrochemical analysis.
Detailed Experimental Protocol: Cyclic Voltammetry
Objective: To determine and compare the reduction potentials of this compound and its ester/amide derivatives.
-
Materials & Reagents:
-
Analytes: this compound, Methyl 3-bromo-5-iodobenzoate, N,N-Dimethyl-3-bromo-5-iodobenzamide.
-
Solvent: Anhydrous acetonitrile (MeCN), electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade.
-
Internal Standard: Ferrocene (Fc).
-
-
Instrumentation:
-
Potentiostat with a standard three-electrode cell setup.[4]
-
Working Electrode: Glassy Carbon (GC) electrode (3 mm diameter).
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) in 0.01 M AgNO₃ in MeCN.
-
-
Procedure:
-
Electrode Preparation: Polish the GC working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad, sonicate in ethanol, and dry thoroughly.
-
Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in MeCN. Prepare separate 1 mM solutions of each analyte in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with 10 mL of the analyte solution.
-
Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 10 minutes to remove dissolved oxygen, which can interfere with reductive scans. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Record a background CV of the electrolyte solution to ensure no interfering peaks are present.
-
Add the analyte and record the CV. Scan from an initial potential of 0 V towards a negative potential (e.g., -2.5 V) and back to 0 V. A typical scan rate is 100 mV/s.
-
Two distinct irreversible cathodic (reduction) peaks should be observed. The first (less negative), Epc1, corresponds to the C-I bond cleavage. The second (more negative), Epc2, corresponds to the C-Br bond cleavage.
-
-
Internal Referencing: After recording the CV for an analyte, add a small amount of ferrocene to the cell and record another CV. The reversible Fc/Fc⁺ couple will appear around +0.4 V vs Ag/AgNO₃. All measured potentials should be reported relative to the Fc/Fc⁺ redox couple (E - E₁/₂ (Fc/Fc⁺)). This corrects for any drift in the reference electrode potential.
-
Scan Rate Study: Repeat the CV measurement at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the diffusion-controlled nature of the process.
-
Comparative Data Analysis and Expected Results
The primary data points for comparison are the cathodic peak potentials (Epc) for the cleavage of the C-I and C-Br bonds. A less negative Epc indicates an easier reduction.
Predicted Structure-Property Relationship
The following diagram illustrates how derivatization of the carboxylic acid group is expected to influence the electron density of the aromatic ring and, consequently, the reduction potential.
Caption: Influence of derivative group on ease of reduction.
Table of Predicted Comparative Data
The table below summarizes the expected results from a comparative cyclic voltammetry study. The potentials are hypothetical but reflect established chemical principles. All potentials are referenced against the Fc/Fc⁺ couple.
| Derivative | Functional Group (R) | Expected Epc1 (C-I Red.) vs Fc/Fc⁺ (V) | Expected Epc2 (C-Br Red.) vs Fc/Fc⁺ (V) | Rationale |
| Parent Acid | -COOH | ~ -1.55 | ~ -2.05 | Strongest electron-withdrawing effect; facilitates reduction most effectively. |
| Methyl Ester | -COOCH₃ | ~ -1.65 | ~ -2.15 | Moderately electron-withdrawing; reduction is slightly harder than the parent acid. |
| Dimethyl Amide | -CON(CH₃)₂ | ~ -1.75 | ~ -2.25 | Weakest electron-withdrawing effect; reduction is the most difficult in the series. |
Conclusion
This guide establishes a clear framework for comparing the electrochemical properties of this compound derivatives. The primary electrochemical events are the sequential, irreversible reductions of the carbon-iodine and carbon-bromine bonds. The potentials at which these events occur are predictably modulated by the electronic nature of the carboxylic acid derivative. By converting the parent acid to an ester or an amide, the reduction potentials are shifted to more negative values, reflecting a decrease in the electron-withdrawing strength of the substituent.
The provided experimental protocol offers a robust method for researchers to obtain high-quality, comparable data using cyclic voltammetry. By adhering to these guidelines, scientists in drug development and materials science can effectively characterize these versatile building blocks, enabling more precise control over their application in electrosynthesis and the rational design of molecules with specific redox properties.
References
- 1. Electroreduction strategy: a sustainable tool for the generation of aryl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 3-Bromo-5-iodobenzoic Acid
Introduction: The Strategic Importance of Selective Functionalization
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Aryl carboxylic acids featuring multiple halogen substituents, such as 3-bromo-5-iodobenzoic acid, are powerful synthons, offering multiple points for diversification.[1] The ability to selectively functionalize one halogen over another opens up pathways to novel compounds that would be otherwise difficult to synthesize.[2] This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, focusing on the principles that govern selectivity and offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Challenge: Harnessing Differential Reactivity
The key to selectively functionalizing this compound lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[3][4] The activation energy for this step is significantly lower for aryl iodides than for aryl bromides, which in turn is lower than for aryl chlorides.[3] This trend is a direct consequence of the C-X bond dissociation energies (C-I < C-Br < C-Cl), making the C-I bond the kinetically favored site for oxidative addition.[3] By carefully selecting the catalyst, ligands, and reaction conditions, one can exploit this reactivity difference to achieve highly selective mono-functionalization at the iodine-bearing position.[2]
Comparative Analysis of Catalytic Systems
While various transition metals can catalyze cross-coupling reactions, palladium-based systems offer the most versatility and predictability for achieving high chemoselectivity with dihalogenated substrates.
Palladium-Based Catalysts: The Workhorse for Selective Coupling
Palladium catalysis is the most robust and widely employed method for the selective functionalization of polyhalogenated arenes.[5][6] The choice of ligand is critical in tuning the catalyst's activity and selectivity.[7][8][9]
Mechanism Insight: The Role of Ligands Bulky, electron-rich phosphine ligands are often essential for successful cross-coupling.[4][7] These ligands stabilize the monoligated Pd(0)L species, which are highly reactive in the crucial oxidative addition step.[4] Furthermore, they promote the final reductive elimination step, turning over the catalyst efficiently.[4] For substrates like this compound, ligands such as triphenylphosphine (PPh₃) and sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are common choices.
Key Reactions & Catalyst Performance:
-
Suzuki-Miyaura Coupling: This is one of the most powerful C-C bond-forming reactions. For the selective coupling at the C-I position, a standard catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand is highly effective. The reaction typically employs a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent mixture such as Dioxane/H₂O or Toluene/H₂O.[10][11] By using a slight excess of the boronic acid and carefully controlling the temperature (often between 80-100 °C), selective mono-arylation can be achieved in high yields.[10]
-
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is co-catalyzed by palladium and copper(I) iodide.[12][13] Selective Sonogashira coupling on this compound has been used to prepare intermediates for more complex molecules.[14] The reaction proceeds preferentially at the more reactive C-I bond, allowing for the synthesis of 3-bromo-5-alkynylbenzoic acid derivatives.[15][16]
-
Heck Coupling: This reaction couples the aryl halide with an alkene. Regioselective Heck cross-coupling with this compound has been employed in the large-scale synthesis of a thromboxane receptor antagonist, demonstrating its industrial applicability.[14][17]
The general catalytic cycle for these palladium-catalyzed reactions is illustrated below, highlighting the selective oxidative addition step.
Copper and Nickel-Based Catalysts: Alternative Strategies
While palladium is dominant, catalysts based on more earth-abundant metals like copper and nickel are gaining traction.
-
Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type couplings, typically require higher reaction temperatures and are less selective for dihaloarenes compared to palladium systems. Their primary advantage is lower cost.
-
Nickel-Catalyzed Reactions: Nickel catalysts can be highly effective for cross-coupling aryl halides, including less reactive chlorides.[18] Mechanistic pathways can differ from palladium, sometimes involving radical intermediates.[19] For selective C-I coupling on this compound, nickel systems could be an option, but catalyst and condition screening would be critical to avoid competitive C-Br activation.
Data Summary: Catalyst Performance in Selective Cross-Coupling
The following table summarizes representative data for the selective mono-functionalization of dihaloarenes, illustrating the typical conditions and outcomes.
| Catalyst System | Coupling Partner | Reaction Type | Selectivity (C-I vs. C-Br) | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic Acid | Suzuki-Miyaura | High (>95:5) | ~90% | General knowledge from[10] |
| PdCl₂(dppf) / Cs₂CO₃ | 4-Methoxyphenylboronic Acid | Suzuki-Miyaura | High (>95:5) | 85-95% | General knowledge from[10] |
| Pd(PPh₃)₂Cl₂ / CuI / TEA | Phenylacetylene | Sonogashira | High (>95:5) | ~92% | General knowledge from[15] |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Heck | High (>95:5) | ~88% | General knowledge from[14][17] |
Note: Yields are illustrative and highly dependent on the specific substrate, reagents, and precise reaction conditions.
Experimental Protocols
A well-defined experimental workflow is crucial for achieving reproducible and high-yielding selective cross-coupling.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the selective mono-arylation of this compound at the C-I position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-5-arylbenzoic acid.
Conclusion and Future Outlook
The selective cross-coupling of this compound is a well-established and powerful strategy for molecular synthesis. Palladium-based catalysts, particularly those employing phosphine ligands, remain the gold standard for achieving high chemoselectivity at the more labile carbon-iodine bond. The choice of ligand, base, and solvent are critical parameters that must be optimized for each specific substrate combination. While palladium catalysis is mature, future developments will likely focus on utilizing more sustainable and cost-effective catalysts based on earth-abundant metals and developing catalytic systems that can selectively activate the typically more inert C-Br bond in the presence of an iodide, further expanding the synthetic toolbox.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. mdpi.com [mdpi.com]
- 14. This compound 97 188815-32-9 [sigmaaldrich.com]
- 15. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. SELECTIVE CLEAVAGE OF C–O BONDS IN ESTERS THROUGH OXIDATIVE ADDITION TO NICKEL(0) COMPLEXES | Semantic Scholar [semanticscholar.org]
- 19. Investigating Oxidative Addition Mechanisms of Allylic Electrophiles with Low-Valent Ni/Co Catalysts Using Electroanalytical and Data Science Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 3-Bromo-5-iodobenzoic Acid in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. The judicious choice of a chemical scaffold can streamline synthesis, enhance biological activity, and ultimately determine the success of a project. Among the vast arsenal of building blocks available to the modern chemist, halogenated benzoic acids stand out for their versatility and utility. This guide provides an in-depth technical comparison of 3-Bromo-5-iodobenzoic acid, a uniquely functionalized scaffold, against its alternatives. We will delve into its applications, supported by experimental data and detailed protocols, to offer a clear perspective on its strategic advantages in the synthesis of bioactive molecules.
The Strategic Advantage of Orthogonal Halogenation
This compound possesses a distinct advantage over symmetrically halogenated analogues such as 3,5-dibromobenzoic acid or 3,5-diiodobenzoic acid. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions. This "orthogonality" is a powerful tool in molecular construction, enabling the introduction of different substituents at specific positions in a controlled manner.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This principle is the cornerstone of the strategic application of this compound. The more reactive iodine atom can be selectively targeted in a primary coupling reaction, leaving the less reactive bromine atom intact for a subsequent transformation. This stepwise approach is invaluable for the synthesis of complex, unsymmetrical molecules, a common feature of modern drug candidates.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[2][3] Its utility is showcased in the preparation of complex molecules where precise control over substituent placement is paramount.
Kinase Inhibitors: A Case Study in Selectivity
Protein kinases are a major class of drug targets, and the development of selective inhibitors is a cornerstone of modern oncology and immunology.[4] The structure-activity relationship (SAR) of kinase inhibitors is often highly sensitive to the nature and position of substituents on the core scaffold. Halogen atoms, in particular, can play a pivotal role in modulating binding affinity and selectivity through various interactions, including hydrogen bonding and halogen bonding.[4][5]
Comparative Performance in Cross-Coupling Reactions
The true value of this compound is realized in its performance in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The differing reactivity of bromine and iodine on the this compound backbone allows for a sequential coupling strategy.
Table 1: Hypothetical Comparative Yields in Sequential Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner 1 (at C5-I) | Catalyst System 1 | Hypothetical Yield (%) | Coupling Partner 2 (at C3-Br) | Catalyst System 2 | Hypothetical Yield (%) | Overall Hypothetical Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 95 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100°C | 85 | 81 |
| 3,5-Dibromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100°C | 80 (mixture of mono- and di-coupled products) | N/A | N/A | N/A | Lower selectivity and yield |
This table is a hypothetical representation based on the known relative reactivities of aryl halides in Suzuki-Miyaura coupling reactions. Actual yields may vary depending on specific reaction conditions and substrates.
The use of a less reactive catalyst system in the first step allows for selective coupling at the iodine position of this compound. A more robust catalyst system is then required to activate the less reactive bromine position for the second coupling. This level of control is not achievable with symmetrically substituted dihalobenzoic acids, which would likely yield a mixture of products.
Experimental Protocols
The following protocols are generalized procedures for key cross-coupling reactions that can be adapted for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is designed for the selective coupling at the more reactive iodine position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling at the C3-Bromo Position of the Monocoupled Product
This protocol is for the subsequent coupling at the less reactive bromine position.
Materials:
-
Product from Protocol 1 (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tolyl)₃ (0.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the monocoupled product, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The sequential coupling strategy enabled by this compound can be visualized as a logical workflow.
Caption: Sequential cross-coupling workflow using this compound.
Conclusion: A Superior Scaffold for Complex Synthesis
In the competitive landscape of drug discovery, efficiency and precision are paramount. This compound emerges as a superior building block for the synthesis of complex, unsymmetrical molecules due to the orthogonal reactivity of its two distinct halogen atoms. This feature provides medicinal chemists with a powerful tool to construct diverse libraries of compounds with a high degree of control, facilitating the exploration of structure-activity relationships and the optimization of lead candidates. While symmetrically dihalogenated benzoic acids have their applications, the strategic advantage of this compound in enabling sequential, selective reactions makes it an invaluable asset in the modern synthetic chemist's toolbox.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-iodobenzoic Acid
For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its proper disposal. This is not merely a matter of laboratory hygiene, but a fundamental responsibility to ensure the safety of personnel, the integrity of our research environment, and compliance with stringent regulations. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 3-Bromo-5-iodobenzoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.
The Chemical Profile of this compound: Understanding the Hazards
This compound (C₇H₄BrIO₂) is a halogenated aromatic carboxylic acid. Its chemical structure, featuring bromine and iodine atoms on a benzene ring, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of its safe management.
According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Acute Toxicity (Oral): It is harmful if swallowed[1].
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[2][3].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][3].
-
Aquatic Toxicity: It is harmful to aquatic life, underscoring the importance of preventing its release into the environment[1].
The presence of halogens (bromine and iodine) is of particular concern. Halogenated organic compounds are often persistent in the environment and can form hazardous byproducts if not disposed of correctly. For instance, incomplete combustion of brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants[4][5]. This inherent risk necessitates a disposal pathway that ensures complete destruction.
The Regulatory Landscape: Adherence to EPA and OSHA Mandates
The disposal of this compound is not at the discretion of the individual researcher but is governed by federal and state regulations. The two primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" system for the management of hazardous waste[6][7][8]. This means the generator of the waste is responsible for it from its creation to its ultimate disposal. This compound, due to its characteristics, must be managed as a hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the hazardous chemicals in their workplace[9]. This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles[3]. If there is a risk of generating dust, a NIOSH-approved N95 dust mask is required[10].
-
Waste Characterization and Segregation: This is the most critical step. This compound is a halogenated organic solid . It must be segregated from all other waste streams.
-
Why? Mixing incompatible waste streams can lead to dangerous chemical reactions. Specifically, halogenated organic wastes are typically incinerated at high temperatures, and mixing them with non-halogenated wastes can complicate the disposal process and increase costs[3][11][12]. Never mix acids with bases, or with cyanides or sulfides[13].
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste"[14].
-
The label must also include the full chemical name: "this compound", the date accumulation started, and the specific hazards (e.g., "Toxic," "Irritant")[14].
-
Part 2: Accumulation and Storage in the Laboratory
Laboratories that generate hazardous waste must adhere to specific regulations for its accumulation. These areas are known as Satellite Accumulation Areas (SAAs).
-
Location: The designated SAA must be at or near the point of generation and under the control of the laboratory personnel[15].
-
Container Management: The waste container must be kept closed at all times except when adding waste[16]. This is to prevent the release of any vapors and to avoid spills.
-
Accumulation Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste[15]. Once these limits are reached, the full container must be moved to the central storage area within three days.
Part 3: Final Disposal Pathway
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.
-
Preferred Disposal Method: High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[17].
-
Why? High temperatures (typically 982 to 1204°C) are required to ensure the complete destruction of the aromatic ring and the carbon-halogen bonds[18]. The scrubbers are essential for neutralizing and removing the acidic gases (hydrogen bromide and hydrogen iodide) that are formed during combustion[18]. This prevents their release into the atmosphere, where they would contribute to acid rain and pose a significant environmental hazard. Some advanced facilities can even recover iodine from the incineration process[19].
-
The logical flow for this decision-making and disposal process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Decontamination Protocols
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): If the spill is large or if there is significant dust, evacuate the immediate area.
-
Don PPE: Wear your standard PPE, including respiratory protection (N95 mask).
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne[6][20].
-
Clean Up: Carefully sweep the solid material into a designated hazardous waste container[6][20]. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste.
Decontamination of Equipment
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). Collect this rinse as halogenated organic waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Quantitative Data for Hazardous Waste Management
To maintain compliance, it is essential to be aware of the hazardous waste generator status of your facility, which is determined by the amount of waste generated per month.
| Generator Category | Non-Acute Hazardous Waste Generation Rate (per month) | On-site Accumulation Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 6,000 kg (13,200 lbs) | ≤ 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit | ≤ 90 days |
Data sourced from the U.S. Environmental Protection Agency (EPA)[11][21][22].
While specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH have not been established for this compound, it is imperative to handle it with the care afforded to all novel chemical entities, minimizing exposure through engineering controls, administrative controls, and appropriate PPE[7][23][24][25][26].
By adhering to these scientifically-backed procedures and understanding the rationale behind them, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.
References
- 1. natlenvtrainers.com [natlenvtrainers.com]
- 2. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 3. bucknell.edu [bucknell.edu]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. acs.org [acs.org]
- 10. epa.gov [epa.gov]
- 11. EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice [newpig.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - EPN [cdc.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. researchgate.net [researchgate.net]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. pfw.edu [pfw.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 20. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 21. epa.gov [epa.gov]
- 22. Chapter 4 - Hazardous Waste Generator Requirements [ehs.cornell.edu]
- 23. nipissingu.ca [nipissingu.ca]
- 24. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 25. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 26. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling 3-Bromo-5-iodobenzoic acid
Comprehensive Safety and Handling Guide: 3-Bromo-5-iodobenzoic Acid
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 188815-32-9). As a halogenated aromatic compound, its unique reactivity in synthesis is matched by specific hazards that demand rigorous adherence to safety procedures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely, ensuring both personal safety and experimental integrity.
Core Hazard Profile and Risk Assessment
This compound is a solid compound that presents moderate, but significant, localized hazards upon exposure. Understanding these risks is the foundation of a robust safety plan. The primary dangers are associated with direct contact with the solid powder or dust.
GHS Hazard Classifications:
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it enters the eyes.[1][2]
-
H335 - May cause respiratory irritation: Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]
These classifications necessitate the use of specific engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical.
| Hazard Statement | GHS Classification | Primary Risk |
| H315 | Skin Irritant, Category 2 | Direct contact with skin |
| H319 | Eye Irritant, Category 2 | Contact with eyes |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate all identified risks. The selection of appropriate barriers is the most critical factor in preventing accidental exposure.
A. Respiratory Protection
The primary respiratory risk stems from inhaling the fine, solid dust during weighing and transfer operations.
-
Minimum Requirement: A NIOSH-approved N95 dust mask or respirator is essential when handling the solid powder outside of a fully contained system.
-
Causality: The H335 classification indicates that even small amounts of inhaled dust can irritate the respiratory system.[2] Furthermore, regulations for generic halogenated benzoic acids highlight potential respiratory complications and mandate the use of respiratory protection.[3] An N95 filter is designed to capture at least 95% of airborne particles, providing an effective barrier against this exposure route.
B. Eye and Face Protection
Given the "serious eye irritation" warning, protecting the eyes is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory where the chemical is present.
-
Recommended for Powder Handling: For tasks involving weighing or transferring the solid, where the risk of dust generation is highest, chemical safety goggles are required. They provide a full seal around the eyes, offering superior protection against airborne particles.
-
Causality: The H319 hazard classification means that contact can cause more than transient discomfort; it can lead to reversible or irreversible damage.[1][2] Standard eyeglasses are not a substitute for certified safety eyewear.
C. Hand Protection
To prevent skin irritation as per the H315 classification, appropriate chemical-resistant gloves are mandatory.
-
Recommended Gloves: Nitrile or Neoprene gloves are effective for handling solid this compound and its solutions.
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (skin-to-skin and glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[2]
-
Causality: Halogenated organic compounds can, in some cases, permeate or degrade certain glove materials over time. While short-duration contact with a solid is a lower risk than immersion in a solvent, consistent use of a reliable material like nitrile provides a robust barrier against the irritant properties of the compound.[4]
D. Body Protection
-
Requirement: A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Causality: A lab coat protects against incidental contact and minor spills, preventing the compound from contaminating personal clothing and skin.
PPE Summary by Task
| Laboratory Task | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Weighing/Transfer (Solid) | N95 Respirator (Minimum) | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat |
| Solution Preparation/Handling | Not required in fume hood | Safety Glasses (Side Shields) | Nitrile/Neoprene Gloves | Lab Coat |
| Waste Disposal | N95 Respirator (If handling solid waste) | Safety Glasses (Side Shields) | Nitrile/Neoprene Gloves | Lab Coat |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring operational safety.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. The face velocity should be adequate to contain dust and vapors. For handling benzoic acids, a chemical fume hood is the primary engineering control.[5]
-
Prepare a Clean Workspace: De-clutter the workspace within the fume hood to prevent cross-contamination.
-
Don PPE: Put on all required PPE (lab coat, gloves, eye protection, and respirator if needed) before retrieving the chemical container.
Step 2: Weighing and Transfer of Solid
-
Perform in Fume Hood: All manipulations of the solid chemical must occur inside a certified chemical fume hood to contain any dust generated.
-
Minimize Dust: Use a weigh boat or creased, anti-static weighing paper. Do not pour the powder from a height. Use a spatula to gently transfer the solid.
-
Seal Container Promptly: Immediately and securely close the source container after dispensing the required amount.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean the spatula and any other equipment that came into contact with the chemical.
-
Wipe Down Workspace: Using a damp paper towel, wipe the surface of the fume hood where the work was performed.
-
Proper PPE Removal: Remove gloves first, followed by your lab coat. Wash hands immediately and thoroughly.
Workflow for Handling this compound
Caption: Workflow from preparation to decontamination for this compound.
Emergency Procedures and First Aid
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Segregation: Keep solid waste (contaminated weigh paper, gloves) separate from liquid waste. Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[2] Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
